N'-(6-chloropyridin-2-yl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFMOFANINYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314912 | |
| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-51-7 | |
| Record name | 66999-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N'-(6-chloropyridin-2-yl)acetohydrazide: Synthesis, Derivatization, and Applications in Medicinal Chemistry
Abstract
N'-(6-chloropyridin-2-yl)acetohydrazide, identified by CAS Number 66999-51-7 , is a pivotal chemical intermediate in the landscape of modern drug discovery and materials science.[1] Its molecular architecture, featuring a reactive acetohydrazide group and a functionalized chloropyridine ring, renders it a versatile precursor for synthesizing extensive libraries of hydrazone derivatives.[1] These derivatives have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1] This guide provides an in-depth exploration of the compound's core properties, synthesis methodologies, chemical reactivity, and its significant role as a scaffold in the development of novel therapeutic agents. We will delve into validated experimental protocols, analytical characterization, and the mechanistic rationale behind its synthetic pathways, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule.
Core Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity whose properties are summarized below. It is crucial to differentiate it from similar structures, such as its 2-chloro-acetohydrazide analog (CAS No. 66999-54-0).[2][3][4]
| Property | Value | Reference |
| CAS Number | 66999-51-7 | [1] |
| Molecular Formula | C₇H₈ClN₃O | |
| Molecular Weight | 185.61 g/mol | [1] |
| Canonical SMILES | CC(=O)NNC1=NC(Cl)=CC=C1 | |
| InChI Key | WCZFMOFANINYIY-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Primary Application | Precursor for synthesis of pyridine-based hydrazone derivatives | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a reliable, multi-step process. The causality behind this pathway lies in the strategic formation of a key precursor, 2-hydrazinyl-6-chloropyridine, followed by acylation.
Precursor Synthesis: Nucleophilic Aromatic Substitution
The foundational step involves the synthesis of 2-hydrazinyl-6-chloropyridine from 2,6-dichloropyridine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).
-
Mechanism Rationale: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The strong electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atom activates the C2 and C6 positions. Hydrazine hydrate, a potent nucleophile, preferentially displaces one of the chlorine atoms. The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy. One documented procedure specifies refluxing with 80% hydrazine hydrate for a short duration of 45 minutes, achieving a high yield of 84.6%.[1]
Final Hydrazide Formation: Hydrazinolysis
The most established and practical method for converting the hydrazinyl precursor to the final acetohydrazide is through the hydrazinolysis of a corresponding ethyl acetate ester.[1][5]
-
Mechanism Rationale: This pathway involves two primary stages: first, the preparation of ethyl 2-(6-chloropyridin-2-yl)acetate, and second, its reaction with hydrazine. The reaction of the precursor with hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This acyl substitution reaction is highly efficient for forming the stable amide-like hydrazide bond.[6][7] The process is favored due to the good leaving group potential of the ethoxide ion.
The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Alternative Synthetic Approaches: Green Chemistry
In line with modern sustainable practices, ultrasound-assisted synthesis (sonochemistry) has emerged as an efficient, green alternative to conventional reflux heating.[1] This method often leads to shorter reaction times, milder conditions, and reduced energy consumption, representing a significant process improvement.[1]
Chemical Reactivity and Derivatization for Drug Discovery
The primary value of this compound lies in its function as a molecular scaffold.[1] The terminal -NH₂ of the hydrazide group is nucleophilic and readily undergoes condensation reactions with the electrophilic carbonyl carbon of various aldehydes and ketones.
This reaction forms a hydrazone linkage (C=N-N-C=O), creating a new, larger molecule with potentially enhanced biological activity. The choice of the aldehyde or ketone reactant allows for systematic structural modifications, enabling the generation of a diverse library of candidate compounds for high-throughput screening.[1] This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[8]
Caption: Derivatization workflow for generating bioactive hydrazones.
The resulting pyridine-hydrazone derivatives are investigated for a wide array of pharmacological activities. The pyridine ring is a well-known pharmacophore present in many approved drugs, while the hydrazone moiety is also associated with significant biological effects.[9][10] Studies have shown that compounds synthesized from this and similar hydrazide precursors exhibit promising cytotoxic effects against cancer cell lines and potent antibacterial activity.[1][8][11]
Experimental Protocols
The following protocols are presented as a guide for laboratory synthesis and derivatization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of Precursor (2-Hydrazinyl-6-chloropyridine)
This protocol is adapted from documented procedures for nucleophilic substitution on dichloropyridine.[1]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a heating mantle.
-
Reagent Addition: To the flask, add 2,6-dichloropyridine (1 equivalent). Under stirring, cautiously add 80% hydrazine hydrate (1.2 equivalents).[1][12]
-
Reaction: Heat the mixture to reflux and maintain for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-hydrazinyl-6-chloropyridine.
Protocol: Synthesis of this compound
This protocol is a generalized method for hydrazide synthesis via hydrazinolysis of an ester intermediate.[8][11][13]
-
Apparatus Setup: In a round-bottom flask with a reflux condenser, dissolve the precursor ester, ethyl 2-(6-chloropyridin-2-yl)acetate (1 equivalent), in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (99%, 3-4 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 5-8 hours. Monitor the reaction's completion using TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol: General Derivatization to Form Hydrazone
This protocol outlines the condensation reaction with an aromatic aldehyde.[10][11]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture under reflux for 3-6 hours.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The solid hydrazone product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Purity can be assessed by melting point and spectroscopic methods.
Analytical Characterization
Structural confirmation of the synthesized compound and its derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the hydrogen and carbon framework of the molecule.[1] The ¹H-NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the N-H protons, and the methyl protons of the acetyl group, with chemical shifts and coupling patterns confirming the structure.[1][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorption bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1670 cm⁻¹), and C=N stretching of the pyridine ring.[14]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HR-MS) can be used for precise mass determination.[15]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward, high-yield synthesis and predictable reactivity make it an ideal starting point for constructing diverse molecular libraries. The demonstrated potential of its hydrazone derivatives in targeting diseases like cancer and bacterial infections underscores its importance.[1][11] This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound, paving the way for the discovery of next-generation therapeutic agents.[16][17]
References
-
hydrazine hydrate - Organic Syntheses Procedure. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. [Link]
-
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide - PubChem. [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed. [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]
-
Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC - NIH. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. [Link]
-
Recent Advances in the Discovery of Novel Drugs on Natural Molecules - MDPI. [Link]
-
Synthesis of 2-amino-6-chloropyridine - Semantic Scholar. [Link]
-
Drug discovery through biophysical techniques: Methods and applications - PubMed. [Link]
-
Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | 66999-54-0 [sigmaaldrich.com]
- 3. 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | 66999-54-0 [sigmaaldrich.com]
- 4. 66999-54-0|2-Chloro-N'-(6-chloropyridin-2-yl)acetohydrazide|BLD Pharm [bldpharm.com]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 11. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug discovery through biophysical techniques: Methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Characterization of N'-(6-chloropyridin-2-yl)acetohydrazide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N'-(6-chloropyridin-2-yl)acetohydrazide stands as a pivotal intermediate, offering a versatile scaffold for the synthesis of a diverse array of compounds with significant biological and material properties.[1] Its structure, rich in reactive functional groups—the nucleophilic hydrazide, the electrophilic carbonyl, and the reactive chloropyridine ring—provides a fertile ground for chemical modification. This guide offers an in-depth exploration of the molecular architecture of this compound, its synthesis, and its comprehensive characterization, providing researchers with the foundational knowledge to harness its full potential.
Molecular Architecture and Conformational Landscape
The precise three-dimensional arrangement of atoms within a molecule dictates its reactivity and biological interactions. While a definitive single-crystal X-ray structure for this compound has yet to be reported in publicly accessible databases, a comprehensive understanding of its molecular geometry can be inferred from foundational chemical principles and the crystallographic analysis of closely related structures.
Core Structural Features
The molecule can be deconstructed into three key components: the 6-chloropyridine ring, the acetohydrazide moiety, and the crucial N'-C linker.
-
6-Chloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of the electronegative nitrogen atom and the chlorine atom at the 6-position significantly influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions.
-
Acetohydrazide Moiety: This functional group is characterized by the presence of a carbonyl group adjacent to a hydrazine linker (-C(O)NHNH-). This arrangement allows for resonance delocalization of the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group, resulting in a planar amide-like structure. The terminal amino group of the hydrazide is a potent nucleophile, central to the derivatization of this molecule.
-
N'-C Linkage and Rotational Freedom: The single bond connecting the pyridine ring to the hydrazide nitrogen allows for rotational freedom. However, steric hindrance between the acetyl group and the pyridine ring likely favors a transoid conformation.
Insights from Analogous Crystal Structures
To elucidate the probable solid-state conformation, we can draw parallels from the experimentally determined crystal structure of 1-(3-chloropyridin-2-yl)hydrazine. In this precursor molecule, an intramolecular N—H⋯Cl hydrogen bond is observed, leading to a planar five-membered ring.[2][3] It is plausible that in this compound, a similar intramolecular hydrogen bond could exist between the N-H of the hydrazide and the nitrogen of the pyridine ring, influencing the overall planarity of the molecule. The crystal structures of other acetohydrazide derivatives frequently reveal extensive intermolecular hydrogen bonding networks, often involving the carbonyl oxygen and the N-H protons, which play a crucial role in the solid-state packing.[4]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: 2D representation of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established process that can be reliably performed in a standard laboratory setting. The most common route involves a two-step process starting from 2,6-dichloropyridine.
Synthesis Workflow
dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 2-Hydrazinyl-6-chloropyridine
This initial step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,6-dichloropyridine is displaced by hydrazine.
-
Reagents and Equipment:
-
2,6-Dichloropyridine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyridine (1 equivalent) in ethanol.
-
Heat the solution to reflux.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing solution.
-
Continue to reflux the reaction mixture for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. A high yield of 2-hydrazinyl-6-chloropyridine is typically obtained.[1]
-
Part 2: Synthesis of this compound
The second step involves the acetylation of the terminal nitrogen of the hydrazinyl group.
-
Reagents and Equipment:
-
2-Hydrazinyl-6-chloropyridine
-
Acetic anhydride or Acetyl chloride
-
Pyridine (if using acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure (using Acetic Anhydride):
-
Suspend 2-hydrazinyl-6-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyridine ring and the acetohydrazide moiety.
-
The pyridine protons will appear in the aromatic region, typically as a set of coupled multiplets. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will influence their chemical shifts.
-
The N-H protons of the hydrazide will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. These protons are typically exchangeable with D₂O.
-
The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton.
-
The carbonyl carbon of the acetyl group will resonate at a characteristic downfield chemical shift.
-
The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the chlorine atom being significantly influenced by its electronegativity.
-
The methyl carbon of the acetyl group will appear at an upfield chemical shift.
-
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H | 6.8 - 7.8 | m |
| NH (amide) | 9.5 - 10.5 | br s |
| NH (pyridyl) | 8.0 - 9.0 | br s |
| CH₃ (acetyl) | 2.0 - 2.5 | s |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C=O (acetyl) | 168 - 172 | |
| Pyridine C-Cl | 148 - 152 | |
| Pyridine C-N | 155 - 160 | |
| Pyridine C-H | 105 - 140 | |
| CH₃ (acetyl) | 20 - 25 |
(Note: These are predicted values and may vary depending on the solvent and experimental conditions.)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: One or two bands in the region of 3100-3350 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and hydrazide groups.
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the acetyl moiety.
-
C=N and C=C Stretching: Bands in the 1550-1650 cm⁻¹ region corresponding to the C=N stretching of the pyridine ring and C=C aromatic stretching vibrations.
-
N-H Bending: A band around 1500-1550 cm⁻¹ attributed to N-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (185.61 g/mol ) is expected. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the N-N bond, the N-C bond, and the loss of the acetyl group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 185/187 | [M]⁺ |
| 143/145 | [M - C₂H₂O]⁺ |
| 128/130 | [M - C₂H₃NO]⁺ |
| 111/113 | [C₄H₂ClN]⁺ |
| 43 | [CH₃CO]⁺ |
(Note: m/z values correspond to the most abundant isotopes.)
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its utility as a precursor for more complex molecular architectures. The terminal amino group of the hydrazide readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form N-acylhydrazones. This reaction provides a straightforward and efficient method for generating large libraries of diverse compounds for biological screening.
N-acylhydrazones derived from this scaffold have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The 6-chloropyridine moiety is a common feature in many bioactive molecules and can participate in various non-covalent interactions with biological targets, contributing to the overall binding affinity and efficacy of the final compounds.
Conclusion and Future Outlook
This compound is a fundamentally important building block in synthetic chemistry. Its well-defined molecular structure, characterized by a unique combination of reactive functional groups, makes it an ideal starting point for the construction of novel compounds with tailored properties. This guide has provided a comprehensive overview of its molecular architecture, a reliable synthetic protocol, and a detailed summary of its analytical characterization. As the quest for new therapeutics and advanced materials continues, the strategic utilization of versatile scaffolds like this compound will undoubtedly play a crucial role in driving innovation and discovery. Further research, particularly the elucidation of its single-crystal X-ray structure, would provide even deeper insights into its conformational preferences and intermolecular interactions, further empowering its application in rational drug design and crystal engineering.
References
- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub - ArTS - UniTS. (2022-12-04). (URL: not available)
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central. (2022-08-25). (URL: [Link])
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. (URL: [Link])
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit. (URL: [Link])
-
Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021-02-15). (URL: [Link])
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity - ResearchGate. (2019-11-29). (URL: [Link])
-
Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. (2024-08-16). (URL: [Link])
-
Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Assiut University. (2021-02-14). (URL: [Link])
-
1-(3-Chloropyridin-2-yl)hydrazine - PMC - NIH. (URL: [Link])
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - NIH. (URL: [Link])
-
Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - NIH. (URL: [Link])
-
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide - PubChem. (URL: [Link])
-
(PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. (URL: [Link])
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (2025-08-06). (URL: [Link])
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - NIH. (URL: [Link])
-
(PDF) Crystal structure of 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one X-Ray Structure Analysis Online 27( - ResearchGate. (2025-08-08). (URL: [Link])
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])
-
Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. (URL: [Link])
-
Synthesis, X-Ray Crystal Structures and Urease Inhibitory Activity of 3,5-Dihydroxy-N'-(pyridin-2-ylmethylene)benzohydrazide and its Copper(II) and Nickel(II) Complexes - PubMed. (2025-11-10). (URL: [Link])
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022-08-16). (URL: [Link])
-
Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (URL: [Link])
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. (URL: [Link])
-
N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O - PubChem. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide from 2,6-Dichloropyridine
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide, a key chemical intermediate in medicinal chemistry and materials science.[1] The synthesis originates from the readily available precursor, 2,6-dichloropyridine, and proceeds through a robust two-step pathway involving a nucleophilic aromatic substitution followed by N-acetylation. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and analytical characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics. All protocols are designed as self-validating systems, incorporating critical safety and characterization checkpoints.
Introduction and Strategic Overview
This compound serves as a critical building block for the construction of complex heterocyclic scaffolds, particularly pyridine-based hydrazone derivatives.[1] These resulting molecules are of significant interest for biological screening, with studies demonstrating their potential application in developing antimicrobial, anticancer, and anti-inflammatory agents.[1] The synthesis detailed herein follows a logical and efficient two-step sequence:
-
Hydrazinolysis: A selective nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine with hydrazine hydrate to yield the intermediate, 6-chloro-2-hydrazinopyridine.
-
Acetylation: N-acetylation of the synthesized intermediate to afford the final target molecule, this compound.
This guide provides a detailed examination of each step, from reaction mechanism to final product verification.
Overall Synthetic Pathway
The transformation from the starting material to the final product is visualized below.
Diagram 1: Two-step synthesis of the target compound.
Part I: Synthesis of 6-chloro-2-hydrazinopyridine
Reaction Principle and Mechanism
The first step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and the two electron-withdrawing chlorine atoms further activate the ring towards nucleophilic attack.[2] Hydrazine, a potent nucleophile, attacks one of the carbon atoms bonded to chlorine.
Causality of Reagent Choice and Conditions:
-
Nucleophile: Hydrazine hydrate is used as the source of the hydrazinyl group. It is a strong nucleophile capable of displacing the chloride. Using an excess of hydrazine helps to favor the mono-substituted product over the di-substituted byproduct.
-
Solvent: Methanol or ethanol are common solvents as they readily dissolve both the pyridine starting material and hydrazine hydrate, facilitating a homogeneous reaction mixture.[3]
-
Temperature: The reaction is typically performed under reflux. The elevated temperature provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution.[1][3]
The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom.[2][4] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the product.
Safety and Handling
CRITICAL: Hydrazine and its derivatives are acutely toxic, corrosive, and potential carcinogens.[5][6] 2,6-Dichloropyridine is also classified as toxic.[7] All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly fitting safety goggles, a face shield, and chemical-resistant gloves (Neoprene or nitrile) are mandatory.[5][8]
-
Handling Hydrazine:
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[8] In case of skin contact, immediately flush the affected area with copious amounts of water for 15 minutes and seek medical attention.[5]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1][3]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 147.99 | 2.0 g | 0.0135 |
| Hydrazine Hydrate (80%) | ~50.06 | 10 mL | ~0.16 |
| Methanol | 32.04 | 60 mL | - |
Table 1: Reagents for the synthesis of 6-chloro-2-hydrazinopyridine.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (0.0135 mol) of 2,6-dichloropyridine in 60 mL of methanol.
-
Reagent Addition: While stirring, carefully add 10 mL of 80% hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 45-60 minutes.[1] Note: Some procedures may call for longer reaction times at lower temperatures, but reflux provides a more rapid conversion.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold water and then recrystallize from a methanol/water mixture to obtain pure 6-chloro-2-hydrazinopyridine as a solid.[3] An expected yield is in the range of 80-85%.[1]
Characterization of the Intermediate
-
Appearance: White to off-white solid.
-
Melting Point: To be determined and compared with literature values.
-
NMR Spectroscopy: The structure should be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR is expected to show characteristic signals for the pyridine ring protons and the -NH and -NH₂ protons.
Part II: Synthesis of this compound
Reaction Principle and Mechanism
This step involves the N-acetylation of the terminal, more nucleophilic nitrogen atom of the hydrazinyl group of 6-chloro-2-hydrazinopyridine. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the -NH₂ group attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. A catalytic amount of a weak base like pyridine can be used to neutralize the acetic acid byproduct.
Safety and Handling
-
Acetic Anhydride: Is corrosive and a lachrymator. It should be handled exclusively in a chemical fume hood.
-
Pyridine: Is flammable, harmful if inhaled or swallowed, and can cause skin irritation. Handle with appropriate PPE in a well-ventilated area.
Detailed Experimental Protocol
This is a general procedure for the acetylation of hydrazides.[9][10]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-2-hydrazinopyridine | 143.57 | 1.5 g | 0.0104 |
| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 0.0118 |
| Pyridine | 79.10 | 2-3 drops | Catalytic |
| Ethanol | 46.07 | 20 mL | - |
Table 2: Reagents for the synthesis of this compound.
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve 1.5 g (0.0104 mol) of 6-chloro-2-hydrazinopyridine in 20 mL of ethanol.
-
Reagent Addition: To this solution, add 1.1 mL (0.0118 mol) of acetic anhydride dropwise, followed by 2-3 drops of pyridine.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction completion by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of ice-cold water. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any unreacted acetic anhydride and pyridine, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Comprehensive Characterization of the Final Product
The identity and purity of this compound must be rigorously confirmed.
-
NMR Spectroscopy: This is the primary technique for structural elucidation.[1]
-
¹H NMR: Expect distinct signals for the pyridine ring protons, the two N-H protons (which may be broad), and a sharp singlet for the acetyl methyl (-CH₃) group.
-
¹³C NMR: Expect signals corresponding to the carbons of the pyridine ring and the two carbonyl carbons of the acetohydrazide moiety.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=O (amide) stretching, and C-Cl stretching.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
UV-Vis Spectroscopy: The conjugated system will show characteristic absorptions in the UV region corresponding to π → π* and n → π* transitions.[1]
| Analytical Data | Expected Results for this compound |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 1H, -NH-), δ ~9.8 (s, 1H, -NH-), δ 7.6-7.8 (m, 2H, Ar-H), δ 6.8-7.0 (m, 1H, Ar-H), δ 1.9 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~158 (C-NH), δ ~148 (C-Cl), δ ~139, 115, 108 (Ar-C), δ ~21 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1580 (N-H bend, amide II) |
Table 3: Predicted analytical data for the final product. Note: Actual chemical shifts may vary based on solvent and instrument.[11]
Experimental Workflow and Logic
The entire process, from initial setup to final analysis, follows a structured workflow designed for safety, efficiency, and reproducibility.
Diagram 2: Comprehensive experimental workflow.
Conclusion
This guide outlines a reliable and well-characterized two-step synthesis for this compound starting from 2,6-dichloropyridine. By adhering to the detailed protocols and safety precautions, researchers can confidently produce this valuable chemical intermediate with high purity and in good yield. The emphasis on understanding the mechanism and rationale behind each step empowers scientists to troubleshoot and adapt the procedure as needed, ensuring successful outcomes in their research and development endeavors.
References
-
Hydrazine - Risk Management and Safety . University of Notre Dame. Available at: [Link]
-
Hydrazine Standard Operating Procedure . University of California, Santa Barbara. Available at: [Link]
-
Process for synthesis of (3-chloro-2-pyridyl)hydrazine . Justia Patents. Available at: [Link]
-
Hydrazine dihydrochloride Safety Data Sheet . Integra Chemical Company. Available at: [Link]
-
PREPARATION OF 2,4-DISUBSTITUTED PYRIDINES . Organic Syntheses. Available at: [Link]
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Palladium-Catalyzed Triazolopyridine Synthesis . Organic Syntheses. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template . University of New Mexico - Environmental Health & Safety. Available at: [Link]
-
Synthesis of Some New Heterocyclic Compounds Using -(N-Saccharin) Acetohydrazide . Iraqi National Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric . MDPI. Available at: [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction . ResearchGate. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . Wavefunction, Inc. Available at: [Link]
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central (PMC). Available at: [Link]
-
2,6-Dichloropyridine . Wikipedia. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES . Lookchem. Available at: [Link]
- Synthesis method of 2,6-dichloropyridine. Google Patents.
-
Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of N'-(6-chloropyyridin-2-yl)acetohydrazide in Scaffolding Bioactive Hydrazones: A Mechanistic Guide
Introduction: Beyond an Intermediate—A Gateway to Bioactivity
In the landscape of medicinal chemistry, the value of a molecule is often defined not by its intrinsic properties, but by the potential it unlocks. N'-(6-chloropyridin-2-yl)acetohydrazide is a prime exemplar of such a compound. While not recognized for its own direct pharmacological effects, it serves as a critical and versatile precursor in the synthesis of a diverse class of pyridine-based hydrazone derivatives.[1] These resulting hydrazones have demonstrated a wide spectrum of pharmacological activities, including promising anticancer, anti-inflammatory, and antimicrobial effects.[1]
This technical guide moves beyond the preliminary role of this compound as a chemical intermediate. Instead, we delve into the core mechanisms of action of the bioactive hydrazone derivatives it helps create. For researchers, scientists, and drug development professionals, understanding this translational step—from a stable precursor to a pharmacologically active agent—is paramount. We will explore the synthesis strategies, dissect the molecular mechanisms of the resulting compounds, and provide robust, field-proven experimental protocols to empower further research and development in this promising area.
From Precursor to Pharmacophore: The Synthesis of Pyridine-Based Hydrazones
The foundational step in leveraging this compound is its condensation with a variety of aldehydes. This reaction, a cornerstone of hydrazone synthesis, is valued for its efficiency and reliability. The hydrazide group of the precursor readily reacts with the carbonyl group of an aldehyde, forming the characteristic azometine (-CH=N-NH-C(O)-) linkage of the hydrazone.[2][3]
The true power of this synthesis lies in its modularity. By selecting different aldehyde-containing molecules, a vast library of hydrazone derivatives can be generated, each with unique structural and electronic properties conferred by the substituted aldehyde. This allows for systematic structure-activity relationship (SAR) studies to optimize for potency and selectivity against specific biological targets.[4]
Caption: General workflow for synthesizing bioactive hydrazones.
Dissecting the Core Mechanisms of Action
The structural diversity of pyridine-based hydrazones translates into a multiplicity of biological mechanisms. The pyridine ring, hydrazone linker, and substituted aryl moieties can all interact with various biological targets, leading to potent therapeutic effects.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Pyridine-based hydrazones have emerged as a significant class of anticancer agents, exerting their effects through several distinct mechanisms.[5][6]
-
Induction of Apoptosis via Caspase Activation: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain derivatives have been shown to trigger the caspase cascade, a family of cysteine proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3 and -7), which then cleave a host of cellular substrates, leading to the orderly dismantling of the cell.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[6][7] This prevents the cells from entering mitosis and dividing. Mechanistically, this can be achieved by modulating the levels of key cell cycle regulatory proteins, such as upregulating inhibitors like p53 and p21.[7]
-
Kinase Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer. Molecular docking studies have suggested that some pyridine-hydrazone derivatives may act as inhibitors of key kinases within this pathway, such as BRAF and MEK, thereby blocking pro-survival signals.[8]
-
Metal Chelation and ROS Generation: The N,N,O-donor atoms in the hydrazone scaffold can chelate essential metal ions like iron and copper.[9] This can disrupt the function of metalloenzymes crucial for cancer cell survival and can also catalyze the generation of cytotoxic reactive oxygen species (ROS), inducing oxidative stress and cell death.[9]
Caption: Proposed anticancer mechanisms of pyridine-hydrazones.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Inflammation is a complex biological response, and a key enzyme family involved is cyclooxygenase (COX), which is responsible for the synthesis of pro-inflammatory prostaglandins.[10] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[10] In silico molecular docking studies and in vitro assays have revealed that certain pyridine- and thiazole-based hydrazides can act as COX inhibitors, suggesting a clear mechanism for their observed anti-inflammatory effects.[10][11] By binding to the active site of COX-1 and/or COX-2, these compounds can block the conversion of arachidonic acid, thereby reducing prostaglandin production and mitigating the inflammatory response.[12]
Antimicrobial Activity
The hydrazone scaffold is also prevalent in compounds exhibiting broad-spectrum antimicrobial activity.[13][14] While the exact mechanisms can vary depending on the specific derivative and the microbial species, proposed modes of action often involve:
-
Inhibition of Essential Enzymes: The compounds may inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membranes: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Metal Chelation: Similar to the anticancer mechanism, chelation of essential metal ions can deprive bacteria and fungi of necessary cofactors for enzymatic reactions.[9]
Experimental Protocols: A Framework for Mechanistic Investigation
To validate the proposed mechanisms of action, a series of robust and reproducible assays are required. The following protocols provide a detailed, step-by-step guide for synthesizing a representative hydrazone and evaluating its anticancer and anti-inflammatory potential.
Protocol 1: Synthesis of a Representative Pyridine-Based Hydrazone
This protocol describes the synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(6-chloropyridin-2-yl)acetohydrazide, a derivative of vanillin, as a representative example.
Materials:
-
This compound
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Add vanillin (1.0 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2 liver cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Test hydrazone compound, dissolved in DMSO
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test hydrazone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis, using a luminogenic substrate.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)[18]
-
Treated cells from a cytotoxicity experiment (in a white-walled 96-well plate)
-
Luminometer
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Assay Execution: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activation.
Protocol 4: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2. It measures the peroxidase activity of the COX enzymes.[19]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (contains Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid)[19]
-
96-well plate
-
Test hydrazone compound, dissolved in an appropriate solvent
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, enzymes) according to the kit manufacturer's instructions.[19]
-
Assay Setup: Set up wells for Background, 100% Initial Activity (no inhibitor), and Inhibitor tests.
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Colorimetric Measurement: Immediately monitor the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% Initial Activity control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Quantitative Data Summary
The following table presents hypothetical, yet representative, IC₅₀ values for a series of pyridine-based hydrazone derivatives, illustrating how structural modifications can influence potency across different biological targets.
| Compound ID | R-Group (from R-CHO) | Anticancer IC₅₀ (µM) [HepG2] | COX-2 Inhibition IC₅₀ (µM) |
| HZ-01 | Phenyl | 15.2 | 25.8 |
| HZ-02 | 4-Hydroxyphenyl | 8.5 | 12.1 |
| HZ-03 | 4-Nitrophenyl | 5.1 | 18.5 |
| HZ-04 | 3,4-Dimethoxyphenyl | 9.8 | 9.3 |
| HZ-05 | 4-Dimethylaminophenyl | 3.7 | 30.2 |
| Doxorubicin | - (Anticancer Control) | 0.8 | - |
| Celecoxib | - (COX-2 Control) | - | 0.5 |
Data are for illustrative purposes to demonstrate structure-activity relationships.
Conclusion and Future Directions
This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its true value is realized upon its conversion into a diverse array of pyridine-based hydrazones. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents through a variety of well-defined mechanisms. By understanding these mechanisms and employing robust experimental protocols, researchers can continue to refine these structures, optimizing for potency, selectivity, and reduced toxicity. The modular nature of the synthesis allows for fine-tuning of molecular properties, making this class of compounds a highly attractive platform for the development of next-generation therapeutics. Future research should focus on comprehensive in vivo studies, pharmacokinetic profiling, and the elucidation of more nuanced structure-activity relationships to translate the in vitro promise of these compounds into clinical reality.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- National Center for Biotechnology Information. (2006). An ELISA method to measure inhibition of the COX enzymes.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
- National Center for Biotechnology Information. (n.d.).
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. PMC.
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
- Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.
- PubMed. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
- National Center for Biotechnology Information. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. PMC.
- National Center for Biotechnology Information. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
-
Index Copernicus. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]
- MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.
- National Center for Biotechnology Information. (2014).
- RSC Publishing. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. RSC Advances, 14, 20856-20866.
- PubMed. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- ResearchGate. (2020).
- National Center for Biotechnology Information. (n.d.).
- PubMed. (n.d.). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)
- ResearchGate. (2020). (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
-
Bentham Science. (n.d.). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Retrieved from [Link]
- PubMed. (2016). Novel Hydrazone Derivatives Containing Pyridine Amide Moiety: Design, Synthesis, and Insecticidal Activity. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Examples of some valuable bio-active hydrazones.
- PubMed. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy.
-
Scilit. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Retrieved from [Link]
-
Open Science. (2019). Synthesis and Biological Activity of Novel Hydrazide-Hydrazones Incorporating Piperidine and Piperazine Moieties and Related Mannich Bases. Retrieved from [Link]
Sources
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel hydrazone derivatives containing pyridine amide moiety: Design, synthesis, and insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Biological activity of "N'-(6-chloropyridin-2-yl)acetohydrazide" derivatives
An In-depth Technical Guide to the Biological Activity of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active derivatives.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a primary focus on their antimicrobial and anticancer potential. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and utilize data visualization to elucidate complex mechanisms and workflows. This document is intended to be a foundational resource for researchers aiming to explore and harness the therapeutic potential of this promising class of molecules.
The Core Scaffold: A Gateway to Chemical Diversity and Biological Activity
This compound is a high-value chemical intermediate that has garnered significant attention in medicinal chemistry.[1] Its molecular architecture is distinguished by two key reactive sites: the hydrazide group (-CONHNH₂) and the chloropyridine ring. This dual functionality allows for straightforward derivatization, most commonly through condensation reactions with a wide array of aldehydes and ketones to form a diverse library of hydrazone derivatives.[1][2]
The resulting N-acylhydrazone moiety is a well-established pharmacophore known to be a structural component in numerous medicinally significant molecules.[3] The 6-chloropyridin-2-yl fragment contributes to the molecule's overall stability and influences its interaction with biological targets.[1] Scientific investigations have consistently demonstrated that derivatives synthesized from this core scaffold exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antimycobacterial, and anticancer effects.[1][4]
Synthetic Pathways: From Precursor to Bioactive Derivatives
The synthesis of this compound derivatives is typically a multi-step process that offers flexibility for structural modification. The choice of synthetic route is often guided by the desired yield, purity, and environmental impact.
-
Precursor Synthesis: The journey begins with the synthesis of 2-hydrazinyl-6-chloropyridine. A common and efficient method involves the nucleophilic substitution of 2,6-dichloropyridine with hydrazine hydrate. This reaction is typically performed under reflux conditions and provides the necessary hydrazinyl functional group in high yield.[1]
-
Formation of the Acetohydrazide Core: The precursor is then reacted to form the acetohydrazide. This can be achieved through the hydrazinolysis of a corresponding ester, such as ethyl 2-(6-chloropyridin-2-yl)acetate.[1]
-
Derivatization: The final and most crucial step for generating a library of compounds is the condensation of the this compound core with various substituted aldehydes. This reaction forms the characteristic hydrazone (-C=N-NH-C=O) linkage.[1][2]
Modern synthetic approaches, such as ultrasound-assisted synthesis (sonochemistry), have been employed as a green chemistry alternative, often leading to faster reaction times and higher yields under milder conditions.[1]
Caption: General workflow for the synthesis of this compound derivatives.
Antimicrobial and Antimycobacterial Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[3] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds in this arena, and those derived from the this compound scaffold are no exception.
Antibacterial and Antifungal Spectrum
Studies have shown that these derivatives possess moderate to good activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] However, their antifungal activity against strains like Aspergillus niger and Candida albicans has been reported as comparatively weaker in some series of compounds.[2]
The primary antifungal mechanism is believed to be the disruption of the fungal cell membrane's integrity.[5] It is hypothesized that these compounds interfere with the biosynthesis of ergosterol, a sterol unique to fungal cell membranes and absent in mammalian cells. This inhibition leads to increased membrane permeability, leakage of vital cellular contents, and ultimately, cell death.[5]
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol synthesis.
Potent Activity Against Mycobacterium tuberculosis
A particularly compelling area of research is the activity of these compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several studies have highlighted derivatives with prominent anti-tuberculosis effects, including activity against multidrug-resistant (MDR) strains.[3][4]
In vitro testing using assays like the Microplate Alamar Blue Assay (MABA) has revealed Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL against the H37Rv strain of Mtb.[4] Crucially, compounds with high antimycobacterial activity have also demonstrated low cytotoxicity against human cell lines, indicating a favorable selectivity index, which is a critical parameter for drug development.[4]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents attached to the aromatic ring introduced during the final condensation step.[6]
-
Electron-withdrawing groups (e.g., halogens like -Cl, -F) on the phenyl ring often enhance antimicrobial potential.[7]
-
Hydroxylated and aminated phenyl rings have also been shown to produce compounds with high antimicrobial and antifungal activity.[6][8]
-
The position of the substituent (ortho, meta, para) can significantly impact biological activity, highlighting the importance of steric and electronic effects in target binding.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control (e.g., Ciprofloxacin) and negative control (broth only)
-
Microplate reader or visual inspection
Methodology:
-
Preparation of Compound Dilutions: Serially dilute the test compounds in the broth medium directly in the 96-well plate. A typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include wells for a positive control (inoculum with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Anticancer and Cytotoxic Activity
The pyridine ring is a common motif in many approved anticancer drugs, and derivatives of this compound are being actively investigated for their cytotoxic potential against various human cancer cell lines.[9]
Cytotoxicity Profile
These compounds have demonstrated variable but often promising cytotoxic effects against a panel of cancer cell lines, including:
-
Breast Cancer (MCF-7): Some derivatives have shown potent activity, with IC₅₀ values comparable to or even better than standard drugs like doxorubicin.[10]
-
Colon Cancer (SW620) [11]
-
Prostate Cancer (PC-3) [11]
-
Lung Cancer (NCI-H23) [11]
-
Cervical Cancer (HeLa) [12]
The following table summarizes representative cytotoxicity data for structurally related acetohydrazide and hydrazone derivatives, providing context for the potential of this chemical class.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o) | Prostate (PC-3) | 3.1 ± 0.4 | [11] |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o) | Lung (NCI-H23) | 4.5 ± 0.3 | [11] |
| 2,6-dihaloarylchalcone derivative (3a) | Cervical (HeLa) | 3.5 µg/mL | [12] |
| 2,6-dihaloarylchalcone derivative (3a) | Breast (MCF-7) | 4.5 µg/mL | [12] |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) derivative (7c) | Breast (MCF-7) | 0.6 µg/mL | [10] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many hydrazone derivatives exert their anticancer effect is through the induction of apoptosis, or programmed cell death.[11] This is often achieved via the intrinsic (mitochondrial) pathway. Key events in this pathway include the activation of effector caspases, such as caspase-3, which are the executioners of the apoptotic process.[11] Other reported mechanisms for related compounds include the inhibition of crucial enzymes like topoisomerases I and II, which are vital for DNA replication in cancer cells.[13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data of N'-(6-chloropyridin-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N'-(6-chloropyridin-2-yl)acetohydrazide is a pivotal chemical intermediate in the landscape of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive hydrazide moiety and a chloropyridine ring, renders it a versatile building block for the synthesis of a diverse array of bioactive molecules and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring structural integrity, monitoring reaction progress, and elucidating the characteristics of its derivatives. This comprehensive technical guide provides a detailed exploration of the spectroscopic data of this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). The causality behind experimental choices, in-depth data interpretation, and detailed experimental protocols are presented to empower researchers in their scientific endeavors.
Introduction: The Significance of this compound
This compound (CAS No. 66999-51-7, Molecular Weight: 185.61 g/mol ) serves as a cornerstone for the development of novel compounds with a wide spectrum of pharmacological activities, including potential antimicrobial, anticancer, and anti-inflammatory agents.[1] The presence of the 6-chloropyridin-2-yl group contributes to the stability of the molecule and influences non-covalent interactions in larger crystalline structures.[1] Given its importance, a precise and comprehensive spectroscopic characterization is not merely a routine analysis but a critical step in the drug discovery and development pipeline. This guide aims to provide that critical spectroscopic foundation.
Molecular Structure:
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
2.1. Theoretical Principles
Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the absorbed radiation. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where characteristic peaks indicate the presence of specific functional groups.
2.2. Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of this compound can be obtained using the following protocol:
-
Sample Preparation:
-
KBr Pellet Method (for solid samples): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press. The pellet should be clear and free of cracks.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Perform a background scan to account for atmospheric water and carbon dioxide.
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment.
-
-
Data Acquisition:
-
Scan the sample over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the resulting interferogram using a Fourier transform to obtain the final IR spectrum.
-
2.3. Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350-3100 | N-H Stretch | Amide and Hydrazine (N-H) | Medium-Strong |
| 3100-3000 | C-H Stretch | Aromatic (C-H) | Medium |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃) | Weak-Medium |
| 1680-1650 | C=O Stretch | Amide I band (C=O) | Strong, Sharp |
| 1640-1600 | C=N/C=C Stretch | Pyridine ring & C=N character | Medium |
| 1580-1540 | N-H Bend | Amide II band (N-H) | Medium |
| 1100-1000 | C-Cl Stretch | Aryl-Cl | Medium-Strong |
In-depth Interpretation:
-
N-H Stretching Region (3350-3100 cm⁻¹): The presence of one or two distinct bands in this region is a hallmark of the hydrazide moiety. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds in both the amide and hydrazine groups.
-
Carbonyl Stretching (Amide I Band, 1680-1650 cm⁻¹): A strong, sharp absorption in this region is the most prominent feature of the spectrum and definitively confirms the presence of the amide carbonyl group. Its position can be influenced by hydrogen bonding.
-
Pyridine Ring Vibrations (1640-1600 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in this region.
-
N-H Bending (Amide II Band, 1580-1540 cm⁻¹): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, further supports the presence of the amide linkage.
-
C-Cl Stretching (1100-1000 cm⁻¹): The absorption due to the stretching of the carbon-chlorine bond on the pyridine ring is expected in this fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
3.1. Theoretical Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can induce transitions between these states, and the energy required for this transition is recorded as a chemical shift (δ) in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.
3.2. Experimental Protocol: Acquiring NMR Spectra
The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides due to the better resolution of exchangeable N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous magnetic field across the sample.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
3.3. Predicted ¹H NMR Data and Interpretation
The following table presents the predicted ¹H NMR data for this compound. It is important to note that these are illustrative values and actual chemical shifts can vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | 2.1 - 2.3 | Singlet (s) | N/A |
| Pyridine H-5 | 6.8 - 7.0 | Doublet (d) | ~7.5 |
| Pyridine H-3 | 7.0 - 7.2 | Doublet (d) | ~8.0 |
| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) | ~7.8 |
| C(O)NH | 10.0 - 10.5 | Broad Singlet (br s) | N/A |
| NH-Pyridine | 9.0 - 9.5 | Broad Singlet (br s) | N/A |
In-depth Interpretation:
-
Acetyl Protons (CH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with.
-
Pyridine Ring Protons: The protons on the pyridine ring will exhibit a characteristic splitting pattern.
-
H-4: This proton is coupled to both H-3 and H-5, resulting in a triplet. It is expected to be the most downfield of the pyridine protons due to its para-relationship to the electron-withdrawing nitrogen and its position within the aromatic ring current.
-
H-3 and H-5: These protons are coupled to H-4 and will appear as doublets. The electron-withdrawing effect of the chlorine atom at the 6-position will influence their chemical shifts.
-
-
Amide and Hydrazine Protons (NH): The N-H protons are typically observed as broad singlets and their chemical shifts are highly dependent on concentration, temperature, and solvent. They are also exchangeable with D₂O, meaning their signals will disappear upon addition of a drop of D₂O to the NMR tube, a useful diagnostic test.
3.4. Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR data for this compound is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | 20 - 25 |
| Pyridine C-5 | ~108 |
| Pyridine C-3 | ~110 |
| Pyridine C-4 | ~140 |
| Pyridine C-6 | ~150 |
| Pyridine C-2 | ~158 |
| C=O (carbonyl) | 165 - 175 |
In-depth Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is characteristically found in the most downfield region of the spectrum due to the strong deshielding effect of the electronegative oxygen atom.
-
Pyridine Ring Carbons: The carbons of the pyridine ring appear in the aromatic region.
-
C-2 and C-6: The carbons directly attached to the nitrogen and the chlorine (C-2 and C-6 respectively) are expected to be the most downfield due to the strong electron-withdrawing effects of these heteroatoms.
-
C-4: This carbon is also significantly downfield.
-
C-3 and C-5: These carbons are expected to be the most upfield of the aromatic carbons.
-
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be found in the upfield aliphatic region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
4.1. Theoretical Principles
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their m/z values. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
4.2. Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically yields a prominent molecular ion peak.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
4.3. Expected Mass Spectrum and Fragmentation Analysis
The expected molecular weight of this compound is 185.61 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 185. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 187 with approximately one-third the intensity of the [M]⁺ peak is expected, which is a characteristic isotopic signature for a molecule containing one chlorine atom.
Predicted Fragmentation Pathway:
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
In-depth Interpretation:
-
Molecular Ion Peak ([M]⁺˙): The peak at m/z 185 corresponds to the intact molecule with one electron removed. The accompanying [M+2]⁺˙ peak at m/z 187 is a key indicator of the presence of a chlorine atom.
-
Loss of the Acetyl Group: A common fragmentation pathway for N-acyl compounds is the cleavage of the bond between the carbonyl carbon and the adjacent nitrogen, leading to the loss of a ketene molecule (CH₂=C=O) and the formation of an ion at m/z 142.
-
Formation of the Chloropyridinyl Cation: Subsequent fragmentation of the m/z 142 ion could lead to the formation of the stable 6-chloropyridin-2-amine cation at m/z 127.
-
Acetyl Cation: The formation of a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is also highly probable.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound provides a definitive structural confirmation through the synergistic interpretation of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Each technique offers a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the intricate carbon-hydrogen framework, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation patterns. This in-depth technical guide, by integrating theoretical principles, detailed experimental protocols, and thorough data interpretation, serves as a valuable resource for researchers, empowering them to confidently synthesize, characterize, and utilize this important chemical intermediate in their pursuit of scientific innovation.
References
- Sheat, A. M.; Jameel, R. K. Synthesis and Characterization of Some Novel Hydrazones of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine. Rafidain Journal of Science. 2019, 28 (1), 136-146.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
-
Al-Masoudi, N. A.; Al-Salami, B. K.; Jamil, Y. A. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Boletín de la Sociedad Química del Perú. 2022 , 88 (1), 35-49. [Link]
Sources
An In-depth Technical Guide to the Supramolecular Chemistry of Pyridine-Based Hydrazones
Abstract
Pyridine-based hydrazones have emerged as a versatile and highly tuneable class of molecules within the field of supramolecular chemistry. Their facile synthesis, structural modularity, and capacity for engaging in a multitude of non-covalent interactions make them exceptional building blocks for the construction of complex, functional supramolecular architectures. This technical guide provides an in-depth exploration of the core principles governing the supramolecular chemistry of these compounds. We will delve into their design and synthesis, the intricate non-covalent interactions that direct their self-assembly, advanced characterization techniques, and their burgeoning applications in sensing, materials science, and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic area of study.
Part 1: Foundational Principles and Molecular Design
1.1 The Hydrazone Moiety: A Versatile Supramolecular Synthon
The hydrazone functional group (C=N-NH) is a cornerstone of supramolecular chemistry due to its unique electronic and structural characteristics. Its synthesis is typically a straightforward condensation reaction between a hydrazine or hydrazide and an aldehyde or ketone, offering a high degree of modularity in designing new structures.[1][2] The dual nature of the hydrazone moiety, possessing both hydrogen bond donor (N-H) and acceptor (C=N) sites, along with its ability to participate in π-π stacking and coordination with metal ions, underpins its utility in constructing ordered supramolecular assemblies.[3][4]
1.2 The Role of the Pyridine Ring
The incorporation of a pyridine ring into the hydrazone scaffold introduces a crucial element of control over the resulting supramolecular properties. The nitrogen atom within the pyridine ring acts as a potent hydrogen bond acceptor and a coordination site for metal ions.[5][6] Furthermore, the electron-deficient nature of the pyridine ring makes it an ideal candidate for participating in anion-π interactions, a non-covalent force that has gained significant attention in the design of anion receptors.[7][8][9] The position of the nitrogen atom in the pyridine ring and the presence of other substituents can be systematically varied to fine-tune the electronic properties and steric hindrance of the molecule, thereby influencing the geometry and stability of the final supramolecular structure.[10]
1.3 Design Strategies for Functional Pyridine-Based Hydrazones
The rational design of pyridine-based hydrazones is pivotal to achieving desired functions. Key design considerations include:
-
Placement of Hydrogen Bonding Sites: Strategic positioning of N-H and C=N groups, along with other potential hydrogen bonding moieties (e.g., hydroxyl groups), dictates the directionality and strength of intermolecular interactions.[11]
-
Modulation of π-Surfaces: The size and electronic nature of the aromatic rings influence π-π stacking interactions. Introducing electron-withdrawing or -donating groups can tune the strength of these interactions.[1]
-
Incorporation of Recognition Sites: For sensing applications, specific functional groups capable of interacting with target analytes (e.g., anions, cations, neutral molecules) are incorporated into the hydrazone backbone.[12][13]
-
Photoswitchable Moieties: Integration of photoresponsive units allows for external control over the supramolecular assembly and its properties.[4][14]
Part 2: The Landscape of Non-Covalent Interactions
The self-assembly of pyridine-based hydrazones into well-defined supramolecular architectures is governed by a delicate interplay of various non-covalent interactions. Understanding and controlling these forces is paramount for the rational design of functional materials.
2.1 Hydrogen Bonding: The Primary Driving Force
Hydrogen bonds are the most prevalent and often the strongest non-covalent interactions in these systems. The N-H group of the hydrazone is an excellent hydrogen bond donor, while the imine nitrogen (C=N) and the pyridine nitrogen are effective acceptors.[11] These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. Intramolecular hydrogen bonding is also a critical factor, influencing the conformation of the molecule and, in some cases, suppressing certain dynamic processes like photoisomerization.[4][14]
2.2 π-π Stacking Interactions: Ordering in the Solid State
The aromatic pyridine and other aryl rings in the hydrazone structure readily engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in the packing of molecules in the crystalline state and the stabilization of supramolecular polymers in solution.[1] The geometry of the stacking (e.g., face-to-face, offset) and the inter-planar distance are influenced by the electronic nature and steric bulk of the substituents on the aromatic rings.
2.3 Anion-π Interactions: A Modern Tool for Anion Recognition
The electron-deficient nature of the pyridine ring makes it a suitable platform for engaging in anion-π interactions.[7][8] This non-covalent bond involves the interaction of an anion with the face of an electron-poor aromatic ring.[9][15] This interaction has been harnessed to create highly selective anion sensors and transporters.[16] The strength of the anion-π interaction can be tuned by modifying the electronic properties of the pyridine ring; for instance, the introduction of electron-withdrawing groups enhances the interaction.[8]
2.4 Coordination Chemistry: The Interface with Metal Ions
The nitrogen atoms of the pyridine and hydrazone moieties are excellent coordination sites for a wide range of metal ions.[1][17] This property allows for the construction of metallo-supramolecular structures with diverse geometries and functionalities. The coordination of metal ions can be used to template the formation of specific supramolecular architectures, such as metallacycles and coordination polymers.[18] The choice of metal ion and its coordination preferences significantly influences the final structure and its properties.
Part 3: Synthesis and Characterization
3.1 Synthetic Methodologies
The synthesis of pyridine-based hydrazones is generally achieved through a simple and efficient condensation reaction.[1]
General Synthetic Protocol:
-
Dissolution of Reactants: The pyridine-containing hydrazine or hydrazide and the corresponding aldehyde or ketone are dissolved in a suitable solvent, typically ethanol or methanol.
-
Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.[1]
-
Reaction: The mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
Isolation and Purification: The product often precipitates out of the solution upon cooling. It can then be collected by filtration and purified by recrystallization from an appropriate solvent.
The versatility of this reaction allows for the straightforward synthesis of a vast library of pyridine-based hydrazones with diverse functionalities.[2][19][20]
3.2 Advanced Characterization Techniques
A combination of spectroscopic and analytical techniques is employed to fully characterize the structure and supramolecular behavior of pyridine-based hydrazones.
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the molecular structure, confirmation of isomeric purity, and study of dynamic processes in solution.[4] |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the chemical formula.[21] |
| Single-Crystal X-ray Diffraction (SC-XRD) | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise nature of intermolecular interactions.[1][3] |
| UV-Vis Spectroscopy | Investigation of the electronic properties and monitoring of changes upon analyte binding or external stimuli.[13][14] |
| Fluorescence Spectroscopy | Study of the emission properties, which are often sensitive to the local environment and can be used for sensing applications.[22] |
| Density Functional Theory (DFT) Calculations | Theoretical modeling of the molecular structure, electronic properties, and non-covalent interactions, providing insights that complement experimental data.[3][23][24] |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystalline state, offering a detailed picture of the packing environment.[3][21] |
Part 4: Applications in Science and Technology
The unique properties of pyridine-based hydrazones have led to their application in a wide array of scientific and technological fields.
4.1 Chemical Sensing
Pyridine-based hydrazones are excellent platforms for the development of chemosensors for various analytes.
-
Anion Sensing: Leveraging anion-π interactions and hydrogen bonding, these molecules can be designed to selectively bind and signal the presence of specific anions, often through a colorimetric or fluorescent response.[25][26]
-
Cation Sensing: The coordinating ability of the pyridine and hydrazone nitrogens allows for the selective detection of metal ions.[13] The binding event typically leads to a change in the spectroscopic properties of the molecule.
-
pH Sensing: The basicity of the pyridine nitrogen makes these compounds sensitive to changes in pH. Protonation or deprotonation of the pyridine ring can significantly alter the electronic and photophysical properties of the molecule, enabling their use as pH sensors.[27][28]
4.2 Smart Materials
The ability of pyridine-based hydrazones to respond to external stimuli makes them valuable components of "smart" materials.
-
Photoswitchable Materials: The Z/E isomerization of the C=N double bond can be controlled by light, leading to changes in the shape, color, and properties of the material.[4][10][14] This has applications in molecular machines, data storage, and controlled drug release.
-
Stimuli-Responsive Gels: Pyridine-based hydrazones can act as gelators, forming extended supramolecular networks that entrap solvent molecules. These gels can be designed to respond to stimuli such as temperature, pH, or the presence of specific analytes, leading to a sol-gel transition.[22]
-
Liquid Crystals: The rigid, anisotropic structure of some pyridine-based hydrazones makes them suitable for the formation of liquid crystalline phases.[29]
4.3 Medicinal Chemistry and Drug Development
The hydrazone moiety is a recognized pharmacophore, and pyridine-based hydrazones have shown promising biological activities.[3][30][31]
-
Antimicrobial and Anti-inflammatory Agents: A number of pyridine-based hydrazide-hydrazones have been synthesized and shown to possess significant antimicrobial and anti-inflammatory properties.[30][32][33]
-
Anticancer Agents: The ability of some of these compounds to chelate metal ions or interact with biological macromolecules has led to their investigation as potential anticancer drugs.[2]
-
Drug Delivery: The stimuli-responsive nature of supramolecular assemblies of pyridine-based hydrazones can be exploited for the controlled release of therapeutic agents.[11]
Part 5: Experimental Protocols and Data Visualization
5.1 Representative Synthetic Protocol: Synthesis of (E)-N'-(pyridin-2-ylmethylene)benzohydrazide
Materials:
-
Benzhydrazide (1.36 g, 10 mmol)
-
Pyridine-2-carboxaldehyde (1.07 g, 10 mmol)
-
Ethanol (50 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
Dissolve benzhydrazide in 25 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve pyridine-2-carboxaldehyde in 25 mL of ethanol.
-
Add the pyridine-2-carboxaldehyde solution to the benzhydrazide solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60 °C.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
5.2 Visualization of Supramolecular Assembly
The following Graphviz diagram illustrates a possible hydrogen-bonded dimeric assembly of a generic pyridine-based hydrazone.
Sources
- 1. Effects of changing ions on the crystal design, non-covalent interactions, antimicrobial activity, and molecular docking of Cu(II) complexes with a pyridoxal-hydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02909G [pubs.rsc.org]
- 12. A pyridine dicarboxylate based hydrazone Schiff base for reversible colorimetric recognition of Ni2+ and PPi - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Pyridine-hydrazone-based charge-transfer probe for detecting Cu2+ and Co2+ ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Anion-π interactions in supramolecular architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Coordination compounds of a hydrazone derivative with Co(III), Ni(II), Cu(II) and Zn(II): synthesis, characterization, reactivity assessment and biological evaluation | Semantic Scholar [semanticscholar.org]
- 18. On the importance of non covalent interactions in the structure of coordination Cu(ii) and Co(ii) complexes of pyrazine- and pyridine-dicarboxylic acid derivatives: experimental and theoretical views - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unusual fluorescence and sol–gel transition properties of a pyridine-based polymeric gel formed via the hydrazone reaction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pH-responsive fluorescence chemical sensor constituted by conjugated polymers containing pyridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of N'-(6-chloropyridin-2-yl)acetohydrazide and its subsequent derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry, acting as a key precursor for a diverse library of molecules with significant therapeutic potential.[1] The protocols herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
The core structure, featuring a reactive hydrazide group and a chloropyridine moiety, is instrumental in constructing nitrogen- and oxygen-containing heterocyclic systems.[1] Scientific investigations have highlighted the broad pharmacological activities of these derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, making them a focal point for modern chemotherapeutic research.[1][2]
Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-hydrazinopyridine
The foundational step in this synthetic pathway is the creation of the key intermediate, 2-chloro-6-hydrazinopyridine, from a readily available precursor.
Principle of the Reaction
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly nucleophilic hydrazine molecule attacks the electron-deficient pyridine ring of 2,6-dichloropyridine. One of the chlorine atoms, an effective leaving group, is displaced by the hydrazinyl group. The reaction's regioselectivity is governed by the electronic properties of the pyridine ring.
Caption: Reaction mechanism for the synthesis of the key intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Role | Notes |
| 2,6-Dichloropyridine | 147.99 | Starting Material | Corrosive, handle with care. |
| Hydrazine Hydrate (80%) | 50.06 | Nucleophile | Toxic and corrosive.[3] Use in a well-ventilated fume hood. |
| Methanol | 32.04 | Solvent | Flammable. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine (1.0 eq.) in methanol (approx. 30 mL per gram of starting material).[4]
-
Addition of Reagent: To this solution, add 80% hydrazine hydrate (5.0 eq.).[4] The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of undesired side products.[5]
-
Reaction Conditions: The reaction mixture can be stirred at room temperature for an extended period (e.g., 3 days) and then brought to reflux, or more rapid procedures involving direct reflux can be employed.[1][4] A documented high-yield procedure involves refluxing for as little as 45 minutes.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to track the consumption of the starting material.[1]
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.[4]
-
The resulting residue is taken up in a minimal amount of methanol and can be purified by recrystallization from a methanol/water mixture to yield 2-chloro-6-hydrazinopyridine as a solid product.[4]
-
Part 2: Synthesis of this compound
With the key intermediate in hand, the next stage involves an acylation reaction to form the target acetohydrazide.
Principle of the Reaction
This step is a nucleophilic acyl substitution. The terminal amino group (-NH₂) of the hydrazinyl moiety in 2-chloro-6-hydrazinopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride). A non-nucleophilic base is used to quench the HCl generated during the reaction, preventing the protonation of the starting hydrazine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Role | Notes |
| 2-Chloro-6-hydrazinopyridine | 143.57 | Starting Material | Product from Part 1. |
| Acetyl Chloride | 78.50 | Acetylating Agent | Corrosive, moisture-sensitive. Handle in a fume hood. |
| Triethylamine (TEA) | 101.19 | Base | Used to neutralize HCl byproduct. |
| Dichloromethane (DCM) | 84.93 | Solvent | Volatile. |
Experimental Protocol
-
Reaction Setup: Dissolve 2-chloro-6-hydrazinopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Reagent Addition: Slowly add acetyl chloride (1.05 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.[1]
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
-
Part 3: Synthesis of N'-(substituted-benzylidene)-2-(6-chloropyridin-2-yl)acetohydrazide Derivatives
The final step involves derivatization to create a library of compounds for biological screening. This is achieved through the formation of hydrazones (a class of Schiff bases).
Principle of the Reaction
This is a condensation reaction. The nucleophilic nitrogen atom of the acetohydrazide attacks the electrophilic carbonyl carbon of an aldehyde. This is followed by a dehydration step, typically acid-catalyzed, to form a stable carbon-nitrogen double bond (imine). This reaction is a cornerstone for creating diverse molecular libraries from a common precursor.[1]
Caption: General workflow for the synthesis of hydrazone derivatives.
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.[6]
-
Reagent Addition: To this solution, add the desired substituted aromatic aldehyde (1.0 eq.).[6]
-
Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the dehydration step.[6]
-
Reaction: Reflux the reaction mixture for 4-6 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the mixture to room temperature. The hydrazone product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Part 4: Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress by comparing the Rf values of reactants and products on silica gel plates.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation. The spectra will provide characteristic signals for the protons and carbons in the pyridine ring and the hydrazone moiety, confirming the successful synthesis.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. Expect to observe characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C=N stretching (imine in the final derivatives).
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds, confirming their elemental composition.
Part 5: Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry. The synthesized derivatives are prime candidates for screening in various biological assays.
-
Antimicrobial Agents: Many hydrazone derivatives have shown potent activity against a range of bacterial and fungal strains.[7][8]
-
Anticancer Therapeutics: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines, including breast cancer.[2][9]
-
Enzyme Inhibition: The scaffold can be tailored to design specific enzyme inhibitors, such as kinase inhibitors, which are critical in cancer and inflammatory disease research.[8]
-
Materials Science: The structural features of these molecules also make them interesting for studies in supramolecular chemistry and crystallography.[1]
By following these detailed protocols, researchers can efficiently synthesize and diversify the this compound core structure, paving the way for the discovery of novel therapeutic agents and advancing the field of drug development.
References
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022-04-26). PMC - PubMed Central. [Link]
- Preparation method of hydrazide compound.
-
Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives. PubMed. [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). (2024-06-02). ResearchGate. [Link]
-
The reaction of ester 1 with hydrazine hydrate. ResearchGate. [Link]
-
Synthesis and biological evaluation of new hydrazide-Schiff bases. Semantic Scholar. [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014-11-18). ResearchGate. [Link]
-
2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004. PubChem. [Link]
-
Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. (2020-06-02). PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Synthesis and biological evaluation of new hydrazide-Schiff bases | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conventional Reflux Synthesis of Acetohydrazides
Introduction: The Central Role of Acetohydrazides in Synthesis
Acetohydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH₂. They serve as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development.[1][2] The intrinsic reactivity of the hydrazide moiety, with its two nucleophilic nitrogen atoms, allows for its versatile use in constructing molecules like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.[3][4] These heterocycles are present in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.
The most common and reliable laboratory-scale method for preparing acetohydrazides is the conventional reflux synthesis, specifically the hydrazinolysis of esters.[5] This method is valued for its operational simplicity, cost-effectiveness, and generally high yields. This document provides a detailed protocol for this synthesis, grounded in mechanistic principles and supplemented with field-proven insights for optimization and troubleshooting.
Reaction Mechanism and Scientific Principles: The "Why" Behind the Protocol
The synthesis of an acetohydrazide from an ester and hydrazine is a classic example of nucleophilic acyl substitution. Understanding the underlying mechanism is crucial for making informed decisions during the experimental process.
The Core Mechanism: Hydrazinolysis of Esters
The reaction proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine (or hydrazine hydrate), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl carbon and the alkoxy group (-OR) of the ester breaks, and the alkoxy group is eliminated as an alcohol. The final product is the more stable acetohydrazide.
The overall reaction is driven forward by the formation of the stable amide-like C-N bond in the hydrazide. The use of an excess of hydrazine hydrate can also shift the equilibrium towards the product side according to Le Chatelier's principle.
Caption: General mechanism of nucleophilic acyl substitution for acetohydrazide synthesis.
The Role of Reflux
Heating the reaction mixture under reflux—that is, at the boiling point of the solvent, with a condenser to return evaporated solvent to the flask—serves several critical functions:
-
Increases Reaction Rate: Most chemical reactions proceed faster at higher temperatures, as molecules have more kinetic energy, leading to more frequent and energetic collisions.[6]
-
Maintains Constant Temperature: The temperature of the reaction mixture remains constant at the boiling point of the solvent, ensuring consistent and reproducible reaction conditions.
-
Prevents Solvent Loss: The condenser prevents the evaporation and loss of solvent and volatile reactants over the extended reaction time.
Detailed Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)acetohydrazide
This protocol provides a representative procedure for the synthesis of an acetohydrazide, which can be adapted for other similar structures. The synthesis involves the reaction of an ester (ethyl 2-(2-chlorophenyl)acetate) with hydrazine hydrate in an alcohol solvent.[1][7]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (example) | Molar Eq. |
| Ethyl 2-(2-chlorophenyl)acetate | C₁₀H₁₁ClO₂ | 198.64 | 5.0 g | 1.0 |
| Hydrazine Hydrate (~80% solution) | N₂H₄·H₂O | 50.06 | 2.5 mL | ~2.0 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |
| Distilled Water | H₂O | 18.02 | For washing | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For washing | - |
3.2. Equipment Setup
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Clamps and stand
-
Buchner funnel and filter flask
-
Rotary evaporator (optional)
-
Beakers and graduated cylinders
3.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for acetohydrazide synthesis.
3.4. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (0.025 mol) of ethyl 2-(2-chlorophenyl)acetate in 50 mL of absolute ethanol. Add a magnetic stir bar.[7]
-
Addition of Hydrazine: To the stirring solution, carefully add 2.5 mL (~0.05 mol) of 80% hydrazine hydrate dropwise. (Caution: Hydrazine hydrate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses).
-
Reflux: Attach a reflux condenser to the flask and begin circulating cold water. Heat the mixture to reflux using a heating mantle and maintain a gentle boil for 6-8 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5] A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The reaction is complete when the spot corresponding to the starting ester has disappeared.
-
Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Reduce the solvent volume by about half using a rotary evaporator or by simple distillation.[7]
-
Precipitation: Cool the concentrated solution in an ice bath for at least 30 minutes to induce precipitation of the solid acetohydrazide.[7]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[8]
-
Drying: Transfer the white solid to a watch glass and dry it in a vacuum desiccator to a constant weight. The expected yield is typically high, often in the range of 79-90%.[8]
3.5. Purification: Recrystallization
If the product's purity (assessed by melting point or TLC) is not satisfactory, recrystallization is the preferred method of purification.[9]
-
Solvent Selection: Choose a solvent in which the acetohydrazide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or water are common choices.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Summary of Typical Reaction Parameters
The conditions for reflux synthesis can be adapted based on the specific substrate. The following table summarizes parameters from various literature examples.
| Hydrazide Product | Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isonicotinic acid hydrazide | Isonicotinamide | Methyl Alcohol | 110 | 4 | >95 | [11][12] |
| 6-Aryl-2-methylnicotinohydrazides | Corresponding Ester | None (neat) | Reflux | 3 | 79-90 | [8] |
| 2-(2-Chlorophenyl)acetohydrazide | Ethyl 2-(2-chlorophenyl)acetate | Ethanol | Reflux | 6-8 | High | [1] |
| Carbohydrazide | Diethyl carbonate | None (neat) | 96-119 | 4 | 60 (crude) | [10] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient time or temperature. | Extend the reflux time and ensure the mixture is boiling gently. Monitor via TLC until the starting material is consumed.[5] |
| Inactive or degraded hydrazine hydrate. | Use fresh, properly stored hydrazine hydrate. | |
| Product "Oils Out" During Crystallization | The compound is melting before dissolving or precipitating as an oil. | Use a larger volume of solvent or switch to a different solvent system. Try inducing crystallization by scratching the inside of the flask with a glass rod.[9] |
| Impure Product | Incomplete reaction or presence of side products (e.g., di-substituted hydrazides). | Ensure the use of appropriate molar equivalents. Purify the product thoroughly using recrystallization. Column chromatography can be used for difficult separations.[9][13] |
| Reaction is Very Slow | Steric hindrance around the ester's carbonyl group. | Increase the reflux time and/or use a higher boiling point solvent (e.g., n-butanol) if the reactants are stable at higher temperatures. |
Conclusion
The conventional reflux synthesis of acetohydrazides via hydrazinolysis of esters is a robust, efficient, and widely applicable method. Its success hinges on a solid understanding of the nucleophilic acyl substitution mechanism, careful control of reaction parameters such as temperature and time, and meticulous purification of the final product. By following the detailed protocols and leveraging the troubleshooting insights provided, researchers can confidently and safely synthesize these valuable chemical intermediates for applications in drug discovery and materials science.
References
- Argyle, C. S. (1966). Process for the preparation of carbohydrazide. U.S.
- Bajaj, K., & Singh, S. (2005). Process for the synthesis of isonicotinic acid hydrazide.
-
Abdellatif, K. R. A., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(9), 1233. [Link]
- Speer, H. (1972). Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
- Bajaj, K., & Singh, S. (2005). Process for the synthesis of isonicotinic acid hydrazide.
- Saeed, S., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1-20.
- Zhang, J. (2017). Synthesis method of carbohydrazide.
-
PrepChem. (1953). Preparation of carbohydrazide. Inorganic Syntheses, Vol. 4, 32-35. [Link]
- Bajaj, K., & Singh, S. (2004). Process for the synthesis of isonicotinic acid hydrazide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: 2-(2- Chlorophenyl)acetohydrazide as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(2-Chlorophenyl)acetohydrazide Ligands. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
- Das, S. K. (1984). Process for making carbohydrazide.
-
ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Acetohydrazide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetohydrazide-D3. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem Technical Support.
- Zhang, J. (2018). The synthetic method of acethydrazide.
-
ChemBK. (2024). Acetyl hydrazine. [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. [Link]
-
ResearchGate. (2013). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3258485A - Process for the preparation of carbohydrazide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 12. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Note: Ultrasonic-Assisted Synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives
Abstract
This guide provides a comprehensive protocol for the synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide and its subsequent derivatives using ultrasonic irradiation. Hydrazide-hydrazone scaffolds are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] Traditional synthesis methods often require prolonged reaction times and harsh conditions.[2] Sonochemistry, the application of ultrasound to chemical reactions, offers a green, efficient, and rapid alternative.[3][4] This document details the principles of sonochemical synthesis, a step-by-step experimental protocol, characterization data, and the advantages of this advanced methodology for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Hydrazides and Sonochemistry
N'-substituted acetohydrazide derivatives are a cornerstone in the development of novel therapeutic agents, possessing antimicrobial, anticancer, and anti-inflammatory properties.[5] The core structure, featuring a reactive hydrazide group and a chloropyridine moiety, allows for facile diversification through condensation reactions with various aldehydes and ketones to generate a library of hydrazone derivatives.[5]
Conventional synthesis, typically involving refluxing esters with hydrazine hydrate, can be time-consuming and energy-intensive.[2][5] Ultrasonic-assisted synthesis has emerged as a powerful process intensification technique.[6] The method utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[3][7][8] This collapse generates localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), along with intense shockwaves and microjets.[9] These phenomena dramatically accelerate reaction rates, increase yields, and often allow for milder reaction conditions, contributing to a more sustainable "green" chemical process.[4][9][10]
Principles of Sonochemical Activation in Synthesis
The efficacy of ultrasonic irradiation in organic synthesis stems from two primary effects of acoustic cavitation:
-
Primary (Chemical) Effects: The extreme temperatures and pressures inside the collapsing bubbles can lead to the homolytic cleavage of solvent or solute molecules, generating highly reactive radical species.[7]
-
Secondary (Mechanical) Effects: In heterogeneous (solid-liquid) systems, the collapse of cavitation bubbles near a solid surface creates powerful microjets and shockwaves.[7][8] These mechanical forces enhance mass transfer by disrupting boundary layers, cleaning and activating solid surfaces, and increasing the effective surface area of reagents. For the synthesis of hydrazides, this effect is particularly beneficial in accelerating the reaction between the solid ester and the liquid hydrazine hydrate.
The choice of ultrasonic frequency is critical; low-frequency/high-power ultrasound (20-100 kHz) is typically used in synthetic chemistry where mechanical effects are dominant.[7]
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the key intermediate, 2-hydrazinyl-6-chloropyridine, and its subsequent acylation to form the target acetohydrazide.
Materials and Instrumentation
-
Reagents: 2,6-Dichloropyridine, Hydrazine hydrate (80%), Ethyl acetate, Anhydrous Sodium Sulfate, Ethanol (absolute), Acetyl chloride. All reagents should be of analytical grade.
-
Instrumentation:
-
Ultrasonic cleaning bath or probe sonicator (Frequency: 35-45 kHz, Power: 100-250 W).
-
Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Melting point apparatus.
-
FT-IR Spectrometer, NMR Spectrometer (¹H & ¹³C), Mass Spectrometer.
-
Workflow Diagram
Caption: Overall workflow for the ultrasonic-assisted synthesis and characterization of the target compound.
Step-by-Step Procedure
Step 1: Synthesis of 2-hydrazinyl-6-chloropyridine (Precursor)
-
In a 100 mL round-bottom flask, combine 2,6-dichloropyridine (1.48 g, 10 mmol) and 80% hydrazine hydrate (1.25 g, 20 mmol).
-
Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level outside.
-
Attach a reflux condenser and turn on the ultrasound (e.g., 40 kHz, 250 W). Heat the mixture to reflux while sonicating for approximately 45 minutes.[5] The sonication enhances the rate of this nucleophilic substitution reaction.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). The product will precipitate.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum. A high yield of the precursor is typically obtained.[5]
Step 2: Synthesis of this compound
-
Suspend the synthesized 2-hydrazinyl-6-chloropyridine (1.43 g, 10 mmol) in ethyl acetate (20 mL) in a 50 mL flask.
-
Place the flask in the ultrasonic bath at room temperature.
-
Add acetyl chloride (0.78 g, 10 mmol) dropwise to the suspension under continuous sonication over 5 minutes. The mechanical effects of ultrasound are crucial here to maintain a fine suspension and promote the heterogeneous reaction.
-
Continue sonication for an additional 15-20 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, filter the resulting solid precipitate.
-
Wash the solid with a small amount of cold ethyl acetate to remove any unreacted starting material.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Synthesis of Derivatives
The synthesized this compound serves as a versatile building block.[5] A diverse library of N'-arylideneacetohydrazide derivatives can be readily prepared via ultrasonic-assisted condensation with various substituted aromatic or heteroaromatic aldehydes.
General Procedure for Derivatives:
-
In a flask, dissolve this compound (1 mmol) and a substituted aldehyde (1 mmol) in absolute ethanol (15 mL).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Irradiate the mixture in an ultrasonic bath at room temperature for 4-10 minutes.[11] The reaction is typically much faster than conventional refluxing methods.[1][11]
-
The precipitated product is filtered, washed with hot ethanol, and dried.
Proposed Reaction Mechanism
The synthesis of the hydrazone derivatives proceeds via a condensation reaction. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step, facilitated by the energy supplied by sonication, yields the final hydrazone product.
Caption: Proposed mechanism for the acid-catalyzed formation of hydrazone derivatives, accelerated by ultrasound.
Characterization Data
The structure of the synthesized compounds must be confirmed using standard spectroscopic methods.[5][12]
| Compound | Method | Expected Data |
| This compound | ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 9.5 (s, 1H, NH), 7.8-7.0 (m, 3H, Pyridine-H), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), ~158 (C-Cl), ~148, ~140, ~115, ~110 (Pyridine-C), ~21 (CH₃) | |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1670 (C=O stretching, Amide I) | |
| MS (ESI) | m/z = 186.0 [M+H]⁺ | |
| Example Derivative: N'-benzylideneacetohydrazide | ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, NH), 8.1 (s, 1H, N=CH), 7.9-7.2 (m, 8H, Ar-H), 2.2 (s, 3H, CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3250 (N-H), ~1660 (C=O), ~1600 (C=N) |
Note: Exact chemical shifts (δ) and absorption frequencies (ν) may vary slightly based on solvent and instrumentation.
Advantages of the Ultrasonic Method
Compared to conventional heating methods, the ultrasonic-assisted synthesis of this compound and its derivatives offers several distinct advantages:
-
Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in minutes using ultrasound.[1][6][9]
-
Increased Yields: The enhanced reaction rates and improved mass transfer frequently lead to higher product yields.[4][6][10]
-
Energy Efficiency: Localized heating from cavitation is more energy-efficient than bulk heating of the entire reaction vessel.[4][9]
-
Milder Conditions: Many reactions can be performed at lower temperatures, sometimes even at room temperature, which can improve product selectivity and prevent degradation of sensitive molecules.[9][13]
-
Green Chemistry: The reduction in time, energy, and often the ability to use greener solvents like water or ethanol aligns with the principles of sustainable chemistry.[10]
Conclusion
Ultrasonic-assisted synthesis is a highly effective, efficient, and environmentally benign methodology for the preparation of this compound and its derivatives. This application note provides a robust and reproducible protocol that leverages the principles of sonochemistry to significantly accelerate reaction times and improve yields. This technique is an invaluable tool for researchers and scientists in medicinal chemistry and drug development, enabling the rapid generation of compound libraries for biological screening.
References
-
D. Leonelli, C.; Mason, T. J. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry2021 , 86 (20). [Link]
-
G. Cravotto, P. C. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry2021 , 86 (20), 13493-13516. [Link]
-
J. L. Capelo-Martínez. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Request PDF2021 . [Link]
-
Al-Omair, M. A. et al. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial. Scientific Reports2021 , 11 (1), 23838. [Link]
-
Hielscher Ultrasonics. Sonochemical Reaction and Synthesis. Mark Allen Group2023 . [Link]
-
Hielscher Ultrasonics GmbH. Sonochemical Reactions and Synthesis. Hielscher Ultrasonics2023 . [Link]
-
Chemat, F. et al. Ultrasound for Drug Synthesis: A Green Approach. Molecules2022 , 27 (15), 4700. [Link]
-
B. R. V. S. Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides. ScienceDirect2025 . [Link]
-
I. I. Mangalagiu et al. ULTRASOUND-ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZINONYLHYDRAZONE DERIVATIVES. Revue Roumaine de Chimie2016 . [Link]
-
Al-Zaydi, K. M. et al. Microwave and ultrasound promoted synthesis of substituted new arylhydrazono pyridinones. Arabian Journal of Chemistry2014 , 7 (5), 789-797. [Link]
-
Vlčinci, N. Synthesis of 2-amino-6-chloropyridine. Semantic Scholar2000 . [Link]
-
Bonaccorso, F. et al. A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. Nanomaterials2023 , 13 (21), 2888. [Link]
-
Organic Syntheses Procedure. Organic Syntheses2016 . [Link]
-
Al-Dies, A. M. et al. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers2023 , 15 (14), 2999. [Link]
-
Ghorab, M. M. et al. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Frontiers in Chemistry2023 , 11, 1243389. [Link]
-
Verma, A. et al. Synthesis of pyridine derivatives 13 under ultrasonic irradiation. ResearchGate2023 . [Link]
-
de la Cruz-Cruz, J. I. et al. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C Structural Chemistry2015 , 71 (Pt 7), 631-635. [Link]
-
Zhang, L. Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate2011 . [Link]
-
Al-Ghorbani, M. et al. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules2022 , 27 (19), 6660. [Link]
-
da Silva, F. M. et al. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry2021 , 73, 105470. [Link]
-
Phillips, S. K. et al. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E Crystallographic Communications2023 , 79 (Pt 12), 1147-1150. [Link]
-
Kamal, A. et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Bioorganic & Medicinal Chemistry Letters2021 , 31, 127718. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 4. hielscher.com [hielscher.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties [mdpi.com]
- 12. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of N'-(6-chloropyridin-2-yl)acetohydrazide via Automated Flash Column Chromatography
Document ID: AN-2026-01-13-001
Version: 1.0
Abstract
This document provides a comprehensive guide for the purification of N'-(6-chloropyridin-2-yl)acetohydrazide, a pivotal intermediate in the synthesis of novel pyridine-based derivatives for pharmaceutical and materials science research.[1] The protocol details a robust flash column chromatography method designed to efficiently separate the target compound from common synthetic impurities. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and post-purification analysis, ensuring a reproducible and scalable purification strategy.
Introduction: The Scientific Imperative for Purity
This compound is a versatile molecular scaffold, featuring reactive hydrazide and chloropyridine moieties that are instrumental in the construction of diverse hydrazone libraries for biological screening.[1] The biological efficacy and structural integrity of the final derivatives are directly contingent on the purity of this precursor. Common synthetic routes, such as the acylation of 2-hydrazinyl-6-chloropyridine, can introduce impurities like unreacted starting materials, di-acylated byproducts, and residual solvents. Column chromatography presents a reliable technique for the removal of these contaminants, yielding the high-purity material essential for downstream applications.[1][2]
The inherent basicity of the pyridine nitrogen and the potential for interaction of the hydrazide group with the stationary phase necessitates a carefully optimized chromatographic method to prevent peak tailing and ensure high recovery.[3] This guide provides a validated protocol that addresses these challenges.
Foundational Principles of the Chromatographic Separation
The purification strategy hinges on the principles of adsorption chromatography, where compounds in a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[4][5]
-
Stationary Phase: Silica gel is a common choice for its high resolving power.[4] However, the slightly acidic nature of standard silica gel can lead to irreversible adsorption or degradation of basic compounds like pyridine derivatives.[3][6] To mitigate this, this protocol recommends the use of triethylamine-deactivated silica gel. The triethylamine acts as a competing base, masking the acidic silanol groups and allowing for symmetrical peak elution of the basic analyte.[3][7]
-
Mobile Phase (Eluent): The selection of the mobile phase is critical for achieving optimal separation. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is employed. This allows for the initial elution of non-polar impurities, followed by the target compound, and finally, the more polar byproducts. A common and effective solvent system for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[2][8]
-
Thin-Layer Chromatography (TLC) for Method Development: Before committing to column chromatography, it is imperative to determine the optimal solvent system using TLC.[2][5] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[2]
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is crucial for designing an effective purification strategy. The synthesis of this compound typically involves the reaction of 2-hydrazinyl-6-chloropyridine with an acetylating agent.
Diagram of Potential Synthetic Impurities
Caption: Potential impurities in crude this compound.
Experimental Protocols
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica Gel (230-400 mesh) | Pre-packed or self-packed silica gel columns |
| Triethylamine (TEA) | Rotary Evaporator |
| Hexane (HPLC Grade) | TLC plates (silica gel 60 F254) |
| Ethyl Acetate (HPLC Grade) | TLC developing chamber |
| Dichloromethane (DCM, for sample loading) | UV lamp (254 nm) |
| Glassware (flasks, beakers, etc.) | Fraction collector |
| Sand (washed) | NMR Spectrometer (for purity analysis) |
| Cotton or Glass Wool | Mass Spectrometer (for identity confirmation) |
Step-by-Step Purification Protocol
Workflow for Purification
Caption: Workflow for the purification of this compound.
1. TLC Optimization:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Add 1% triethylamine to each eluent system to simulate the column conditions.
-
Spot the crude product on a TLC plate and develop it in the test eluents.
-
Visualize the plate under a UV lamp (254 nm).
-
The optimal eluent system should provide an Rf value of 0.2-0.4 for the target compound and good separation from other spots.[2]
2. Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).[4]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 9:1) containing 1% triethylamine.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This technique generally provides better resolution than liquid loading.
4. Column Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin the elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the pre-determined gradient. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume throughout the elution process.
5. Fraction Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Recommended Chromatographic Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) with 1% Triethylamine | Deactivation of acidic silanol sites to prevent peak tailing of the basic pyridine compound.[3][7] |
| Mobile Phase A | Hexane | Non-polar solvent for initial elution of non-polar impurities. |
| Mobile Phase B | Ethyl Acetate | More polar solvent to elute the target compound. |
| Gradient Profile | 0-10 min: 10% B | To wash out highly non-polar impurities. |
| 10-40 min: 10-60% B (linear gradient) | To elute the target compound with good resolution. | |
| 40-50 min: 60-100% B | To elute any remaining highly polar impurities. | |
| Flow Rate | Dependent on column size (e.g., 20-40 mL/min for a 40g column) | To ensure efficient separation without excessive diffusion. |
| Detection | UV at 254 nm | The pyridine ring is UV active, allowing for real-time monitoring of the elution. |
Post-Purification Analysis and Characterization
The purity and identity of the final product should be confirmed using appropriate analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of any residual impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the purified compound.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Interaction with acidic silica | Ensure adequate triethylamine is used in the mobile phase. Consider using neutral alumina as an alternative stationary phase.[3][6] |
| Poor Separation | Inappropriate mobile phase | Re-optimize the eluent system using TLC with different solvent combinations (e.g., dichloromethane/methanol). |
| Low Recovery | Irreversible adsorption or degradation on the column | Perform a 2D TLC to check for on-plate degradation. If observed, switch to a more inert stationary phase like deactivated silica or alumina.[3] |
| Product Elutes Too Quickly/Slowly | Mobile phase polarity is too high/low | Adjust the gradient profile or the initial/final concentrations of the polar solvent. |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. By understanding the chemical properties of the target compound and potential impurities, and by carefully selecting the stationary and mobile phases, researchers can obtain material of sufficient quality for demanding downstream applications in drug discovery and materials science.
References
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4941. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. Retrieved from [Link]
-
Manetti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2294-2311. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]
-
Al-Mulla, A. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 5, 1237-1244. Retrieved from [Link]
-
Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]
-
Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 236-243. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of analytical methods in chemistry, 2013, 853104. Retrieved from [Link]
-
ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Comprehensive Structural Characterization of N'-(6-chloropyridin-2-yl)acetohydrazide Using Advanced NMR Spectroscopy
Abstract
N'-(6-chloropyridin-2-yl)acetohydrazide is a pivotal chemical intermediate used in the synthesis of diverse heterocyclic compounds with potential pharmacological activities, including antimicrobial and anticancer agents[1]. Its versatile structure, featuring reactive hydrazide and chloropyridine moieties, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of drug discovery and development, ensuring that subsequent biological and structural studies are based on a validated molecular identity. This application note provides a comprehensive, in-depth guide to the definitive characterization of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the protocols for data acquisition (¹H, ¹³C, COSY, HSQC) but also the underlying scientific rationale for experimental choices and a systematic workflow for spectral interpretation.
Introduction to the Analyte and NMR Strategy
The molecular structure of this compound combines a substituted pyridine ring with a flexible acetohydrazide side chain. This combination presents a unique NMR characterization challenge, requiring the unambiguous assignment of aromatic protons influenced by a chloro-substituent and an amino-group, as well as the distinct signals of the acetohydrazide moiety.
Our strategy employs a multi-tiered NMR approach:
-
1D ¹H NMR: To identify all proton environments, their relative abundance (integration), and their through-bond coupling relationships (multiplicity).
-
1D ¹³C NMR: To detect all unique carbon environments and provide insight into the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): To definitively establish proton-proton (¹H-¹H) coupling networks, primarily for mapping the connectivity of the pyridine ring protons[2].
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom, providing unequivocal C-H assignments[2][3].
This combined approach ensures a self-validating system where data from each experiment cross-verifies the others, leading to an irrefutable structural elucidation.
Predicted Spectral Data and Structural Assignments
A precise understanding of the expected NMR signals is crucial for efficient data analysis. The structure of this compound with systematic numbering for NMR assignment is shown below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Data
The predicted chemical shifts are based on the analysis of substituent effects and data from analogous structures[1][4][5]. The use of DMSO-d₆ as a solvent is anticipated, as it effectively solubilizes polar hydrazides and shifts exchangeable NH protons downfield, reducing interference[6][7].
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (CH₃) | ~2.0 - 2.2 | Singlet (s) | N/A | 3H |
| H5' | ~6.8 - 7.0 | Doublet (d) | J(H5'-H4') ≈ 8.0 | 1H |
| H3' | ~7.0 - 7.2 | Doublet (d) | J(H3'-H4') ≈ 7.5 | 1H |
| H4' | ~7.6 - 7.8 | Triplet (t) | J(H4'-H3'/H5') ≈ 7.8 | 1H |
| NH (Amide, H4) | ~9.5 - 10.5 | Broad Singlet (br s) | N/A | 1H |
| NH (Hydrazine, H1) | ~8.5 - 9.5 | Broad Singlet (br s) | N/A | 1H |
Note: NH proton shifts can be highly variable and concentration-dependent. The values provided are typical for hydrazides in DMSO-d₆[8].
Predicted ¹³C NMR Data
The carbon chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N, O) and aromatic ring currents.
| Carbon Assignment | Predicted δ (ppm) |
| C6 (CH₃) | ~20 - 25 |
| C3' | ~108 - 112 |
| C5' | ~115 - 120 |
| C4' | ~138 - 142 |
| C6' | ~145 - 150 |
| C2' | ~155 - 160 |
| C5 (C=O) | ~168 - 172 |
Experimental Protocols
This section provides detailed, field-proven methodologies for acquiring high-quality NMR data.
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is dictated by the analyte's solubility, while the concentration must be sufficient for a good signal-to-noise ratio, especially for ¹³C and 2D NMR experiments[9].
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
High-precision NMR tube (e.g., Norell 507-HP or equivalent)
-
Pasteur pipette and bulb
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample and place it into a clean, dry vial. A higher concentration is preferable for ¹³C and 2D experiments to reduce acquisition time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[9]. Causality: DMSO-d₆ is an excellent choice for polar molecules like hydrazides, ensuring good solubility. Its high boiling point makes it suitable for variable temperature studies, though it can be difficult to remove if sample recovery is needed[6][9].
-
Dissolution: Vortex the mixture thoroughly until the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into the NMR tube. Ensure the liquid column height is at least 4-5 cm to be within the instrument's detection coil.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol: 1D and 2D NMR Data Acquisition
Instrumentation: 400 MHz (or higher) NMR Spectrometer with a broadband probe.
Rationale: The following parameters are standard starting points and may require optimization based on the specific instrument and sample concentration.
A. ¹H NMR Acquisition:
-
Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Causality: A longer delay ensures full relaxation of protons for accurate integration.
-
Number of Scans (NS): 8-16. Causality: Averaging multiple scans improves the signal-to-noise ratio.
-
-
Acquire Data: Run the experiment.
-
Process Data: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
B. ¹³C{¹H} NMR Acquisition:
-
Set Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width (SW): ~220-240 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more. Causality: The low natural abundance of ¹³C necessitates a significantly higher number of scans compared to ¹H NMR.
-
-
Acquire and Process: Run the experiment. Process the data and reference the spectrum to the DMSO-d₆ carbon signal at δ 39.52 ppm.
C. 2D gCOSY Acquisition:
-
Set Parameters: Use standard gradient-selected COSY parameters (e.g., cosygpqf).
-
Acquire Data: Set an appropriate number of scans (e.g., 2-4 per increment) and increments in the F1 dimension (e.g., 256-512).
-
Process Data: Process using a sine-bell window function in both dimensions to resolve cross-peaks.
D. 2D gHSQC Acquisition:
-
Set Parameters: Use standard gradient-selected HSQC parameters optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgpsisp2.3).
-
Acquire and Process: Set parameters similar to COSY. Process and interpret the resulting correlation map.
Data Analysis and Structural Elucidation Workflow
The definitive assignment of the structure is achieved by integrating the information from all NMR experiments in a logical sequence.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]
- 5. Acethydrazide(1068-57-1) 1H NMR spectrum [chemicalbook.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
FTIR analysis of "N'-(6-chloropyridin-2-yl)acetohydrazide"
An Application Note and Protocol for the FTIR Analysis of N'-(6-chloropyridin-2-yl)acetohydrazide
Authored by: A Senior Application Scientist
Introduction: The Role of this compound and the Power of FTIR
This compound is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of novel pyridine-based compounds.[1] Its molecular architecture, featuring reactive hydrazide and chloropyridine moieties, makes it a valuable precursor in medicinal chemistry for developing new therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties.[1] Given its significance, the unambiguous confirmation of its chemical identity and purity is a critical step in any research and development workflow.
Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[2][3] The method is rapid, non-destructive, and highly specific, providing a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.[2][4] When infrared radiation interacts with a sample, its chemical bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or scissor).[4] An FTIR spectrometer measures this absorption pattern, and a mathematical process known as a Fourier transform converts the raw data into an easily interpretable spectrum of absorbance (or transmittance) versus wavenumber.[4][5]
This application note provides a comprehensive, field-proven guide for the FTIR analysis of this compound, designed for researchers, scientists, and drug development professionals. It details the underlying principles, step-by-step experimental protocols, and data interpretation strategies to ensure accurate and reproducible results.
Molecular Structure and Expected Vibrational Fingerprint
To accurately interpret the FTIR spectrum, it is essential to first understand the molecular structure of this compound and identify its key functional groups, each of which will give rise to characteristic absorption bands.
Caption: Molecular structure of this compound.
The primary functional groups that will produce distinct signals in the IR spectrum are:
-
Hydrazide Group (-CO-NH-NH-): This group is characterized by N-H stretching and bending vibrations, as well as a strong C=O (carbonyl) stretch.
-
Chloropyridine Ring: This aromatic system will exhibit C-H stretching, C=C and C=N ring stretching vibrations, and out-of-plane C-H bending.
-
Acetyl Group (CH₃-CO-): This will show characteristic aliphatic C-H stretching and bending modes.
-
Carbon-Chlorine Bond (C-Cl): This bond typically absorbs in the lower frequency (fingerprint) region of the spectrum.
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydrazide | N-H Stretch | 3350 - 3200 | Medium |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Acetyl Group | Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |
| Hydrazide | C=O Stretch (Amide I) | 1695 - 1655 | Strong |
| Hydrazide | N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |
| Pyridine Ring | C=C & C=N Ring Stretch | 1600 - 1400 | Medium-Strong |
| Acetyl Group | C-H Bend (Asymmetric/Symmetric) | 1470 - 1365 | Medium |
| Pyridine Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-Cl Bond | C-Cl Stretch | 800 - 600 | Medium-Strong |
Note: These ranges are approximate and can be influenced by the molecule's solid-state packing and intermolecular interactions.
Detailed Experimental Protocol
This section outlines the complete workflow for acquiring a high-quality FTIR spectrum of this compound.
Sources
Application Notes and Protocols for In Vitro Antimicrobial Assays of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives
Introduction: The Rationale for Antimicrobial Screening of Hydrazide Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial effects.[2][3][4] The core value of N'-(6-chloropyridin-2-yl)acetohydrazide lies in its role as a versatile chemical intermediate, a foundational scaffold for the synthesis of a diverse library of novel pyridine-based hydrazone derivatives. The presence of the chloropyridine ring and the reactive hydrazide group allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro antimicrobial susceptibility testing of newly synthesized this compound derivatives. The protocols detailed herein are grounded in established methodologies, primarily the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent subculture for determining the Minimum Bactericidal Concentration (MBC), as standardized by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Part 1: Foundational Concepts & Experimental Design
Before proceeding to the bench, a clear understanding of the core metrics and the logic behind the experimental workflow is paramount. The primary goal is to quantitatively measure the antimicrobial activity of the synthesized compounds.[9]
Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[10][11][12] This metric is crucial for initial screening, SAR analysis, and predicting potential therapeutic efficacy. The most common and high-throughput method for MIC determination is the broth microdilution assay.[6][13]
Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC provides information on the concentration required to kill the microorganism (a bactericidal effect). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum density.[14][15][16] Determining the MBC is a critical secondary step, especially for infections in immunocompromised hosts where a bactericidal action is preferred.
Workflow Overview
The experimental process follows a logical progression from initial compound preparation to the final determination of bactericidal activity. This workflow ensures that each step builds upon validated results from the previous one.
Caption: Experimental workflow from preparation to MIC and MBC determination.
Part 2: Detailed Protocols
These protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to aseptic techniques is critical throughout the procedures.
Protocol for MIC Determination: Broth Microdilution Method
This method is adapted from CLSI guidelines and is the gold standard for determining MICs in a high-throughput format.[6][8]
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates with lids
-
Test microorganisms (e.g., ATCC strains of Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution:
-
Causality: Hydrazide derivatives are often poorly soluble in aqueous media. A solvent like DMSO is required for initial dissolution.
-
Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration). Ensure complete dissolution. The final DMSO concentration in the assay wells should be kept low (≤1%) to avoid solvent-induced toxicity to the microbes.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Trustworthiness: This standardization is a critical control point. An inoculum that is too dense or too sparse will lead to inaccurate MIC results.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of the test compound at twice the highest desired starting concentration (prepared by diluting the stock in CAMHB).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to the desired final concentration.[17] Discard 100 µL from the last column of dilutions.
-
This serial dilution creates a gradient of compound concentrations to precisely identify the MIC.
-
-
Inoculation and Controls:
-
Using a multichannel pipette, add 100 µL of the final diluted bacterial inoculum (from step 2) to each well containing the compound dilutions. This brings the final volume in each well to 200 µL and the inoculum density to ~5 x 10⁵ CFU/mL.
-
Self-Validation System: Include the following controls on every plate:
-
Growth Control: Wells containing 200 µL of inoculated broth (no compound). Must show distinct turbidity.
-
Sterility Control: Wells containing 200 µL of uninoculated broth. Must remain clear.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay, plus inoculated broth. Must show growth comparable to the growth control.
-
-
-
Incubation and Interpretation:
-
Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
After incubation, visually inspect the plate for turbidity. A microplate reader can also be used to measure absorbance at 600 nm for a more quantitative assessment.[17]
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]
-
Protocol for MBC Determination
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is read.[14]
Materials:
-
MIC plate from the previous protocol
-
Nutrient agar plates (or other suitable solid medium)
-
Calibrated pipette or loop (10 µL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Select the wells corresponding to the MIC, and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells.[18]
-
Spot-plate the aliquot onto a quadrant of a labeled nutrient agar plate.
-
-
Incubation and Colony Counting:
-
Allow the spots to dry before inverting the plates.
-
Incubate the agar plates at 35°C ± 2°C for 24-48 hours, or until colonies are clearly visible in the growth control.[18]
-
After incubation, count the number of colonies (CFU) on each spot.
-
-
Interpretation:
Part 3: Data Presentation and Interpretation
MIC/MBC Data Table
Summarize the quantitative results in a structured table. This format allows for easy comparison of the potency of different derivatives against a panel of microorganisms.
| Derivative ID | R-Group Modification | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | ||
| Parent Cmpd | H | 64 / >128 | 128 / >128 | >128 / >128 |
| Derivative 1 | 4-Fluorophenyl | 16 / 32 | 64 / 128 | 128 / >128 |
| Derivative 2 | 2,4-Dichlorophenyl | 8 / 16 | 32 / 64 | 64 / 128 |
| Derivative 3 | 4-Nitrophenyl | 4 / 8 | 16 / 32 | 32 / 64 |
| Ciprofloxacin | Control | 0.5 / 1 | 0.015 / 0.03 | NA |
| Amphotericin B | Control | NA | NA | 0.25 / 0.5 |
Note: The data presented are hypothetical examples for illustrative purposes.
Interpreting the MIC/MBC Ratio
The ratio of MBC to MIC can provide insight into the nature of the antimicrobial agent's activity.
-
MBC/MIC ≤ 4: Generally considered bactericidal.
-
MBC/MIC > 4: Generally considered bacteriostatic.
This distinction is crucial for drug development, as bactericidal agents are often required for treating severe infections.
Caption: Logic diagram for classifying antimicrobial activity.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of this compound derivatives. By systematically applying these standardized assays, researchers can generate reproducible and comparable data essential for identifying lead compounds, understanding structure-activity relationships, and advancing the development of new antimicrobial agents to combat the global challenge of infectious diseases.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- BenchChem. (2025).
- World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and future trends.
- Patel, A., et al. (2012). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358.
- Al-Omair, M. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465.
- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Saleh, N. M., et al. (2025). Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. Iraqi Journal of Pharmaceutical Sciences, 34(2).
- van den Driessche, F., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(4), 599-612.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
- Kumar, S., et al. (2011). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Medicinal Chemistry Research, 20(8), 1278-1291.
- Microbe Investigations. (n.d.).
- BMG LABTECH. (2024).
- Microchem Laboratory. (n.d.).
- BMG LABTECH. (2024).
- Creative Diagnostics. (n.d.).
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 11(1), 22-27.
- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Bio-protocol. (n.d.).
- BenchChem. (2025).
- Ulusoy Güzeldemirci, N., Şahin, D., & Küçük, Ö. (2020). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Marmara Pharmaceutical Journal, 24(1), 48-56.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- Szałek, E., et al. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(12), 2737-2751.
- BenchChem. (n.d.). This compound | High-Purity.
- Szałek, E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(11), 3295.
- CLSI. (2006). M49-A | Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- ResearchGate. (n.d.).
- Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 757-764.
- El-Gammal, O. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999.
- Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2977-2982.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. d-nb.info [d-nb.info]
- 3. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. apec.org [apec.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. microchemlab.com [microchemlab.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the Anticancer Activity Screening of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives
Abstract: The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Hydrazide-hydrazone scaffolds have emerged as a particularly promising class of compounds, demonstrating a wide range of pharmacological activities.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic screening of the anticancer potential of derivatives synthesized from the N'-(6-chloropyridin-2-yl)acetohydrazide core structure.[4] We will detail the essential protocols for evaluating cytotoxicity, and for elucidating the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation for the preclinical evaluation of this promising compound class.
Introduction: The Rationale for Screening Hydrazide Derivatives
Hydrazide-hydrazone derivatives are characterized by the –CO–NH–N=CH– pharmacophore, a structure that allows for versatile chemical modifications and interactions with various biological targets.[3] The this compound moiety serves as an excellent chemical intermediate, enabling the rapid synthesis of a diverse library of derivatives through condensation with a wide array of aldehydes and ketones.[4] This structural flexibility is crucial for tuning the pharmacological properties of the resulting molecules.
The initial phase of evaluating these new chemical entities (NCEs) relies on a robust in vitro screening cascade. This process is designed to efficiently identify compounds with potent cytotoxic activity against cancer cells and to select promising candidates for more detailed mechanistic studies. This guide outlines a validated workflow, from initial cytotoxicity assessment to the investigation of cellular death pathways.
General Synthesis Pathway
The synthesis of the target derivatives typically involves a straightforward condensation reaction between the this compound backbone and a selected aromatic or heterocyclic aldehyde. This reaction is often catalyzed by a few drops of acid and can be performed under conventional reflux or, for a greener approach, using ultrasound assistance.[4]
Caption: General workflow for the synthesis of hydrazone derivatives.
Primary Screening: Assessment of Cytotoxicity
The first critical step is to determine the concentration-dependent cytotoxic effect of the synthesized derivatives on various cancer cell lines. The MTT assay is a reliable, sensitive, and widely adopted colorimetric method for this purpose.[5][6]
Causality & Experimental Choices: The MTT Assay
Why this assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows us to quantify cell viability and, conversely, the cytotoxicity of a test compound.[6][7]
Cell Line Selection: It is crucial to screen compounds against a panel of cell lines from different cancer types to assess both potency and selectivity.[10][11] The NCI-60 panel is a standard resource, but a smaller, representative panel is often sufficient for initial screening.[11][12]
Recommended Starter Panel:
-
MCF-7: Human breast adenocarcinoma (hormone-dependent).[2][10]
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).[10]
-
HepG2: Human liver carcinoma.[1]
-
HCT-116: Human colon carcinoma.[1]
Protocol: In Vitro Cytotoxicity using the MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells/well) into each well of a 96-well plate.[5] Include wells for "untreated control" and "vehicle control" (DMSO).
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. For the vehicle control, add a medium with the highest concentration of DMSO used in the dilutions.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Viable cells will form visible purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis and Presentation
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 2.1 ± 0.3 | 5.8 ± 0.7 | 4.5 ± 0.5 |
| Derivative 3 | 45.7 ± 4.2 | > 100 | 68.3 ± 5.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are hypothetical and presented as Mean ± SD from three independent experiments.
Mechanistic Elucidation Studies
Once potent derivatives (e.g., Derivative 2 from the table above) are identified, the next step is to investigate how they induce cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and disruption of the cell cycle.
Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Why this assay? This flow cytometry-based assay quantitatively distinguishes between different cell populations.[13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14][15] This dual staining allows for precise quantification of:
-
Live cells: Annexin V- / PI-
-
Early Apoptotic cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic cells: Annexin V+ / PI+
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[13][16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[16]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Why this assay? Many anticancer drugs exert their effect by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. This flow cytometry assay quantifies the DNA content within a population of cells. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[17] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their phase in the cell cycle.
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping.[18][19]
-
Incubation for Fixation: Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[17][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. The RNase is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[17][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale, and software is used to gate out doublets and analyze the cell cycle phase distribution.[19]
Proposed Mechanism of Action & Visualization
Based on extensive research on hydrazone derivatives, a common mechanism of action involves the induction of oxidative stress, leading to mitochondrial-mediated apoptosis.[1] The compounds can increase the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, activating a caspase cascade (caspase-9 and caspase-3) that culminates in programmed cell death.
Caption: A proposed mechanism for apoptosis induction by hydrazone derivatives.
Conclusion
The protocols detailed in this application note provide a robust and logical framework for the comprehensive preclinical evaluation of this compound derivatives. By systematically applying these methods—from high-throughput cytotoxicity screening with the MTT assay to in-depth mechanistic studies of apoptosis and cell cycle arrest—researchers can effectively identify and characterize novel lead compounds. This structured approach is essential for advancing promising candidates through the drug discovery pipeline and exploring their potential as next-generation anticancer therapeutics.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad website: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6). Retrieved from [Link]
-
University of Rochester Medical Center Flow Cytometry Core. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from University of Rochester website: [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from UCL website: [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from UVA website: [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from Bio-protocol website: [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from Cytion website: [Link]
-
da Silva, J. G., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11. Retrieved from [Link]
-
O'Sullivan, J., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 947. Retrieved from [Link]
-
Zhitomirsky, D., & Assaraf, Y. G. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50711. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website: [Link]
-
O'Sullivan, J., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 947. Retrieved from [Link]
-
Kumar, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]
-
O'Sullivan, J., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 947. Retrieved from [Link]
-
Gaponova, A. S., & Chernonosov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Sovremennye tehnologii v medicine, 12(2), 94–106. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences website: [Link]
-
Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2379–2383. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from Crown Bioscience website: [Link]
-
Al-Salahi, R., et al. (2020). Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 32. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. Retrieved from [Link]
-
Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176. Retrieved from [Link]
-
MDPI. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(15), 4983. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., et al. (2010). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 15(12), 9122–9135. Retrieved from [Link]
Sources
- 1. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes & Protocols: N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives in Materials Science
Prepared by: Gemini, Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and application of N'-(6-chloropyridin-2-yl)acetohydrazide in the field of materials science. We will move beyond simple procedural lists to explore the underlying chemical principles and rationale that guide the design and execution of these protocols, ensuring a deep, functional understanding of the topic.
The core value of this compound lies in its versatile molecular architecture.[1] The structure features a reactive hydrazide group, which is a powerful building block for forming hydrazones, and a chloropyridine moiety that influences molecular stability and participates in non-covalent interactions critical for supramolecular assembly.[1] This unique combination makes its derivatives prime candidates for developing advanced materials, including coordination polymers, fluorescent sensors, and functional textiles.
Section 1: The Foundational Precursor: Synthesis & Characterization
Application Note 1.1: The Strategic Importance of this compound
The synthesis of advanced materials begins with high-purity, well-characterized precursors. This compound serves as a critical intermediate, primarily for the synthesis of novel pyridine-based hydrazone derivatives.[1] Hydrazones are formed via a condensation reaction between the terminal nitrogen of the hydrazide and an aldehyde or ketone. This reaction is generally high-yielding and allows for a vast library of derivatives to be created by simply varying the aldehydic precursor. The resulting hydrazone ligand possesses multiple coordination sites—the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen—making it an excellent chelating agent for a wide range of metal ions.[2]
The synthesis of the core acetohydrazide itself is typically a two-step process. The first, and most critical, step involves a nucleophilic aromatic substitution on 2,6-dichloropyridine. Hydrazine hydrate, a potent nucleophile, selectively displaces one of the chlorine atoms. This reaction's success is a foundational step for all subsequent derivatizations.[1]
Protocol 1.1: Synthesis of 2-Hydrazinyl-6-chloropyridine
Rationale: This protocol is based on a documented nucleophilic substitution reaction. Using an excess of hydrazine hydrate drives the reaction towards mono-substitution and minimizes the formation of di-substituted byproducts. Refluxing provides the necessary activation energy for the substitution to occur efficiently.[1]
-
Reagents & Equipment: 2,6-dichloropyridine, 80% hydrazine hydrate, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure: a. To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1 equivalent). b. Carefully add 80% hydrazine hydrate (3-5 equivalents). c. Heat the mixture to reflux and maintain for 45-60 minutes. The reaction progress should be monitored. d. Reaction Monitoring (Self-Validation): Use Thin-Layer Chromatography (TLC) to track the consumption of the 2,6-dichloropyridine starting material.[1] A suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) should show the disappearance of the starting material spot and the appearance of a new, more polar product spot. e. Upon completion, cool the reaction mixture to room temperature. f. Slowly add cold water to the flask to precipitate the product. g. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. A typical yield is around 85%.[1]
Protocol 1.2: Synthesis of this compound
Rationale: This step involves the acylation of the newly formed hydrazinyl group. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction with acetyl chloride, driving the equilibrium towards the product.
-
Reagents & Equipment: 2-hydrazinyl-6-chloropyridine, acetyl chloride (or acetic anhydride), a suitable solvent (e.g., Dichloromethane - DCM), a base (e.g., pyridine), standard glassware.
-
Procedure: a. Dissolve 2-hydrazinyl-6-chloropyridine (1 equivalent) in DCM in a flask placed in an ice bath. b. Add pyridine (1.1 equivalents) to the solution and stir. c. Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Reaction Monitoring (Self-Validation): Use TLC to monitor the disappearance of the 2-hydrazinyl-6-chloropyridine spot. The acetohydrazide product will have a different Rf value. f. Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acid, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. h. Purify the product by recrystallization from a suitable solvent like ethanol.
Section 2: Application in Supramolecular Materials
Application Note 2.1: Building with Molecular Legos - Coordination Polymers
Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). Derivatives of this compound, particularly the hydrazones formed from it, are exemplary linkers. The spatial arrangement of their nitrogen and oxygen donor atoms allows them to chelate metal ions, and the overall geometry of the ligand dictates the final architecture of the polymer.[3] The non-coordinating amino groups can act as excellent donors for hydrogen bonding, which plays a crucial role in assembling mononuclear complexes into 1-D, 2-D, or 3-D supramolecular structures.[3][4] The choice of metal ion and counter-anion can significantly influence the final structure, leading to materials with tailored porosity, catalytic activity, or photoluminescent properties.[3]
Protocol 2.1: General Synthesis of a Metal-Hydrazone Coordination Polymer
Rationale: This protocol describes a common method for synthesizing coordination polymers. The solvothermal method (heating in a sealed vessel) is often employed to promote the growth of high-quality single crystals suitable for X-ray diffraction, which is the definitive method for structure validation.
-
Precursor Synthesis: First, synthesize the desired hydrazone ligand by reacting this compound with a chosen aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) under reflux in ethanol with a catalytic amount of acid. Purify the resulting hydrazone.
-
Polymerization: a. In a small glass vial, dissolve the hydrazone ligand (e.g., 0.1 mmol) in a suitable solvent such as Dimethylformamide (DMF) or ethanol. b. In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc Nitrate, Copper(II) Acetate) in the same solvent. c. Combine the two solutions in a larger vial or Teflon-lined autoclave. d. Seal the vessel and place it in a programmable oven. e. Heat the vessel to a specific temperature (typically 80-120 °C) and hold for 24-72 hours. f. Validation: The formation of crystalline material is the primary indicator of success. The structure must be confirmed by Single-Crystal X-ray Diffraction to be considered a valid coordination polymer. g. After slow cooling to room temperature, crystals can be isolated by filtration, washed with fresh solvent, and air-dried.
Table 1: Influence of Components on Polymer Architecture
| Metal Ion | Anion | Ligand Geometry | Typical Resulting Architecture | Reference |
| Ni(II) | Perchlorate (ClO₄⁻) | Planar, bidentate | 1-D Chain via H-bonding | [3] |
| Ni(II) | Nitrate (NO₃⁻) | Planar, bidentate | 3-D Network via H-bonding | [3] |
| Fe(II) | Thiocyanate (NCS⁻) | Terpyridine-based | 1-D Polymer Chain | [4] |
| Cu(II) | Acetate (OAc⁻) | Bidentate/Tridentate | Varies (1D, 2D, or discrete complexes) | [2] |
Section 3: Application in Sensing Technology
Application Note 3.1: Lighting Up Analytes - Fluorescent Chemosensors
Materials that exhibit changes in their optical properties, particularly fluorescence, upon interaction with a specific analyte are highly valuable for sensing applications. Pyridine derivatives are well-known fluorophores, and their incorporation into a hydrazone structure creates a powerful platform for chemosensors.[5] The principle often relies on mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical "turn-off" sensor, the lone pair electrons on the hydrazone's nitrogen atoms can quench the fluorescence of the pyridine ring. Upon coordination with a metal ion, these lone pairs are engaged in bonding, which can inhibit the quenching mechanism and "turn on" or enhance the fluorescence. The selectivity for a particular metal ion is governed by the specific geometry and electronic properties of the chelation pocket.[5][6]
Protocol 3.1: Screening for Metal Ion Sensing
Rationale: This protocol provides a standardized method to evaluate the sensing capability of a newly synthesized hydrazone derivative. By testing against a panel of common metal ions and measuring the fluorescence response, one can determine both the selectivity and sensitivity of the potential sensor.
-
Stock Solutions: a. Prepare a stock solution of the hydrazone ligand (e.g., 1 mM) in a suitable solvent like a 1:1 mixture of acetonitrile/water. b. Prepare stock solutions (e.g., 10 mM) of various metal salts (perchlorates or nitrates are often used to avoid interference from the anion) such as Cr²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.
-
Fluorescence Measurement: a. In a quartz cuvette, place 2 mL of the ligand stock solution. b. Record the initial fluorescence emission spectrum using a spectrofluorometer (determine the optimal excitation wavelength first by running an excitation scan). c. Add a small aliquot (e.g., 10 µL) of one of the metal ion stock solutions to the cuvette. d. Mix gently and allow to equilibrate for 1-2 minutes. e. Record the new fluorescence emission spectrum. f. Repeat steps c-e for each metal ion in the panel.
-
Data Analysis & Validation: a. Plot the fluorescence intensity at the emission maximum against the different metal ions added. b. A significant and selective change in fluorescence for one or more specific ions indicates sensing capability.[5] c. To validate, perform competition experiments: add the target analyte to the ligand solution to generate a signal, then add other potentially interfering ions to see if the signal is diminished.
Table 2: Representative Fluorescence Response Data
| Analyte (1 equivalent) | Fluorescence Intensity (Arbitrary Units) | Fold Change | Selectivity |
| Ligand Only | 100 | 1.0 | - |
| Na⁺ | 105 | 1.1 | Low |
| Mg²⁺ | 110 | 1.1 | Low |
| Zn²⁺ | 450 | 4.5 | Moderate |
| Ni²⁺ | 180 | 1.8 | Low |
| Cr²⁺ | 1500 | 15.0 | High |
| Cu²⁺ | 1350 | 13.5 | High |
Section 4: Application in Functional Textiles
Application Note 4.1: Weaving in Protection - Antimicrobial Fabrics
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial materials. Textiles can be functionalized to combat microbial growth, and metal complexes are known for their potent antimicrobial properties.[7] Pyridine acetohydrazide derivatives can be grafted onto the surface of fabrics like cotton, which is rich in hydroxyl groups. Subsequent treatment with metal salts (e.g., Ni(II), Cu(II), Zn(II)) leads to the in-situ formation of metal complexes on the fabric surface.[7] This modification can impart significant antibacterial and antifungal activity to the textile. Ultrasound-assisted synthesis is an effective "green" method for this modification, as it enhances the reaction rate and efficiency under milder conditions.[1][7]
Protocol 4.1: Ultrasonic-Assisted Modification of Cotton Fabric
Rationale: This protocol leverages ultrasonic cavitation to enhance the dispersion of the ligand and its attachment to the cotton fibers. The subsequent complexation step immobilizes the active antimicrobial metal centers onto the fabric surface.[7]
-
Reagents & Equipment: Cotton fabric (CF) swatch, a synthesized pyridyl acetohydrazide derivative (AHZ), metal chlorides (e.g., NiCl₂, CuCl₂), ethanol, ultrasonic bath.
-
Procedure: a. Prepare a solution of the AHZ derivative in ethanol. b. Immerse a pre-cleaned swatch of cotton fabric into the solution. c. Place the beaker containing the fabric and solution into an ultrasonic bath and sonicate for 30-60 minutes. d. Remove the fabric, rinse with ethanol to remove any unattached ligand, and dry. This is the AHZ-modified fabric. e. Prepare an aqueous solution of a metal chloride (e.g., NiCl₂). f. Immerse the AHZ-modified fabric into the metal salt solution and stir for 1-2 hours at room temperature. g. Remove the fabric, wash thoroughly with deionized water to remove unbound metal salts, and dry.
-
Validation: a. Physical Characterization: Use Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) to confirm the change in surface morphology and the presence of the specific metal (e.g., Ni) and other key elements (N, Cl) on the fabric surface.[7] b. Antimicrobial Testing: Perform a standardized agar diffusion test. Place small discs of the treated fabric on agar plates inoculated with bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). The formation of a clear "zone of inhibition" around the fabric disc validates its antimicrobial activity.[7]
References
-
Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. [Link]
-
Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]
-
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide. PubChem. [Link]
-
Pyridine Derivatives as Fluorescent Sensors for Cations. MDPI. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
-
Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding. National Institutes of Health. [Link]
-
Recent Advances in Biological and Catalytic Applications of Metal Complexes. MDPI. [Link]
-
Practical Applications of Metal Complexes. PubMed Central. [Link]
-
Early transition metal complexes containing aminopyridinato ligands. De Gruyter. [Link]
-
Curly-curly, loop-loop: homoleptic metal(ii) complexes of pyridinecarbaldehyde 4'-(2,2':6',2''-terpyridyl)hydrazones and their coordination polymers. PubMed. [Link]
-
Selective Fluorescent Sensors for Copper(Ii) Ion from Julolidine Hydrazone Derivatives. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curly-curly, loop-loop: homoleptic metal(ii) complexes of pyridinecarbaldehyde 4'-(2,2':6',2''-terpyridyl)hydrazones and their coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: N'-(6-chloropyridin-2-yl)acetohydrazide as a Versatile Ligand for the Synthesis of Bioactive Metal Complexes
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of N'-(6-chloropyridin-2-yl)acetohydrazide as a potent ligand for synthesizing transition metal complexes. Hydrazone derivatives are of significant interest due to their versatile coordination chemistry and the pronounced biological activities of their metal complexes.[1] This guide details the synthesis of the parent ligand, protocols for its complexation with various metal ions, in-depth characterization methodologies, and an overview of the potential therapeutic applications of the resulting complexes, particularly as antimicrobial and antitumor agents.
Introduction: The Rationale for Hydrazone-Based Metal Complexes
Hydrazide-hydrazone derivatives represent a class of chelating agents that have garnered substantial attention in coordination chemistry. Their significance stems from the presence of both amide and imine functionalities, which provide multiple donor sites (N and O atoms) for coordination with a wide array of metal ions.[2] The ligand, this compound, is a particularly interesting scaffold for several reasons:
-
Multidentate Coordination: It can act as a bidentate or tridentate ligand, forming stable chelate rings with metal ions, which enhances the thermodynamic stability of the complexes.
-
Structural Versatility: The pyridine ring and the hydrazone moiety offer rich coordination possibilities, leading to complexes with diverse geometries such as octahedral, square planar, or tetrahedral.[3][4]
-
Modulation of Biological Activity: The biological activity of hydrazone ligands is often significantly potentiated upon chelation. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipid solubility facilitates the diffusion of the complex across the lipid membranes of microorganisms and cancer cells, thereby increasing its efficacy.[5]
The development of novel metal-based therapeutic agents is a critical strategy to overcome the growing challenge of drug resistance in both infectious pathogens and cancer.[6][7] Metal complexes offer unique three-dimensional structures and modes of action that are distinct from traditional organic drugs, making them promising candidates for next-generation therapeutics.[6]
Overall Experimental Workflow
The synthesis and evaluation of metal complexes based on this compound follow a systematic, multi-step process. This workflow ensures the reproducible synthesis of the target compounds and their thorough characterization prior to biological screening.
Caption: Overall workflow from precursor synthesis to biological evaluation.
Synthesis Protocols
PART 1: Synthesis of the Ligand Precursor: 2-Hydrazinyl-6-chloropyridine
The crucial first step is the synthesis of the hydrazinyl precursor via nucleophilic substitution on a di-substituted pyridine ring.
Rationale: This reaction leverages the high nucleophilicity of hydrazine hydrate to displace one of the chloro groups on the 2,6-dichloropyridine ring. The choice of reflux conditions is to provide sufficient thermal energy to overcome the activation barrier of the aromatic nucleophilic substitution reaction.[8] One documented procedure reports a high yield of 84.6% after refluxing for just 45 minutes.[8] A longer, more exhaustive method is also presented for comparison.
Protocol:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine (2.0 g, 13.5 mmol).
-
Solvent and Reagent Addition: Add 60 mL of methanol as the solvent, followed by the slow addition of 10 mL of 80% hydrazine hydrate.[9]
-
Reaction: The original protocol suggests stirring for 3 days at room temperature followed by 10 days of reflux.[9] However, a more rapid synthesis can be achieved by refluxing the mixture for 45-60 minutes.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: The resulting residue can be taken up in a minimal amount of methanol and recrystallized from a methanol/water mixture to yield the pure 2-hydrazinyl-6-chloropyridine product.[9]
PART 2: Synthesis of the Ligand: this compound
Rationale: This step involves the N-acetylation of the synthesized hydrazinyl precursor. Acetic anhydride is an effective acetylating agent that reacts with the terminal amino group of the hydrazine moiety.[10] The reaction is typically performed under mild conditions.
Protocol:
-
Reactant Setup: Dissolve the synthesized 2-hydrazinyl-6-chloropyridine (1.44 g, 10 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Reagent Addition: Cool the flask in an ice bath and slowly add acetic anhydride (1.12 g, 11 mmol) dropwise with continuous stirring.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate of this compound will form.
-
Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water to remove any unreacted acetic acid and anhydride, and then dry the product in a vacuum desiccator over anhydrous CaCl₂.
PART 3: General Protocol for Metal Complex Synthesis (M = Co²⁺, Ni²⁺, Cu²⁺)
Rationale: The synthesis of the metal complexes is achieved by reacting the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio.[11] Ethanol or methanol is commonly used as a solvent because both the ligand and the metal salts (typically chlorides or sulfates) are soluble in it, allowing for a homogeneous reaction mixture. Refluxing the solution ensures the reaction goes to completion, and the subsequent precipitation upon cooling yields the solid complex.[3][12]
Protocol:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve the synthesized this compound (e.g., 0.37 g, 2 mmol) in 20 mL of hot absolute ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding metal salt (1 mmol) in 15 mL of absolute ethanol.
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O): 0.24 g
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O): 0.24 g
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O): 0.17 g
-
-
Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. An immediate color change or the formation of a precipitate is often observed.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 3-4 hours with continuous stirring.[2]
-
Isolation: After reflux, cool the flask to room temperature. Collect the colored precipitate by filtration.
-
Purification: Wash the isolated complex sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum desiccator.
Physicochemical Characterization
Thorough characterization is essential to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complex.
Coordination and Structure Elucidation
The coordination of the this compound ligand to a central metal ion (M²⁺) is proposed to occur in a bidentate fashion, primarily through the carbonyl oxygen and the azomethine nitrogen atom after enolization.
Caption: Proposed bidentate coordination mode of the ligand to a metal ion.
Analytical and Spectroscopic Data
The following table summarizes the expected analytical data for the ligand and its transition metal complexes. Values are based on similar acetohydrazide complexes reported in the literature.[3][4][13]
| Compound | Formula | Color | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| Ligand (L) | C₇H₈ClN₃O | White | >180 | - | - |
| [Co(L)₂Cl₂] | [Co(C₇H₇ClN₃O)₂Cl₂] | Blue/Green | >250 | 10-20 (Non-electrolytic) | 4.80 - 5.20 |
| [Ni(L)₂Cl₂] | [Ni(C₇H₇ClN₃O)₂Cl₂] | Green | >250 | 10-20 (Non-electrolytic) | 2.90 - 3.40 |
| [Cu(L)₂Cl₂] | [Cu(C₇H₇ClN₃O)₂Cl₂] | Green/Brown | >250 | 10-20 (Non-electrolytic) | 1.80 - 2.20 |
-
Molar Conductance: Measurements in a solvent like DMSO or DMF are used to determine if the chloride ions are part of the coordination sphere. Low values (typically < 20 Ω⁻¹cm²mol⁻¹) suggest a non-electrolytic nature, meaning the Cl⁻ ions are coordinated to the metal.[4][13]
-
Magnetic Moment: The magnetic susceptibility provides insight into the geometry of the complexes. The expected values suggest an octahedral geometry for the Co(II) and Ni(II) complexes and a distorted octahedral or square planar geometry for the Cu(II) complex.[3]
Spectroscopic Interpretation
| Technique | Ligand (L) | Metal Complexes | Interpretation of Changes |
| FT-IR (cm⁻¹) | ν(N-H) ~3200ν(C=O) ~1665 | ν(N-H) broadens or shiftsν(C=O) shifts to lower freq. (~1610-1630)New bands ν(M-O) ~450-500New bands ν(M-N) ~400-450 | The shift in ν(C=O) indicates coordination through the carbonyl oxygen. The appearance of new, low-frequency bands confirms the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.[13] |
| UV-Vis (nm) | ~220 (π→π)~270 (n→π) | Intraligand bands shiftNew d-d transition bands appear in the visible region (e.g., 550-700) | The new bands in the visible region are due to d-d electronic transitions within the metal ion's d-orbitals. The position and number of these bands are characteristic of the complex's geometry (e.g., octahedral).[3] |
| ¹H NMR | Signals for aromatic protons, NH protons, and CH₃ protons are clearly resolved.[8] | Signals may broaden significantly or disappear if the complex is paramagnetic (Co²⁺, Ni²⁺, Cu²⁺). | This technique is primarily used to confirm the structure of the diamagnetic ligand before complexation. |
Applications in Drug Development
Metal complexes of hydrazone ligands are frequently investigated for their potential as therapeutic agents. The coordination of the metal ion can dramatically enhance the parent ligand's biological potency.[13][14]
Antimicrobial Activity
Principle: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.[3][6] This is attributed to the chelation effect, which increases the lipophilicity of the molecule, allowing it to penetrate the microbial cell wall more effectively. Once inside, the complex can disrupt cellular processes by binding to enzymes or DNA, leading to cell death.[5]
Protocol for Screening (Agar Disc Diffusion):
-
Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Dissolve the synthesized ligand and metal complexes in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper discs (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test solutions.
-
Place the discs on the surface of the inoculated agar plates.
-
Include a positive control (standard antibiotic like Ciprofloxacin) and a negative control (solvent only).
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Anticancer Activity
Principle: Similar to their antimicrobial effects, the antitumor activity of these complexes is often superior to that of the free ligand.[1][15] The proposed mechanisms include the induction of apoptosis (programmed cell death) through pathways involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[15] The unique stereochemistry of the metal complexes allows for specific interactions with biological targets like DNA and cellular proteins that are different from traditional organic drugs.
Protocol for Screening (MTT Assay for Cytotoxicity):
-
Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized complexes (and the free ligand as a control) for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at ~570 nm.
-
The absorbance is directly proportional to the number of viable cells. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.
Conclusion
This compound is a highly adaptable and valuable ligand for the synthesis of coordination complexes. The protocols outlined in this guide provide a robust framework for the reproducible synthesis and thorough characterization of its metal complexes. The resulting compounds are promising candidates for further investigation as antimicrobial and anticancer agents, offering novel structural motifs and potential mechanisms of action to address critical needs in modern drug development.
References
-
Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Semantic Scholar. Retrieved from [Link]
-
Resen, N. D., Abed, A. H., Albayati, Z. S., Askar, F. W., & Alkhaisy, T. M. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Journal of Physics: Conference Series, 1664, 012087. Retrieved from [Link]
-
Gallo, E., & Knapp, S. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(15), 4427. Retrieved from [Link]
-
Al-Janabi, A. S. A. (2015). Synthesis of New Complexes by Using Pyridine Acetohydrazide Derivatives. IISTE Chemistry and Materials Research, 7(1). Retrieved from [Link]
-
Makhigo, S. O., & Darkwa, J. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. International Journal of Molecular Sciences, 25(2), 990. Retrieved from [Link]
-
Resen, N. D., Abed, A. H., Albayati, Z. S., Askar, F. W., & Alkhaisy, T. M. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. ResearchGate. Retrieved from [Link]
-
Tulu, T. T., & Yimer, A. A. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Eclética Química, 48(2), 66-82. Retrieved from [Link]
-
Banti, C. N., & Hadjikakou, S. K. (2016). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 21(9), 1213. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Kalia, S. B., & Singh, H. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Applied Clinical Research, Clinical Trials and Regulatory Affairs, 8(2), 96-108. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of pyrimidines. Retrieved from [Link]
-
Sun, Y., Wang, F., Liu, T., Che, Y., & Zhang, J. (2014). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Oncology Letters, 8(5), 2349–2354. Retrieved from [Link]
-
Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176. Retrieved from [Link]
-
Wang, Y., et al. (2019). Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol. Molecules, 24(11), 2056. Retrieved from [Link]
-
Szostak, R., & Epperlein, N. (2015). Special Issue: Practical Applications of Metal Complexes. Bioinorganic Chemistry and Applications, 2015, 201027. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Reaction of 3 with acetic anhydride under different conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. (n.d.). Transition metal complexes derived from N′‐(4‐fluorobenzylidene)‐2‐(quinolin‐2‐yloxy) acetohydrazide: Synthesis, structural characterization, and biocidal evaluation. Retrieved from [Link]
-
UNIMAS Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. Retrieved from [Link]
-
PubChem. (n.d.). N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide. Retrieved from [Link]
-
Al-Azzam, K. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999. Retrieved from [Link]
-
Cinellu, M. A., et al. (2012). Metal N-heterocyclic carbene complexes as potential antitumor metallodrugs. Chemical Society Reviews, 41(21), 7043-7060. Retrieved from [Link]
-
Tulu, T. T., & Yimer, A. A. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc. Retrieved from [Link]
-
Dumitrescu, A. M., & Avram, S. (2024). Emerging Topics in Metal Complexes: Pharmacological Activity. International Journal of Molecular Sciences, 25(9), 4983. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]
-
Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-52. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3122. Retrieved from [Link]
Sources
- 1. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]
- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal N-heterocyclic carbene complexes as potential antitumor metallodrugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
- 12. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Hydrazone Synthesis
Welcome to the Technical Support Center for hydrazone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your synthetic endeavors. This guide is structured to address common issues encountered during hydrazone formation, with a focus on understanding the underlying chemistry to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions regarding hydrazone synthesis.
Q1: What is the optimal pH for hydrazone synthesis, and why is it so critical?
The rate of hydrazone formation is highly dependent on the pH of the reaction medium.[1][2] Generally, the optimal pH is in the mildly acidic range of 4 to 6.[3] This is due to a delicate balance:
-
Acid Catalysis: The reaction is acid-catalyzed because protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[2]
-
Nucleophile Activity: However, if the pH is too low (strongly acidic), the hydrazine, which is basic, will be protonated. This protonated form is no longer nucleophilic and cannot initiate the reaction.[1][2]
Therefore, maintaining a slightly acidic pH ensures a sufficient concentration of both the activated (protonated) carbonyl compound and the active (non-protonated) hydrazine nucleophile.
Q2: What are the most common side reactions that lead to low yields in hydrazone synthesis?
The two most prevalent side reactions that consume starting materials and reduce the yield of the desired hydrazone are:
-
Azine Formation: This occurs when the initially formed hydrazone (if derived from unsubstituted hydrazine, NH₂NH₂) reacts with a second equivalent of the aldehyde or ketone.[3][4] This is particularly problematic if an excess of the carbonyl compound is used or with prolonged heating.[3] The resulting product is a symmetrical R₂C=N-N=CR₂ species.
-
Hydrolysis: Hydrazones can be susceptible to hydrolysis, reverting to the starting carbonyl compound and hydrazine.[3][4] This reverse reaction is often catalyzed by the presence of excess acid and water.[3]
Careful control of stoichiometry and reaction conditions is crucial to minimize these pathways.
Q3: How do I choose an appropriate solvent for my hydrazone synthesis?
The choice of solvent is critical and depends on the reactivity and solubility of your substrates.
-
Protic Solvents: Alcohols like ethanol and methanol are most commonly used.[5] They are effective at dissolving a wide range of aldehydes, ketones, and hydrazines.
-
Aprotic Solvents: For certain applications, aprotic solvents may be used.
-
High-Boiling Solvents: In cases of low reactivity, high-boiling solvents such as ethylene glycol can be used to drive the reaction at higher temperatures.[6][7]
-
Solvent-Free Conditions: Some modern, environmentally friendly methods utilize solvent-free conditions, sometimes with the assistance of high hydrostatic pressure.[5][8]
The ideal solvent should fully dissolve the reactants and be inert to the reaction conditions.
Q4: My starting materials are sterically hindered. What can I do to improve the yield?
Steric hindrance, especially from bulky groups around the carbonyl carbon of a ketone or on the hydrazine, can significantly slow down the reaction rate by impeding the nucleophilic attack.[5] To overcome this, you can:
-
Increase Reaction Temperature: Heating the reaction mixture provides the necessary activation energy to overcome the steric barrier.[5]
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.[5]
-
Use a Catalyst: The addition of an acid catalyst, such as a few drops of acetic acid, is often essential to activate the carbonyl group.[3][5]
Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition from excessive heating.[3]
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to specific issues you may encounter during your experiments.
Issue 1: My reaction is not proceeding to completion, and I have a low yield of the desired hydrazone.
This is a common issue that can stem from several factors. Let's break down the possible causes and solutions.
Possible Cause A: Inappropriate Reaction Conditions
-
Causality: The formation of the C=N bond is a reversible equilibrium process. If the conditions are not optimal, the equilibrium may favor the starting materials, or the reaction rate may be impractically slow.
-
Troubleshooting Steps:
-
Verify pH: Ensure the reaction medium is slightly acidic (pH 4-6). You can add a catalytic amount of acetic acid.[3][9]
-
Increase Temperature: If the reaction is sluggish at room temperature, consider heating it under reflux.[9]
-
Remove Water: The reaction produces water as a byproduct. Removing it can drive the equilibrium toward the product side. For reactions in suitable solvents, a Dean-Stark apparatus can be employed.[9]
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion.[2] Reaction times can vary from a few hours to overnight.[5]
-
Possible Cause B: Poor Quality or Decomposed Starting Materials
-
Causality: Aldehydes can oxidize to carboxylic acids, and hydrazines can be unstable, especially in the presence of air.[5] Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Steps:
-
Check Purity: Assess the purity of your aldehyde/ketone and hydrazine using techniques like NMR. Aldehydes should be checked for corresponding carboxylic acid impurities.
-
Purify Starting Materials: If necessary, purify your starting materials. Aldehydes can often be distilled, and solid ketones can be recrystallized.
-
Use Fresh Reagents: Hydrazine and its derivatives can degrade over time. Use freshly opened or properly stored reagents. Anhydrous hydrazine, in particular, requires careful handling under an inert atmosphere.[3]
-
Issue 2: My TLC/LC-MS analysis shows a significant byproduct, reducing my final yield.
The presence of a major byproduct is often due to a competing reaction pathway.
Possible Cause: Azine Formation
-
Causality: As mentioned in the FAQs, azine formation (R₂C=N-N=CR₂) is a common side reaction, especially when using unsubstituted hydrazine (H₂N-NH₂).[3] It arises from the reaction of the hydrazone product with another molecule of the carbonyl starting material.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the hydrazine reagent to ensure the carbonyl compound is fully consumed.[3]
-
Control Reagent Addition: Add the carbonyl compound slowly to the solution of hydrazine. This maintains a high concentration of hydrazine relative to the carbonyl compound, favoring hydrazone formation over azine formation.[3]
-
Purification: Azines often have different polarity and solubility compared to the desired hydrazone, allowing for separation by column chromatography or recrystallization.[3]
-
Issue 3: I obtained a good initial yield, but my product is decomposing during workup or purification.
Hydrazones can be sensitive to the conditions used for isolation and purification.
Possible Cause A: Hydrolysis During Acidic Workup
-
Causality: The C=N bond of a hydrazone is susceptible to acid-catalyzed hydrolysis, which will break it down into the original aldehyde/ketone and hydrazine.[3][4] This is a particular risk during workup if you use an acidic wash to remove unreacted basic hydrazine.
-
Troubleshooting Steps:
-
Neutralize Catalyst: During the workup, use a mild basic wash, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.[3]
-
Avoid Strong Acids: If you must use an acid wash, use a dilute acid (e.g., 0.1 M HCl) and minimize contact time. Immediately follow with a neutralizing wash.[3]
-
Dry Thoroughly: Ensure the final product is thoroughly dried, as residual water and acid can promote hydrolysis during storage.
-
Possible Cause B: Decomposition on Silica Gel
-
Causality: Standard silica gel is acidic and can cause the degradation of sensitive hydrazones during column chromatography.[5]
-
Troubleshooting Steps:
-
Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), before packing the column.[10]
-
Consider Alternative Stationary Phases: Basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[10]
-
Prioritize Recrystallization: Hydrazones are often crystalline compounds.[10] Recrystallization is a milder purification method that avoids contact with acidic stationary phases.[9] Finding a suitable solvent system (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) is key.[9]
-
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, here are several diagrams created using DOT language.
Mechanism of Acid-Catalyzed Hydrazone Formation
Caption: Acid-catalyzed mechanism of hydrazone formation.
Troubleshooting Workflow for Low Hydrazone Yield
Caption: A logical workflow for troubleshooting low hydrazone yield.
Data Summary Tables
Table 1: Effect of pH on Reaction Components
| pH Range | Carbonyl (R₂C=O) | Hydrazine (H₂N-NHR') | Overall Reaction Rate | Rationale |
| < 3 (Strongly Acidic) | Activated (Protonated) | Inactive (Protonated) | Very Slow | Hydrazine is non-nucleophilic.[1] |
| 4 - 6 (Mildly Acidic) | Activated (Protonated) | Active (Free Base) | Optimal | Good balance of activated carbonyl and active nucleophile.[3] |
| > 7 (Neutral/Basic) | Inactive (Neutral) | Active (Free Base) | Slow | Lack of acid catalysis to activate the carbonyl group.[11] |
Table 2: Common Analytical Techniques for Monitoring Hydrazone Synthesis
| Technique | Information Provided | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of the disappearance of starting materials and appearance of the product. | Fast, simple, and inexpensive.[2] | Provides limited quantitative information. |
| LC-MS | Quantitative data on reactants and products; confirms molecular weight of product and byproducts. | Highly sensitive and provides structural information.[2] | Requires more expensive instrumentation. |
| NMR Spectroscopy | Confirms the structure of the final product and can be used to monitor the reaction in situ.[2] | Provides detailed structural information. | Slower for routine monitoring compared to TLC. |
| Infrared (IR) Spectroscopy | Confirms the formation of the C=N bond and the disappearance of the C=O bond.[9] | Good for confirming functional group transformation. | Not ideal for monitoring reaction progress in solution. |
Key Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Add Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[9]
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[5]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, methanol, hexane/ethyl acetate).[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude hydrazone in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]
-
Drying: Dry the purified crystals under vacuum.[9]
References
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]
-
Dirksen, A., et al. (2006). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled release of volatile aldehydes and ketones by reversible hydrazone formation - "Classical" profragrances are getting dynamic. Retrieved from [Link]
-
ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. Retrieved from [Link]
-
ResearchGate. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
Alcrut group. (n.d.). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]
-
Ohio Journal of Science. (n.d.). The Synthesis and Diazotization of Some Ketone Hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. Retrieved from [Link]
-
Quora. (2020). What happens when aldehyde reacts with hydrazine?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Derivatization of N'-(6-chloropyridin-2-yl)acetohydrazide
Welcome to the technical support center for the derivatization of N'-(6-chloropyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your reaction conditions. The versatile structure of this compound, featuring reactive hydrazide and chloropyridine moieties, makes it a valuable precursor for synthesizing diverse hydrazone derivatives with potential pharmacological activities.[1] This resource addresses common challenges encountered during its derivatization to help you achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most prevalent derivatization involves the condensation reaction of the hydrazide group with various aldehydes and ketones to form N-acylhydrazones.[1][2] This reaction is widely used due to its simplicity and the diverse range of commercially available carbonyl compounds, allowing for the creation of large libraries of derivatives for biological screening.[1] Additionally, the acetohydrazide can undergo cyclization reactions to form various heterocyclic compounds.[3][4]
Q2: I am observing low yields in my hydrazone formation reaction. What are the likely causes and how can I improve it?
A2: Low yields in hydrazone synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to track the consumption of the starting materials.[1] Extending the reaction time or moderately increasing the temperature (e.g., to 40-60°C) can often drive the reaction to completion.[5] However, excessive heat can lead to the degradation of reactants or products.[5]
-
Catalyst Issues: While many hydrazone formations proceed without a catalyst, a catalytic amount of weak acid, such as glacial acetic acid, can significantly enhance the reaction rate.[5] The optimal pH is typically between 4 and 6.
-
Solvent Choice: The choice of solvent is critical. Ethanol and methanol are commonly used and generally effective.[6] Ensure your starting materials are fully dissolved. If solubility is an issue, consider alternative solvents like dioxane.[7]
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can interfere with the reaction. Ensure high purity of all starting materials.[6]
Q3: My purified product shows multiple spots on TLC, even after column chromatography. What could be the issue?
A3: The presence of multiple spots post-purification often points to the formation of side products or isomers.
-
Side Products: A common side product is the N,N'-diacylhydrazine, which can form if the newly formed hydrazide reacts with another molecule of an ester starting material, particularly at high temperatures.[6] Careful control of reaction temperature can mitigate this.[6]
-
(E/Z) Isomerism: Hydrazones can exist as (E) and (Z) isomers, which may appear as separate, closely-spaced spots on a TLC plate. These isomers can sometimes be difficult to separate by standard column chromatography. Spectroscopic methods like NMR can help confirm the presence of isomers.[1]
-
Degradation: The product might be unstable under the purification conditions. Assess the stability of your compound in the solvents used for chromatography.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving specific problems you might encounter during the derivatization of this compound.
Issue 1: Poor Solubility of Starting Materials
-
Causality: this compound or the chosen aldehyde/ketone may have limited solubility in the reaction solvent at room temperature, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor reactant solubility.
Issue 2: Incomplete Reaction or Stalling
-
Causality: The reaction may be kinetically slow under the initial conditions, or an equilibrium may have been reached that does not favor product formation.
-
Optimization Strategy:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Catalyst | None | Add 2-3 drops of glacial acetic acid | Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[5] |
| Temperature | Room Temperature | Reflux at the boiling point of the solvent (e.g., Ethanol ~78°C) | Increased temperature provides the necessary activation energy to overcome the reaction barrier and increases the reaction rate.[6] |
| Reaction Time | 2-4 hours | 8-12 hours or overnight | Some condensation reactions require extended periods to reach completion.[6] Continuous monitoring by TLC is crucial.[1] |
| Reactant Ratio | 1:1 molar ratio | Use a slight excess (1.1-1.2 eq.) of the aldehyde/ketone | According to Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the products. |
Issue 3: Product "Oiling Out" During Crystallization
-
Causality: The product is insoluble in the crystallization solvent at a temperature above its melting point, or the solution is supersaturated and cooled too rapidly.[6] This results in the formation of an oil instead of crystals.
-
Recrystallization Protocol:
Caption: Step-by-step protocol for effective recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol provides a starting point for the synthesis of N-acylhydrazone derivatives of this compound.
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.[6]
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops).[8]
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[6] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis (Green Chemistry Approach)
Ultrasound irradiation can be an efficient and environmentally friendly method for synthesizing hydrazone derivatives, often leading to shorter reaction times and higher yields.[1]
-
Reactant Mixture: In an appropriate vessel, mix this compound (1 equivalent), the aldehyde or ketone (1.1 equivalents), and a minimal amount of a suitable solvent (e.g., ethanol).
-
Ultrasonication: Place the vessel in an ultrasonic bath at a controlled temperature.
-
Monitoring: Irradiate the mixture and monitor the reaction progress by TLC at regular intervals.
-
Isolation and Purification: Once the reaction is complete, isolate and purify the product as described in Protocol 1.
References
-
Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology - PubMed. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology - J-Stage. [Link]
-
The different reaction conditions used to optimize the reaction of diclofenac hydrazide with 4-methyl-benzaldehyde - ResearchGate. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
-
Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed. [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. [Link]
-
Derivatization - Chemistry LibreTexts. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. [Link]
-
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide - PubChem. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. [Link]
-
Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF - ResearchGate. [Link]
-
Synthesis of 2-amino-6-chloropyridine - Semantic Scholar. [Link]
-
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives - Journal of Applied Pharmaceutical Science. [Link]
-
Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013 - ResearchGate. [Link]
-
Lawrence Berkeley National Laboratory - eScholarship.org. [Link]
-
Oxygen-18 Exchange Reactions of Aldehydes and Ketones - SciSpace. [Link]
-
Derivatization in Analytical Chemistry - MDPI. [Link]
-
Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents - Preprints.org. [Link]
-
Pyridine Aldehydes and Ketones - ResearchGate. [Link]
-
6-Chloropyridin-2-ol | C5H4ClNO | CID 85621 - PubChem. [Link]
-
6-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 118424 - PubChem. [Link]
-
N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O - PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N'-(6-chloropyridin-2-yl)acetohydrazide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N'-(6-chloropyridin-2-yl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. We understand that purification is often the most challenging step in a synthesis. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Section 1: Understanding the Chemistry - Potential Impurities and Their Origins
Expertise in purification begins with a fundamental understanding of the potential impurities that can arise during the synthesis. The common synthetic route to this compound is a two-step process, and each step presents opportunities for byproduct formation.
The typical synthesis proceeds as follows:
-
Nucleophilic Aromatic Substitution: 2,6-Dichloropyridine is reacted with hydrazine hydrate to form the key intermediate, 2-hydrazinyl-6-chloropyridine[1].
-
Acetylation: The 2-hydrazinyl-6-chloropyridine intermediate is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product.
// Main Reactants DCP [label="2,6-Dichloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; HYD [label="Hydrazine\nHydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Products INT [label="2-Hydrazinyl-6-chloropyridine\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2]; PROD [label="this compound\n(Desired Product)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=2];
// Impurities IMP1 [label="2,6-Dihydrazinopyridine\n(Disubstitution)", fillcolor="#FBBC05", fontcolor="#202124"]; IMP2 [label="Diacetylated Product\n(Over-reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; IMP3 [label="Hydrolysis Product\n(Degradation)", fillcolor="#FBBC05", fontcolor="#202124"]; IMP4 [label="Unreacted Starting\nMaterials", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; {DCP, HYD} -> INT [label="Step 1"]; {INT, AC} -> PROD [label="Step 2"];
// Impurity Formation Edges INT -> IMP1 [label="Excess Hydrazine", style=dashed, color="#EA4335"]; PROD -> IMP2 [label="Excess Acetic Anhydride", style=dashed, color="#EA4335"]; PROD -> IMP3 [label="H₂O, Acid/Base", style=dashed, color="#EA4335"]; {DCP, INT} -> IMP4 [style=dashed, color="#EA4335"];
} Caption: Figure 1. Synthesis Pathway and Impurity Formation.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product is likely a mixture containing unreacted starting materials, byproducts from side reactions, and potential degradation products. Understanding these is the first step to designing an effective purification strategy. The primary culprits are summarized in Table 1.
Table 1: Common Impurities in Crude this compound
| Impurity Name | Origin | Impact on Purification |
| 2,6-Dichloropyridine | Unreacted starting material from Step 1. | Non-polar. Usually easily separated by standard silica gel chromatography. |
| 2-Hydrazinyl-6-chloropyridine | Unreacted intermediate from Step 2. | Polar and basic. Can co-elute with the product or cause streaking on silica gel. |
| 2,6-Dihydrazinopyridine | Disubstitution byproduct from Step 1 (excess hydrazine). | Highly polar and basic. Difficult to remove by chromatography; may require recrystallization or acidic wash. |
| Diacetylated Hydrazide | Over-acetylation byproduct from Step 2. | Polarity is similar to the desired product, making it the most challenging impurity to separate via chromatography. |
| Acetic Acid | Byproduct of using acetic anhydride in Step 2[2]. | Acidic. Can be removed with a basic aqueous wash (e.g., NaHCO₃ solution) during work-up. |
| Hydrolysis Products | Degradation of the hydrazide bond by water, acid, or base[3][4]. | Results in the re-formation of 2-hydrazinyl-6-chloropyridine, complicating analysis and purification. |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful, cost-effective method for purifying solid compounds. Success hinges on selecting the right solvent system. The target compound is a white crystal, soluble in water and hot ether[5].
Q2: My crude product "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts or the solution becomes supersaturated before crystallization can begin, often due to impurities depressing the melting point or excessively rapid cooling.
Causality & Solution:
-
Heat the Oiled Solution: Add more of the hot solvent until the oil completely redissolves.
-
Slow Cooling is Critical: Ensure the flask is allowed to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath. Slow cooling allows for the formation of a proper crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-evaluate Your Solvent: If oiling persists, the solvent may be too good for your compound. Consider a solvent system where the compound is less soluble (see Table 2).
Q3: My recrystallized product is still impure according to TLC/NMR. What solvent system should I try next?
A3: A single-solvent recrystallization may not be sufficient if the impurities have similar solubility profiles to your product. A two-solvent system is often more effective.
Expert Insight: The goal is to find a solvent pair where your product is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"), and the two solvents are miscible.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Rationale & Procedure |
| Ethanol / Water | Why it works: The compound is likely soluble in hot ethanol but less soluble in water. Impurities may remain in the ethanol/water mother liquor. Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to clarify, then cool slowly. A similar approach was noted for a related derivative[6]. |
| Ethyl Acetate / Hexanes | Why it works: A classic choice for moderately polar compounds. The product dissolves in hot ethyl acetate, and adding hexanes reduces the overall polarity, forcing the product to crystallize. Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes slowly at an elevated temperature until turbidity persists. Cool slowly. |
| Isopropanol | Why it works: A single solvent that is less polar than methanol/ethanol but more polar than ethyl acetate. It often provides a good balance of solubility for effective crystallization. Procedure: Dissolve in a minimum of hot isopropanol and cool slowly. |
Section 3: Troubleshooting Purification by Flash Column Chromatography
For complex mixtures or to remove closely related impurities like the diacetylated byproduct, flash column chromatography is the preferred method[7]. However, the polar and basic nature of the pyridine and hydrazide moieties can create significant challenges with standard silica gel.
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; START -> TLC_TEST; TLC_TEST -> STREAKING; STREAKING -> NP_COL [label=" No\n(Clean spots, Rf 0.2-0.4)"]; STREAKING -> MOD_NP_COL [label=" Yes"]; TLC_TEST -> STUCK_ON_BASELINE; STUCK_ON_BASELINE -> RP_COL [label=" Yes"]; STUCK_ON_BASELINE -> STREAKING [label=" No"]; } Caption: Figure 2. Chromatography Strategy Selection.
Q4: My compound is streaking badly on the silica TLC plate. How can I get clean separation on a column?
A4: Streaking (or tailing) is a classic sign of undesirable interactions between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel[8]. This leads to poor separation and recovery.
Causality & Solution: The lone pair on the pyridine nitrogen is protonated by the acidic silica, causing the compound to "stick" and elute slowly and unevenly. To solve this, you must neutralize the acidic sites on the stationary phase.
Protocol: Modified Normal Phase Chromatography
-
Prepare the Mobile Phase: Create your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this system, add a small amount of a basic modifier.
-
Triethylamine (Et₃N): Add 0.5-1% by volume.
-
Ammonia: Use a pre-made solution of 7N ammonia in methanol and add it as part of the methanol portion of your mobile phase (e.g., for a 95:5 DCM:MeOH system, use 95:5 DCM:[7N NH₃ in MeOH]).
-
-
Equilibrate the Column: It is crucial to flush the column with at least 5-10 column volumes of the modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
-
Load and Run: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual. The peaks should be significantly sharper and better resolved.
Q5: My compound won't elute from the silica gel column, even with a very polar solvent system like 20% methanol in DCM.
A5: This indicates that your compound is either extremely polar or is irreversibly binding to the silica gel. This is a common problem with highly functionalized heterocyclic compounds[8].
Causality & Solution: The interaction with the silica is too strong for even a highly polar mobile phase to overcome. The solution is to change the fundamental separation mechanism by switching from normal phase to reversed-phase chromatography.
Protocol: Reversed-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica (a non-polar stationary phase).
-
Mobile Phase: A polar eluent system, typically a gradient of water and acetonitrile (ACN) or water and methanol (MeOH).
-
Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and the organic solvent. This protonates the basic nitrogens, ensuring a single species and improving peak shape.
-
-
Sample Preparation: Dissolve your crude material in a minimal amount of a strong solvent like methanol or DMF. If it doesn't fully dissolve, sonication may help.
-
Loading: Dry-load the sample by adsorbing it onto a small amount of C18 silica or Celite and evaporating the solvent. This is preferable to a liquid injection, which can disrupt the column head.
-
Elution: Start with a high water content (e.g., 95:5 H₂O:ACN) and gradually increase the organic content. Your polar compound will elute at a higher percentage of the organic solvent.
Q6: I'm seeing a new spot on my TLC plate after letting the crude material sit on the silica column for a while. Why?
A6: This is likely on-column decomposition. The acidic nature of silica gel can catalyze the hydrolysis of labile functional groups, such as the hydrazide bond in your molecule[8].
Causality & Solution: The hydrazide is being cleaved back to 2-hydrazinyl-6-chloropyridine and acetic acid.
-
Work Quickly: Do not let your sample sit on the column for extended periods. Prepare the column, load the sample, and run it immediately.
-
Use a Modified System: As described in Q4, adding a base like triethylamine to your eluent will neutralize the silica and significantly reduce the risk of acid-catalyzed decomposition.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel if decomposition is a persistent issue.
-
Use Reversed-Phase: C18 reversed-phase chromatography is performed under mildly acidic conditions (with formic acid/TFA) where the hydrazide is generally more stable than on the highly acidic surface of silica gel.
Section 4: FAQs on Purity Analysis
Confirming the purity and identity of your final product is as important as the purification itself.
Q7: How can I use ¹H NMR to distinguish the desired product from the diacetylated byproduct?
A7: ¹H NMR is an excellent tool for this. The key is to look at the N-H protons and the integration of the acetyl group's methyl protons.
-
Desired Product (this compound): You should observe two distinct N-H signals, each integrating to 1H (though they may be broad). You will also see a sharp singlet integrating to 3H for the acetyl (CH₃) group.
-
Diacetylated Impurity: You will likely see only one N-H proton signal (or none, depending on the exact structure of diacetylation). Crucially, you will see two distinct singlets for the two different acetyl (CH₃) groups, or a single singlet integrating to 6H if they are equivalent. The chemical shifts of the pyridine ring protons will also be different.
Q8: What are the key IR stretches I should look for to confirm the structure of this compound?
A8: Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the presence of key functional groups[1][9]. Look for these characteristic absorptions:
-
N-H Stretching: Two or more bands in the region of 3200-3400 cm⁻¹. The presence of multiple bands confirms the -NH-NH₂ moiety.
-
C=O (Amide I) Stretching: A strong, sharp absorption around 1650-1680 cm⁻¹. This confirms the presence of the carbonyl group.
-
N-H Bending (Amide II): A band around 1520-1550 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.
References
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
National Center for Biotechnology Information. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. [Link]
-
Wikipedia. Hydrazine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14039, Acetohydrazide. [Link]
-
ResearchGate. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
Organic Chemistry Portal. Synthesis of pyridines. [Link]
-
ResearchGate. (2023). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
-
Reddit. Column chromatography & TLC on highly polar compounds?. [Link]
-
ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
National Center for Biotechnology Information. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Loba Chemie. (2022). ACETHYDRAZIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (2005). Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. [Link]
-
Organic Syntheses. Procedure for quinazoline synthesis. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ResearchGate. (2012). Proposed mechanism of acid hydrolysis of hydrazones. [Link]
-
ResearchGate. (2020). Possible intermediates involved in the activation of acetic anhydride. [Link]
-
ChemBK. acetohydrazide. [Link]
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
Scite.ai. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. [Link]
-
Semantic Scholar. Synthesis of 2-amino-6-chloropyridine. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
- Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Ivan Huc Group. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
Wikipedia. Pyridine. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
National Library of Medicine. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
-
Chemistry LibreTexts. (2019). Reactions of Anhydrides. [Link]
-
National Library of Medicine. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
Chegg. Draw the product of the reaction below. Ignore inorganic byproducts. excess Ac2O pyridine. [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage of "N'-(6-chloropyridin-2-yl)acetohydrazide"
Welcome to the technical support center for N'-(6-chloropyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this key chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction
This compound is a versatile molecule utilized as a precursor in the synthesis of novel pyridine-based hydrazone derivatives.[1] Its molecular structure, featuring both a reactive hydrazide and a chloropyridine group, makes it a valuable building block in medicinal chemistry for creating diverse compound libraries for biological screening.[1] The inherent stability conferred by the 6-chloropyridin-2-yl moiety is a key attribute, yet like all reactive compounds, its integrity is contingent upon proper handling and storage.[1] This guide provides the foundational knowledge to mitigate potential stability issues and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2][3] While specific temperature ranges are not always provided, a common practice for such chemical intermediates is to store them at 2-8°C to minimize degradation.
Q2: Is this compound sensitive to light or air?
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the hydrazide group and nucleophilic substitution of the chlorine atom on the pyridine ring.
-
Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or prolonged exposure to moisture. This would lead to the formation of 6-chloropyridine-2-carboxylic acid and hydrazine.
-
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by strong nucleophiles. The reactivity is dependent on the reaction conditions.
Forced degradation studies are the definitive way to identify and characterize specific degradation products under various stress conditions.[5][6]
Q4: What solvents are recommended for dissolving this compound?
A4: The solubility of this compound will vary depending on the intended application. For analytical purposes, common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are likely suitable. It is always recommended to perform a small-scale solubility test before preparing a stock solution. For synthetic reactions, the choice of solvent will be dictated by the specific reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Problem 1: Inconsistent or poor results in subsequent synthetic reactions.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).[2][3]
-
Perform Quality Control: Analyze the purity of the starting material using techniques like HPLC, LC-MS, or NMR spectroscopy to check for the presence of degradation products.
-
Use Fresh Aliquots: If possible, use a freshly opened container or a new aliquot of the compound for your reaction.
-
-
-
Possible Cause 2: Presence of moisture.
-
Troubleshooting Steps:
-
Dry Solvents and Glassware: Ensure all solvents and glassware used in the reaction are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: On-column degradation or degradation in solution.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for analysis immediately before injection. Avoid prolonged storage of the compound in solution, especially in protic or aqueous solvents.
-
Mobile Phase pH: If using HPLC, evaluate the pH of the mobile phase. Highly acidic or basic conditions can cause degradation of the analyte on the column.
-
Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting for injection.
-
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution before analysis.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified time. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile). Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Propose degradation pathways based on the identified structures.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent results.
Potential Degradation Pathways
Caption: Potential degradation pathways of the compound.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Recommended) | To minimize thermal degradation and preserve long-term stability. |
| Storage Atmosphere | Inert gas (e.g., Nitrogen) | To prevent oxidative degradation and reaction with atmospheric moisture.[4] |
| Container | Tightly sealed, opaque/amber | To protect from moisture and light.[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, sources of ignition | To prevent hazardous reactions and degradation.[2][3] |
References
- This compound | High-Purity - Benchchem. (URL: )
- 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide - Sigma-Aldrich. (URL: )
- 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine - AK Scientific, Inc. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- Pyridine - Washington St
- SAFETY D
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. (URL: [Link])
-
Forced Degradation Studies - MedCrave online. (URL: [Link])
- Review on development of forced degradation studies and its approaches on stability indic
- SAFETY D
- 2-Amino-6-chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: )
-
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide - PubChem. (URL: [Link])
-
Synthesis of 2-amino-6-chloropyridine - Semantic Scholar. (URL: [Link])
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: [Link])
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (URL: [Link])
- Guidance on Storage and Handling of Chlorin
-
Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (URL: [Link])
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. (URL: [Link])
-
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL: [Link])
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI. (URL: [Link])
Sources
Minimizing diacylhydrazine formation in hydrazide synthesis
A Guide to Minimizing Diacylhydrazine Formation for Researchers, Scientists, and Drug Development Professionals.
Troubleshooting Guide: Diacylhydrazine Formation
This section addresses specific issues you may encounter during hydrazide synthesis. Each question is followed by a detailed explanation and actionable solutions.
Q1: I am observing a significant amount of N,N'-diacylhydrazine in my reaction. What is causing this?
A1: The formation of N,N'-diacylhydrazine is a common side reaction in hydrazide synthesis. It occurs when a second molecule of your acylating agent (e.g., ester, acid chloride, or carboxylic acid) reacts with the newly formed mono-acylhydrazide. The mono-acylhydrazide, while less nucleophilic than hydrazine, can still attack another electrophilic acyl source, especially under certain conditions.
Primary Causes:
-
Stoichiometry: An insufficient excess of hydrazine is the most frequent cause. If the molar ratio of hydrazine to your acylating agent is too low, the concentration of the mono-acylhydrazide intermediate builds up, increasing the probability of a second acylation.
-
Reactivity of the Acylating Agent: Highly reactive acylating agents, such as acid chlorides and anhydrides, react very rapidly and can be less selective, leading to over-acylation.[1] The reaction with acid chlorides, in particular, can be violent and difficult to control.[2]
-
Reaction Temperature: Higher temperatures increase the reaction rate of both the desired and undesired reactions. This can favor the formation of the thermodynamically stable diacylhydrazine byproduct.
-
Slow Addition of Hydrazine: If hydrazine is added too slowly to the acylating agent, localized areas of low hydrazine concentration can occur, promoting the reaction of the mono-acylhydrazide intermediate with the excess acylating agent present.
Q2: How can I modify my reaction conditions to selectively synthesize the mono-acylhydrazide?
A2: Achieving high selectivity for the mono-acylhydrazide involves controlling the relative rates of the first and second acylation reactions. Here are several strategies, ranging from simple adjustments to more advanced method changes.
This is the most straightforward approach and should be your first line of troubleshooting.
-
Molar Ratio Adjustment: Use a significant excess of hydrazine hydrate. A molar ratio of 1:5 to 1:10 (acylating agent to hydrazine) is a good starting point. This ensures that the acylating agent is more likely to encounter a hydrazine molecule than a mono-acylhydrazide molecule. A patent for preparing hydrazide compounds suggests a molar ratio of ester to hydrazine hydrate of 1:(1-1.5) can achieve high yields, but this may be substrate-dependent.[3] For less reactive esters, a larger excess may be necessary to drive the reaction to completion while minimizing side products.
-
Temperature Control: For highly reactive acylating agents like acid chlorides, conduct the reaction at low temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.[2]
-
Order of Addition: Add the acylating agent dropwise to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, favoring the formation of the mono-acylhydrazide.
The nature of your starting materials can have a profound impact on selectivity.
-
From Esters (Hydrazinolysis): This is the most common and often preferred method.[4][5] Methyl or ethyl esters are generally used for best results due to their good reactivity and the ease of removal of the resulting alcohol byproduct.[3][4] The reaction is typically performed by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol or methanol.[4][5]
-
From Carboxylic Acids: Direct conversion from carboxylic acids requires a coupling agent to activate the carboxyl group.
-
Carbodiimide Method: Using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) allows for mild reaction conditions (often at room temperature) and can completely avoid side reactions often seen in hydrazinolysis.[6] This method is particularly useful for sensitive substrates like protected peptides.[6]
-
Triazine-Mediated Coupling: The use of 2-chloro-4,6-dialkoxy-1,3,5-triazine has been shown to provide the desired hydrazide with high selectivity, with no detectable isomeric or diacylated products.[1]
-
Table 1: Comparison of Starting Materials for Hydrazide Synthesis
| Starting Material | Typical Conditions | Advantages | Disadvantages | Selectivity for Mono-acylhydrazide |
| Ester | Reflux with excess hydrazine hydrate in alcohol | Readily available starting materials, straightforward procedure.[4][5] | May require elevated temperatures and long reaction times. | Good to Excellent (with excess hydrazine) |
| Carboxylic Acid + DCC/HOBt | Room temperature in a solvent like DCM | Mild conditions, avoids common side reactions.[6] | DCC is expensive, dicyclohexylurea (DCU) byproduct can be difficult to remove. | Excellent |
| Acid Chloride | Low temperature, dropwise addition to hydrazine | Highly reactive, fast reaction. | Prone to diacylation, reaction can be violent, generates HCl.[1][2] | Poor to Fair (requires strict control) |
| Acid Anhydride | Varies | More stable than acid chlorides. | Can result in a mixture of products with mixed anhydrides; loss of one equivalent of acid with symmetric anhydrides.[1] | Fair to Good |
Experimental Protocols
Protocol 1: General Procedure for Hydrazinolysis of an Ester
This protocol provides a standard starting point for the synthesis of a mono-acylhydrazide from an ester.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ester (1.0 eq) in a suitable alcohol solvent (e.g., ethanol or methanol).
-
Reagent Addition: Add hydrazine hydrate (5-10 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Once the starting ester is consumed, cool the reaction mixture to room temperature. The product hydrazide, often being less soluble in the alcohol solvent, may crystallize out upon cooling.[7]
-
Isolation: If a solid has formed, collect the product by filtration. If not, remove the solvent and excess hydrazine hydrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of diacylhydrazine formation?
A: The formation of N,N'-diacylhydrazine is a sequential nucleophilic acyl substitution.
-
Step 1 (Desired Reaction): A molecule of hydrazine acts as a nucleophile and attacks the carbonyl carbon of the acylating agent (e.g., an ester), leading to the formation of the mono-acylhydrazide and the displacement of the leaving group (e.g., an alcohol).
-
Step 2 (Side Reaction): The newly formed mono-acylhydrazide, which still possesses a nucleophilic -NH2 group, attacks a second molecule of the acylating agent. This results in the formation of the symmetric N,N'-diacylhydrazine.
The key to preventing the side reaction is to keep the concentration of the mono-acylhydrazide low relative to the concentration of hydrazine.
Q: Which analytical techniques are best for detecting and quantifying diacylhydrazine?
A: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of your reaction. The diacylhydrazine will typically have a different Rf value than the mono-acylhydrazide and the starting materials.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the components in your reaction mixture.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for both detection and quantification, especially for trace amounts of the byproduct.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify the presence of the symmetric diacylhydrazine byproduct by its distinct signals.
Q: Can I remove the diacylhydrazine byproduct after the reaction is complete?
A: Yes, purification is possible, but it is often more efficient to prevent its formation in the first place. Due to the similar nature of the mono- and di-acylated products, separation can be challenging.
-
Recrystallization: If there is a significant difference in solubility between the mono- and di-acylhydrazide in a particular solvent system, recrystallization can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography can be used to separate the two compounds, though it may require careful optimization of the eluent system.
Visualizing the Reaction Pathway
Understanding the competing reactions is crucial for troubleshooting. The following diagram illustrates the desired synthesis pathway versus the formation of the diacylhydrazine byproduct.
Caption: Competing reaction pathways in hydrazide synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues related to diacylhydrazine formation in your experiments.
Caption: A step-by-step troubleshooting flowchart.
References
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research. Available at: [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Available at: [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. Available at: [Link]
-
Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive. Available at: [Link]
- Preparation method of hydrazide compound. Google Patents.
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment. PubMed Central. Available at: [Link]
- Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.
-
Analytical methods. Toxicological Profile for Hydrazines. Available at: [Link]
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]
-
Different steps involved for the formation of N,N'‐diacylhydrazine. ResearchGate. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]
-
Synthesis of acyl hydrazides from amides. ResearchGate. Available at: [Link]
-
Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2... NCBI Bookshelf. Available at: [Link]
- Process for the preparation of monoacylhydrazines using carboxylic acids. Google Patents.
-
Synthesis of N,N-diacylhydrazines 7a-j. ResearchGate. Available at: [Link]
-
hydrazine hydrate. Organic Syntheses Procedure. Available at: [Link]
-
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available at: [Link]
-
Reaction of esters with hydrazine? Sciencemadness.org. Available at: [Link]
-
Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor. Available at: [Link]
-
Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Available at: [Link]
-
When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. Available at: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. ResearchGate. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
-
Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Three Methods of Detection of Hydrazines. NASA Technical Reports Server. Available at: [Link]
-
Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. Molecules. Available at: [Link]
- Preparation of acyl hydrazine derivatives. Google Patents.
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Available at: [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis. Available at: [Link]
- Novel insecticidal diacylhydrazine compounds. Google Patents.
-
Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]
-
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central. Available at: [Link]
Sources
- 1. EP0982292A2 - Process for the preparation of monoacylhydrazines using carboxylic acids - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling E/Z Isomerism in Hydrazone Synthesis from Acetohydrazides
Welcome to the technical support center for the synthesis of hydrazones from acetohydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling the stereochemical outcome of your reactions. Here, we move beyond simple protocols to explain the underlying principles that govern E/Z isomerism in these versatile compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and stereochemistry of hydrazones derived from acetohydrazides.
Q1: What is the fundamental mechanism of hydrazone formation from an acetohydrazide and an aldehyde/ketone?
The formation of a hydrazone is a reversible condensation reaction. It begins with the nucleophilic attack of the terminal nitrogen atom of the acetohydrazide onto the carbonyl carbon of an aldehyde or ketone.[1][2] This is typically followed by a proton transfer to form a tetrahedral intermediate known as a hemiaminal.[1] The reaction is usually catalyzed by acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[1] Subsequent elimination of water and deprotonation yields the final hydrazone product with a characteristic C=N double bond.[1]
Q2: What are E/Z isomers in the context of hydrazones, and why is their control important?
E/Z isomerism in hydrazones arises from the restricted rotation around the carbon-nitrogen double bond (C=N).[3][4] The 'E' isomer (from the German entgegen) has the higher priority substituents on opposite sides of the double bond, while the 'Z' isomer (zusammen) has them on the same side. The ability to selectively synthesize one isomer is crucial in fields like drug development, as the different spatial arrangements of E and Z isomers can lead to significantly different biological activities and physical properties.[5][6]
Q3: How can I reliably determine the E/Z ratio of my synthesized hydrazones?
Several analytical techniques can be employed to determine the E/Z ratio:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between E and Z isomers.[3][7][8] The chemical shifts of protons near the C=N bond, particularly the N-H proton and protons on the substituent attached to the imine carbon, are often different for each isomer.[9][10] For instance, the N-H proton signal for Z isomers of N-acylhydrazones can appear at a significantly downfield chemical shift (around 14 ppm) due to intramolecular hydrogen bonding.[3]
-
High-Performance Liquid Chromatography (HPLC): E and Z isomers often have different polarities, allowing for their separation and quantification by HPLC.[8]
-
X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous structural determination of the isomer.[7][11][12][13]
-
Thin-Layer Chromatography (TLC): The difference in polarity between E and Z isomers often results in different Rf values on a TLC plate, which can be a quick qualitative check.[3][8]
Q4: Is the E or Z isomer typically more stable?
Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance between the substituents on the C=N bond.[8] However, the Z isomer can be stabilized by factors such as intramolecular hydrogen bonding, which can sometimes make it the more stable form under certain conditions.[4][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common challenges encountered during the synthesis of hydrazones from acetohydrazides.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Catalyst: The acid catalyst may be too weak, too strong, or absent. 2. Unfavorable Reaction Conditions: Incorrect solvent, temperature, or reaction time. 3. Reversibility of the Reaction: The equilibrium may favor the starting materials. | 1. Catalyst Optimization: Start with a catalytic amount of a mild acid like acetic acid. If the reaction is slow, consider stronger acids like p-toluenesulfonic acid (p-TSA) or Lewis acids like CeCl₃·7H₂O.[14] Avoid overly strong acids that can lead to side reactions. 2. Condition Screening: Experiment with different solvents. Protic solvents like ethanol or methanol are common. Vary the reaction temperature; gentle heating often drives the reaction forward. Monitor the reaction progress by TLC. 3. Pushing the Equilibrium: Use a Dean-Stark apparatus to remove water, the byproduct of the reaction, which will shift the equilibrium towards the product.[14] |
| Formation of an Inseparable Mixture of E/Z Isomers | 1. Lack of Stereocontrol: The reaction conditions do not favor the formation of a single isomer. 2. Isomerization: The initially formed kinetic product may be isomerizing to the thermodynamic product under the reaction conditions. | 1. Kinetic vs. Thermodynamic Control: To favor the kinetic product (often the Z-isomer), run the reaction at a lower temperature for a shorter duration.[15][16][17][18][19] For the thermodynamic product (usually the E-isomer), use higher temperatures and longer reaction times to allow the system to reach equilibrium.[15][16][18][19] 2. Solvent Effects: The polarity of the solvent can influence the E/Z ratio.[9] Less polar solvents may stabilize one isomer over the other through specific interactions. 3. pH Control: The pH of the reaction mixture can influence the rate of isomerization.[8] Careful control of the catalyst concentration is key. |
| Difficulty in Isolating the Pure Product | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Unreacted Starting Materials: Incomplete reaction can lead to contamination. 3. Side Product Formation: Undesired side reactions may be occurring. | 1. Purification Strategy: If direct precipitation is not feasible, employ column chromatography for purification. The different polarities of the E and Z isomers can also be exploited for chromatographic separation.[4] 2. Drive the Reaction to Completion: Ensure one of the starting materials is completely consumed by using a slight excess of the other. Monitor by TLC. 3. Optimize Reaction Conditions: Re-evaluate the reaction temperature, catalyst, and time to minimize the formation of byproducts. |
Detailed Protocols & Methodologies
This section provides detailed experimental procedures and the underlying rationale for achieving stereoselective control.
Protocol 1: General Synthesis of Hydrazones under Thermodynamic Control (Favoring the E-isomer)
This protocol is designed to allow the reaction to reach equilibrium, typically resulting in the more stable E-isomer as the major product.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the acetohydrazide (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.01-0.05 eq.) or a few drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 2-12 hours.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the crude product can be recrystallized or purified by column chromatography to isolate the pure E-isomer.
Causality Behind Choices:
-
Elevated Temperature: Provides the necessary energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium where the more stable product predominates.[15][18]
-
Acid Catalyst: Speeds up both the formation of the hydrazone and the E/Z isomerization, facilitating the attainment of equilibrium.[3][8]
Protocol 2: Synthesis under Kinetic Control (Potentially Favoring the Z-isomer)
This protocol aims to isolate the product that forms fastest, which may be the less stable Z-isomer, by using milder conditions and shorter reaction times.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the acetohydrazide (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform) at a low temperature (e.g., 0 °C or room temperature).
-
Reaction Initiation: Initiate the reaction, sometimes without a catalyst or with a very mild one, and stir at the low temperature.
-
Monitoring: Carefully monitor the reaction by TLC at short intervals.
-
Quenching and Isolation: As soon as a significant amount of the desired product is formed (before significant isomerization to the E-form occurs), quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) or by rapid workup.
-
Purification: Isolate the product quickly, often through rapid filtration or flash column chromatography at low temperatures to prevent post-isolation isomerization.
Causality Behind Choices:
-
Low Temperature: Reduces the available thermal energy, making it more difficult to overcome the higher activation energy barrier leading to the thermodynamic product. The reaction will preferentially proceed via the lower activation energy pathway to the kinetic product.[15][18]
-
Short Reaction Time: The reaction is stopped before it has a chance to equilibrate to the more stable thermodynamic product.[18]
Visualizing Key Concepts
Reaction Mechanism of Hydrazone Formation
Caption: Mechanism of acid-catalyzed hydrazone formation.
Kinetic vs. Thermodynamic Control Energy Profile
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 19. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Hydrolysis of Hydrazones and Prevention Strategies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to providing in-depth guidance on the stability of hydrazones. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and strategically prevent the unwanted hydrolysis of hydrazone linkages. Our goal is to synthesize established chemical principles with practical, field-proven insights to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during experimental work. Each entry follows a "Problem -> Probable Cause -> Solution" format, grounded in mechanistic principles.
Question: My hydrazone-linked conjugate is degrading prematurely at a neutral pH (e.g., pH 7.4 in PBS buffer). What is happening and how can I fix it?
Answer:
Premature degradation at physiological pH is a frequent challenge that undermines the utility of hydrazone linkers, especially in bioconjugation where stability in circulation is paramount.[1]
-
Probable Cause 1: Intrinsic Structural Instability.
-
Causality: The structural backbone of your hydrazone is the primary determinant of its stability. Hydrazones derived from aliphatic aldehydes or ketones are significantly less stable than those derived from aromatic counterparts.[2][3][4] The C=N bond in aromatic hydrazones benefits from resonance stabilization through conjugation with the π-system of the aromatic ring, making the imine carbon less electrophilic and thus less susceptible to nucleophilic attack by water.[3][5]
-
Solution: Redesign the linker to incorporate an aromatic aldehyde (e.g., benzaldehyde derivatives). If the payload itself is an aliphatic ketone (like in doxorubicin), modify the hydrazine portion of the linker to enhance stability.
-
-
Probable Cause 2: Electronic Effects.
-
Causality: The electronic environment around the C=N bond dictates its reactivity. The presence of electron-withdrawing groups (EWGs) near the linkage increases the partial positive charge on the imine carbon, accelerating hydrolysis even at neutral pH.[1][2]
-
Solution: If possible, substitute EWGs with electron-donating groups (EDGs) on the aldehyde or ketone precursor. EDGs increase the electron density at the reaction center, making it more resistant to nucleophilic attack and thereby increasing stability.[2][6]
-
-
Probable Cause 3: Trace Acid Contamination.
-
Causality: Hydrazone hydrolysis is efficiently catalyzed by acid.[7][8] Residual acid from synthesis or purification steps (e.g., TFA from chromatography) or inadequately buffered solutions can create localized acidic microenvironments that promote cleavage.
-
Solution: Ensure all solvents and buffers are of high purity and are meticulously pH-controlled. After purification via methods like reverse-phase HPLC, perform a thorough buffer exchange or lyophilization to remove any acidic modifiers. Store the final compound in a well-buffered solution at the target pH.
-
Question: I'm observing inconsistent hydrolysis rates between different batches of the same hydrazone conjugate. What could be the source of this variability?
Answer:
Batch-to-batch variability can compromise the reproducibility of your results and is typically traced back to subtle inconsistencies in starting materials or reaction conditions.
-
Probable Cause 1: Purity of Reactants.
-
Causality: The presence of impurities in the initial aldehyde/ketone or hydrazine starting materials can introduce unforeseen side reactions or contaminants that may catalyze degradation.
-
Solution: Always use highly purified reactants. It is critical to fully characterize each new batch of starting material (e.g., via NMR, MS, and purity analysis by HPLC) before proceeding with the synthesis.
-
-
Probable Cause 2: Stoichiometry and Side Reactions.
-
Causality: If using hydrazine (NH₂NH₂) itself, an excess of the carbonyl compound can lead to the formation of an azine byproduct (R₂C=N-N=CR₂).[9] Azines have different stability profiles and can complicate analytical monitoring.
-
Solution: To minimize azine formation, use a slight excess of the hydrazine derivative during the reaction.[9] Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the limiting reagent and to identify any byproducts.
-
-
Probable Cause 3: Storage and Handling.
-
Causality: Hydrazones, particularly those with an N-H bond, can be susceptible to oxidation upon exposure to air and light.[9] Degradation products can alter the sample's stability profile.
-
Solution: Implement a standardized storage protocol. Purified hydrazones should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C).[9]
-
Question: My hydrazone-linked drug conjugate is too stable. It isn't releasing the payload effectively under the acidic conditions of the endosome/lysosome (pH 4.5-5.5). What adjustments can I make?
Answer:
This is the opposite, yet equally problematic, scenario where the linker is "too good." The key is to tune the electronic and structural properties to achieve the desired lability in the target pH range.
-
Probable Cause: Over-stabilization.
-
Causality: You are likely using a highly stabilized hydrazone, such as one derived from an electron-rich aromatic aldehyde. The high degree of resonance stabilization prevents efficient protonation and subsequent hydrolysis at mildly acidic pH.[2]
-
Solution 1: Switch to an Aliphatic Carbonyl. The most direct approach is to redesign the linker using an aliphatic aldehyde or ketone. These lack the extra resonance stabilization and are inherently more sensitive to acid-catalyzed hydrolysis.[1][2]
-
Solution 2: Introduce Electron-Withdrawing Groups. To fine-tune the stability of an aromatic system, introduce mild EWGs onto the aromatic ring. This will decrease the electron density of the C=N bond, making it more susceptible to hydrolysis in the acidic target environment without rendering it completely unstable at neutral pH.[2]
-
Solution 3: Reduce Steric Hindrance. While steric bulk often increases stability, excessive hindrance can also prevent the necessary conformational changes for hydrolysis. A systematic reduction of bulk around the linker may improve cleavage rates.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed hydrazone hydrolysis?
The hydrolysis of hydrazones is a reversible, acid-catalyzed process.[2][11] The generally accepted mechanism involves two primary steps:
-
Protonation: The reaction is initiated by the protonation of the imine nitrogen atom. This step is favored in acidic environments and significantly increases the electrophilicity of the imine carbon.[1][2]
-
Nucleophilic Attack and Breakdown: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbon atom. This forms an unstable tetrahedral carbinolamine intermediate . This intermediate then rapidly breaks down, cleaving the C-N bond to regenerate the original carbonyl compound (aldehyde or ketone) and the hydrazine derivative.[2][11]
Q2: How do structural features—substituents, aromatic vs. aliphatic—quantitatively impact stability?
The stability of hydrazones is highly dependent on their structure. The following table summarizes the general trends observed in the literature.
| Hydrazone Type | Stability at Neutral pH (7.4) | Stability at Acidic pH (5.0) | Rationale |
| From Aliphatic Aldehyde | Low | Very Low (Rapid Hydrolysis) | Lacks resonance stabilization, making the imine carbon highly electrophilic.[3][4] |
| From Aromatic Aldehyde | High | Moderate (Slow Hydrolysis) | π-system conjugation stabilizes the C=N bond, resisting hydrolysis.[2][3] |
| With Electron-Donating Groups | Increased Stability | Increased Stability | EDGs increase electron density on the imine carbon, disfavoring nucleophilic attack.[6] |
| With Electron-Withdrawing Groups | Decreased Stability | Decreased Stability | EWGs decrease electron density, making the imine carbon more susceptible to attack.[1][2][12] |
| Oxime (C=N-O) | Very High | Very High | The high electronegativity of the oxygen atom significantly reduces the basicity of the imine nitrogen, disfavoring the initial protonation step required for hydrolysis. Oximes can be over 600-fold more stable than simple hydrazones.[8][13][14][15] |
Q3: What are the best analytical methods to monitor hydrazone hydrolysis?
The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
HPLC: This is the preferred method for quantitative analysis. By running samples at various time points, you can monitor the decrease in the peak area of the intact hydrazone conjugate and the corresponding increase in the peak area of the released payload or parent aldehyde/ketone. This allows for precise calculation of the hydrolysis half-life (t₁/₂).[2]
-
¹H NMR Spectroscopy: This technique is excellent for mechanistic studies and direct observation. You can monitor the disappearance of characteristic proton signals from the hydrazone (e.g., the imine proton -CH=N-) and the appearance of the aldehyde proton signal (-CHO) over time.[8][14]
Section 3: Key Experimental Protocols
Protocol 1: Monitoring Hydrazone Hydrolysis using HPLC
This protocol provides a robust method for determining the hydrolytic stability of a hydrazone conjugate at different pH values.
Materials:
-
Hydrazone-linked conjugate stock solution (e.g., 10 mM in DMSO or DMF).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetate buffer, pH 5.0.
-
HPLC system with a C18 column and UV detector.
-
Incubator or water bath set to 37°C.
-
Autosampler vials.
Procedure:
-
Prepare Working Solutions: Dilute the stock solution of the hydrazone conjugate into the pH 7.4 PBS and pH 5.0 acetate buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare enough volume for all time points.
-
Incubation: Place the vials containing the working solutions in the 37°C incubator.
-
Time Point Sampling: At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot (e.g., 100 µL) from each solution and transfer it to an HPLC vial. If the reaction is fast, consider quenching it by adding a small amount of neutralizing buffer.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
The mobile phase and detection wavelength must be optimized to achieve good separation and detection of the intact conjugate and its hydrolysis products.
-
Record the chromatograms for each time point.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact hydrazone conjugate at each time point.
-
Calculate the percentage of remaining intact conjugate relative to the t=0 time point.
-
Plot the percentage of remaining conjugate versus time.
-
Calculate the half-life (t₁/₂) at each pH by fitting the data to a first-order decay model.[2]
-
Section 4: Visual Guides
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
Caption: Logical workflow for diagnosing and solving hydrazone stability issues.
Section 5: References
-
Wikipedia. (2023). Hydrazone. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]
-
Akgun, B., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A, 120(20), 3503–3513. Available at: [Link]
-
Park, D.-H., Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Chemistry – A European Journal, 19(2), 551–559. Available at: [Link]
-
Kim, D., & Park, J. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters, 24(50), 9276–9280. Available at: [Link]
-
Elslager, E. F. (1963). Method for the hydrolysis of hydrazones. U.S. Patent No. 3,113,971. Retrieved from
-
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
Sawant, R. M., & Torchilin, V. P. (2010). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Journal of Drug Targeting, 18(9), 744–753. Available at: [Link]
-
Lehn, J.-M., & Huc, I. (2000). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (11), 989–990. Available at: [Link]
-
Sawant, R. M., & Torchilin, V. P. (2010). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 21(7), 1248–1255. Available at: [Link]
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633–7636. Available at: [Link]
-
Ferrari, C. P., et al. (1999). Hydrazone hydrolysis tests as a function of water percentage in the acetonitrile solution. Atmospheric Environment, 33(18), 2829-2839. Available at: [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]
-
Knorr, G., et al. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 23(4), 814–823. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raineslab.com [raineslab.com]
- 15. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives Versus Doxorubicin
In the relentless pursuit of more effective and less toxic cancer therapeutics, the limitations of established chemotherapeutic agents like doxorubicin have catalyzed the exploration of novel molecular scaffolds. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, but its clinical utility is often hampered by severe cardiotoxicity and the emergence of multidrug resistance.[1][2] This has directed significant research efforts toward discovering new chemical entities with potent anticancer activity and improved safety profiles. Among the promising candidates are compounds featuring the hydrazide-hydrazone moiety, a versatile scaffold known for its wide range of pharmacological activities, including anticancer effects.[3][4][5]
This guide provides a comparative analysis of the anticancer activity of derivatives of "N'-(6-chloropyridin-2-yl)acetohydrazide" and the benchmark drug, doxorubicin. While direct, head-to-head studies on a comprehensive series of these specific derivatives are emerging, we will synthesize available data from structurally related hydrazone and acetohydrazide compounds to provide a robust comparative framework. We will delve into their cytotoxic profiles against various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols that form the basis of such investigations.
Section 1: The Incumbent Standard - Doxorubicin
Doxorubicin remains a potent, broad-spectrum anticancer agent used to treat a variety of malignancies, including breast cancer, lung cancer, and leukemias.[] Its efficacy, however, comes at a significant cost, underscoring the urgent need for alternatives.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a multi-pronged mechanism.[7] The primary modes of action include:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[][8]
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved for replication. This leads to an accumulation of DNA double-strand breaks and subsequent cell death.[8][9]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, a process that generates free radicals.[7] This surge in ROS induces oxidative stress, damaging cellular components like membranes, proteins, and DNA, ultimately triggering apoptosis.[9][10]
Caption: Doxorubicin's multi-faceted mechanism of action.
Cytotoxicity Profile
The potency of doxorubicin varies significantly across different cancer cell lines, reflecting intrinsic differences in cellular uptake, metabolism, and resistance mechanisms. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of cells, is a standard metric for cytotoxicity.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.83 ± 0.07 | [3] |
| 2.5 | [1][2] | ||
| PC-3 | Prostate Cancer | 0.75 ± 0.04 | [3] |
| A549 | Lung Carcinoma | > 20 | [1][2] |
| HeLa | Cervical Carcinoma | 2.9 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1][2] |
| BFTC-905 | Bladder Cancer | 2.3 | [1][2] |
| U87-MG | Glioblastoma | ~1.0 - 2.0 (estimated) | [11] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as incubation time and cell passage number.[1]
Section 2: The Challengers - this compound Derivatives
The N'-substituted hydrazide scaffold is a privileged structure in medicinal chemistry. This compound serves as a key intermediate for synthesizing a diverse library of hydrazone derivatives.[12] The rationale behind synthesizing derivatives from this core is to modulate their physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to enhance target binding, improve cell permeability, and ultimately increase anticancer potency and selectivity.
Comparative Anticancer Activity
| Derivative Class/Compound | Cell Line(s) | Reported IC50 (µM) | Key Findings & Reference |
| Thiophene-Bipyridine Acetohydrazide (Compound 7c) | MCF-7 (Breast) | 0.6 µg/mL | Significantly more potent than doxorubicin (1.6 µg/mL) in the same study.[13] |
| 2-Oxoindoline-based Acetohydrazide (Compound 4o) | PC-3 (Prostate) | 3.1 ± 0.4 | Exhibited cytotoxicity superior to the positive control PAC-1.[14][15][16] |
| SW620 (Colon) | 5.2 ± 0.6 | Three- to five-fold more cytotoxic than PAC-1.[14][15][16] | |
| Quinoline Hydrazide (Compound 17) | SH-SY5Y (Neuroblastoma) | 1.8 ± 0.1 | Showed high potency and greater effect on neuroblastoma cells compared to breast cancer lines.[17] |
| Kelly (Neuroblastoma) | 0.5 ± 0.1 | Significantly less toxic to normal human lung fibroblast cells.[17] | |
| Hydroxylated/Fluorinated Hydrazone (Compound 3a) | SW1353 (Chondrosarcoma) | 9.45 ± 2.14 | Showed greater cytotoxic activity against this cell line than cisplatin (IC50 = 11.9 µM).[18] |
| N-Acyl Hydrazones (Series 7a-e) | MCF-7 (Breast) | 7.52 - 25.41 | Exhibited selective antiproliferative activity against cancer cells with no toxicity to normal breast epithelial cells.[3] |
| PC-3 (Prostate) | 10.19 - 57.33 | Doxorubicin showed high toxicity to normal cells (IC50 = 0.80 µM) in the same assay.[3] |
This synthesized data highlights a crucial theme: selective toxicity . Many hydrazone derivatives demonstrate potent activity against cancer cells while showing significantly lower toxicity toward normal cell lines, a critical advantage over doxorubicin, which is notoriously non-selective.[3][17]
Section 3: Mechanistic Insights and Experimental Validation
Understanding how these novel compounds work is as important as knowing that they work. Research indicates that hydrazone derivatives often induce cancer cell death through the induction of apoptosis and cell cycle arrest.
Proposed Mechanism: Apoptosis Induction
Many hydrazone derivatives have been shown to trigger programmed cell death (apoptosis). This is often mediated by the intrinsic (mitochondrial) pathway, characterized by:
-
Upregulation of pro-apoptotic proteins like Bax.
-
Downregulation of anti-apoptotic proteins like Bcl-2.
-
Activation of executioner caspases , such as caspase-3, which orchestrate the dismantling of the cell.[19]
Some 2-oxoindoline-based acetohydrazides, for instance, were found to substantially induce late cellular apoptosis and cause cell cycle arrest in the S phase.[14][15][16]
Caption: Proposed intrinsic pathway of apoptosis induction.
Section 4: Core Experimental Protocols
The data presented in this guide is generated through standardized, rigorous laboratory procedures. Describing these protocols is essential for transparency and reproducibility.
Workflow 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[18][20] It is chosen because it measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be quantified. A reduction in color indicates a loss of viable, metabolically active cells.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. They are then incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The test compounds (hydrazide derivatives) and the positive control (doxorubicin) are dissolved in DMSO and then serially diluted in cell culture medium. The medium in the wells is replaced with medium containing these various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis reveals that N'-substituted acetohydrazide derivatives represent a highly promising class of anticancer agents. While doxorubicin remains a potent cytotoxic drug, its utility is constrained by a narrow therapeutic window and significant off-target toxicity. The data synthesized here indicates that specific hydrazone derivatives can achieve comparable, and in some cases superior, potency against cancer cell lines.[13] More importantly, many of these novel compounds exhibit a high degree of selectivity, showing significantly less toxicity to normal cells than to cancerous ones—a critical advantage over doxorubicin.[3][17]
The observed mechanisms of action, primarily apoptosis induction and cell cycle arrest, are hallmarks of effective anticancer drugs.[16] However, the journey from a promising lead compound to a clinical candidate is long. Future research must focus on:
-
Direct Comparative Studies: Rigorous head-to-head in vitro and in vivo studies comparing optimized this compound derivatives against doxorubicin using a broad panel of cancer models.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have drug-like characteristics.
-
In Vivo Efficacy and Toxicity: Assessing the antitumor effects and safety profiles in animal models of cancer.
References
-
Ginter, P. et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells. [Link]
-
Wikipedia. (2024). Doxorubicin. [Link]
-
Thorn, C. F. et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics. [Link]
-
SciSpace. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
Karaman, M. et al. (2023). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure. [Link]
-
Tumosienė, I. et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]
-
Open Readings. (2024). THE EFFECT OF NOVEL HYDRAZONE DERIVATIVES ON HUMAN BRAIN, TRIPLE–NEGATIVE BREAST, AND SKIN CANCER CELL LINES. [Link]
-
Charoensuk, L. et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
ResearchGate. (2022). Synthesis of novel hydrazone derivatives (4a-r) and triazole... [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Koç, B. et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]
-
Gammelgaard, B. et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. [Link]
-
ResearchGate. (2021). Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
-
ResearchGate. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]
-
Gomes, P. et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]
-
Frontiers. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. [Link]
-
ResearchGate. (2024). ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. [Link]
-
Abd-Wahab, F. et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]
-
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]
-
OmicsDI. (n.d.). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. [Link]
-
Liu, K. et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]
-
MDPI. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. [Link]
-
Ghorab, M. M. et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry. [Link]
-
ResearchGate. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. [Link]
-
MDPI. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity (2023) | Mateusz Kciuk | 175 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-EPMC8861050 - Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. - OmicsDI [omicsdi.org]
- 15. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. openreadings.eu [openreadings.eu]
A Comparative Guide to the Biological Activity of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among these, the hydrazide-hydrazone framework has emerged as a "privileged" structure due to its remarkable versatility and broad spectrum of pharmacological effects. This guide provides an in-depth validation and comparative analysis of a specific subclass: N'-(6-chloropyridin-2-yl)acetohydrazide derivatives . These compounds have garnered significant interest for their promising antimicrobial and anticancer properties.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to offer a synthesized perspective grounded in experimental evidence. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The this compound Scaffold: A Platform for Diverse Bioactivity
The core structure of this compound serves as a versatile precursor for creating extensive libraries of hydrazone derivatives.[1] This is typically achieved through a straightforward condensation reaction with a wide array of aldehydes and ketones. The resulting N'-substituted derivatives exhibit a range of biological activities, primarily centered on antimicrobial and anticancer effects. The presence of the 6-chloropyridin-2-yl moiety is crucial, contributing to the molecule's stability and influencing its interactions within biological systems.[1]
The rationale for exploring this particular scaffold lies in the established bioactivity of both pyridine and hydrazone moieties. Pyridine rings are a common feature in many FDA-approved drugs, valued for their ability to enhance permeability and metabolic stability. The hydrazone linker (-NH-N=CH-) is a key pharmacophore that has been linked to a multitude of biological actions, including the inhibition of crucial enzymes in pathogens and cancer cells.[2]
Comparative Analysis of Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity reported against bacteria, fungi, and mycobacteria. The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3][4]
Antibacterial and Antifungal Activity
| Compound Class/Derivative | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Acetohydrazide Pyrazole Derivative 6d | ~16 (inhibition zone) | ~16 (inhibition zone) | ~18 (inhibition zone) | Ciprofloxacin | - |
| 5-Chloropyridine Hydrazone Derivative | 3.9 (M. luteum) | - | - | - | - |
| Chloropyrazine-Tethered Pyrimidine 31 | 45.37 µM | 45.37 µM | 45.37 µM | Ciprofloxacin | 145.71 µM |
| Chloropyrazine-Tethered Pyrimidine 25 | 48.67 µM | 48.67 µM | 97.34 µM | Fluconazole | - |
Note: Data is compiled from multiple sources and may involve different experimental conditions. Direct comparison should be made with caution. MIC values are presented as reported in the source literature.
Expert Insights: The structure-activity relationship (SAR) studies often reveal that the nature of the substituent added to the core acetohydrazide structure plays a pivotal role in determining both the potency and spectrum of antimicrobial activity.[5] For instance, the presence of electron-withdrawing groups, such as nitro or halogen moieties on the aromatic ring of the aldehyde used for condensation, frequently enhances antibacterial and antifungal effects.[6]
Antimycobacterial Activity
Tuberculosis remains a significant global health threat, and the search for new antimycobacterial agents is a priority. Derivatives of the this compound scaffold have shown promising activity against Mycobacterium tuberculosis.
| Compound/Derivative | M. tuberculosis H37Rv MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-phenyl-N-(pyridin-2-yl)acetamide 12 | 15.625 | - | - |
| N-oxazolylcarboxamide derivative | 3.13 | - | - |
| 6-chloropyridin-2-yl derivative ANA-12 | 6.25 | - | - |
| 6-chloropyridin-2-yl derivatives ANC-2, ANA-1, 6-8, 10 | 12.5 | - | - |
Expert Insights: The data suggests that specific structural modifications on the pyridine-based framework can lead to potent anti-tuberculosis activity. Notably, some of these compounds have shown low cytotoxicity towards normal human cells, indicating a favorable selectivity index, which is a critical parameter in drug development.[7]
Proposed Mechanism of Antimicrobial Action
While the precise mechanisms for this specific class of compounds are still under investigation, a prominent hypothesis for their antibacterial action is the inhibition of DNA gyrase .[2] This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Its inhibition leads to catastrophic DNA damage and bacterial cell death. The proposed mechanism for antifungal activity involves the disruption of ergosterol synthesis, a key component of the fungal cell membrane, leading to increased permeability and cell lysis.[8]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Comparative Analysis of Anticancer Activity
The hydrazone scaffold is also a well-established pharmacophore in the design of anticancer agents. The cytotoxic potential of this compound derivatives and their analogs is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[9][10] The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify cytotoxicity.
| Compound Class/Derivative | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference Compound | IC50 (µM) |
| Acridine N-Acylhydrazone 3a | >75 (A549) | - | >75 | Doxorubicin | 5 |
| Acridine N-Acylhydrazone 3b | - | - | 62 | Doxorubicin | - |
| Acridine N-Acylhydrazone 3c | - | - | 37 | Doxorubicin | - |
| Acridine N-Acylhydrazone 3d | - | - | 48 | Doxorubicin | - |
| Benzo[a]phenazine derivative 6 | 0.21 | 11.7 | 1.7 | Doxorubicin | 8.28 (HepG2), 7.67 (MCF-7), 6.62 (A549) |
| 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (15) | - | - | - | - | - |
| MDA-MB-231 (Breast Cancer) | U-87 (Glioblastoma) | ||||
| Compound 15 | 39.2 ± 1.7 | - |
Note: Data compiled from multiple sources. Cell lines and experimental conditions may vary. Direct comparison should be made with caution.
Expert Insights: The data indicates that certain acetohydrazide derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range, sometimes comparable or even superior to the standard chemotherapeutic drug, Doxorubicin.[11][12] The variation in activity across different cancer cell lines highlights the importance of screening against a diverse panel to identify compounds with selective toxicity.
Proposed Mechanism of Anticancer Action: Induction of Apoptosis
A primary mechanism by which many hydrazone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 .
Caption: Simplified pathway of apoptosis induction via caspase-3 activation.
The activation of caspase-3 can be quantified through assays that measure the cleavage of a specific substrate, providing a direct measure of apoptotic activity. Some studies also suggest that these compounds may act as topoisomerase II inhibitors, further contributing to their cytotoxic effects by preventing the replication of cancer cells.[11]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of this compound derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[13]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium or fungus.
Workflow:
Caption: Workflow for the Brogth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of decreasing concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][4]
Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[9][14]
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[16][17][18]
Objective: To measure the increase in caspase-3 activity in cells treated with a test compound as an indicator of apoptosis induction.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at a concentration known to induce cytotoxicity (e.g., around the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading in the assay.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Initiate the reaction by adding a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.
-
Signal Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3 activity. Express the results as a fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, with compelling evidence for their potential as antimicrobial and anticancer agents. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship studies to optimize their potency and selectivity.
Future research should focus on several key areas:
-
Mechanism of Action: While initial hypotheses are strong, further studies are needed to definitively identify the molecular targets of these compounds. For antimicrobial applications, this includes enzymatic assays with purified DNA gyrase. For anticancer applications, a broader investigation of apoptotic pathways and other potential targets is warranted.
-
In Vivo Efficacy: Promising in vitro results must be translated into in vivo models to assess the efficacy, pharmacokinetics, and safety of these compounds in a whole-organism context.
-
Selectivity and Toxicity: A critical aspect of drug development is ensuring a high therapeutic index. Comprehensive toxicity studies against a panel of normal human cell lines are essential to identify compounds that are selectively toxic to pathogens or cancer cells.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for infectious diseases and cancer.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from a publicly available protocol document.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Bioarray. Caspase Activity Assay. Retrieved from [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Cayman Chemical. (2024, September 24). Caspase-3/7 Cell-Based Activity Assay Kit. Retrieved from a publicly available product manual.
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Retrieved from a publicly available research article.
-
bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
-
ResearchGate. Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives.... Retrieved from [Link]
-
MDPI. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from [Link]
-
ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX.... Retrieved from [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Asian Publication Corporation. (2019, November 16). Novel Acetohydrazide Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2021, November 14). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Retrieved from [Link]
-
Preprints.org. (2024, January 18). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdb.apec.org [pdb.apec.org]
- 4. biomerieux.com [biomerieux.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. broadpharm.com [broadpharm.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mpbio.com [mpbio.com]
A Head-to-Head Comparison of Acetohydrazide Synthesis Methods: A Guide for Researchers
Introduction: The Significance of Acetohydrazide
Acetohydrazide (CAS 1068-57-1), a simple yet versatile organic compound, serves as a critical building block in a multitude of chemical syntheses. Its utility is most pronounced in the pharmaceutical and agrochemical industries. In medicine, it is a key intermediate in the synthesis of drugs like the antibacterial agent nitrofurazone and has been investigated for its anti-tuberculosis activity.[1] In agriculture, it is a precursor for various herbicides and insecticides.[2][3] The reactivity of acetohydrazide stems from its hydrazine moiety (-NHNH2), which allows for the formation of various heterocyclic compounds and other complex organic molecules.[4]
Given its importance, the efficient and safe synthesis of acetohydrazide is a primary concern for researchers and chemical production professionals. This guide provides a head-to-head comparison of the most common methods for synthesizing acetohydrazide, offering insights into the underlying reaction mechanisms, experimental protocols, and the relative advantages and disadvantages of each approach. This analysis is designed to empower researchers to select the optimal synthetic route based on their specific laboratory capabilities, cost considerations, and desired product purity.
Method 1: Hydrazinolysis of Ethyl Acetate
This is arguably the most traditional and widely employed method for both laboratory and industrial-scale production of acetohydrazide.[5] The reaction involves the nucleophilic acyl substitution of an ester (ethyl acetate) with hydrazine hydrate.
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl acetate. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to yield acetohydrazide and ethanol as a byproduct. The reaction is typically carried out in a protic solvent like methanol or ethanol, which can facilitate proton transfer steps in the mechanism.
Caption: Workflow for Acetohydrazide Synthesis via Hydrazinolysis of Ethyl Acetate.
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetate.
-
Slowly add hydrazine hydrate to the ethyl acetate with constant stirring. An ethanol or methanol solvent can be used, though solvent-free conditions are also common.[5]
-
Heat the reaction mixture to reflux (typically between 60-80°C) for 4-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, acetohydrazide, will often crystallize out of the solution upon cooling.
-
Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol.[1]
Discussion
-
Advantages: This method is straightforward, generally high-yielding (often exceeding 90%), and utilizes relatively inexpensive and readily available starting materials.[7] The procedure is robust and has been well-established over many years.
-
Disadvantages: The reaction can be time-consuming due to the reflux period. If a solvent is used, it must be removed, which adds an extra step and increases energy consumption.[1]
Method 2: Direct Synthesis from Acetic Acid
This approach represents a more modern, "greener" alternative to the classical ester hydrazinolysis. It involves the direct condensation of acetic acid with hydrazine hydrate, typically in the presence of a catalyst, to form acetohydrazide and water.
Reaction Mechanism
The direct amidation of a carboxylic acid with an amine (in this case, hydrazine) is a thermodynamically challenging reaction due to the formation of a stable ammonium carboxylate salt. To overcome this, the reaction is typically conducted at elevated temperatures to drive off the water produced, thus shifting the equilibrium towards the product. Catalysts, such as solid acid catalysts (e.g., Hβ zeolite) or metal oxides (e.g., CuO/Cr₂O₃), are often employed to facilitate the reaction by activating the carboxylic acid.[8][9] The mechanism generally involves the activation of the carboxylic acid carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by hydrazine.
Caption: Workflow for Direct Synthesis of Acetohydrazide from Acetic Acid.
Experimental Protocol
-
In a reaction vessel equipped with a stirrer, thermometer, and a rectifying column (e.g., Dean-Stark apparatus), combine acetic acid, hydrazine hydrate, and the catalyst (e.g., Hβ type solid acid molecular sieves or CuO/Cr₂O₃).[8][9]
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The water produced during the reaction is continuously removed via the rectifying column.[8][9]
-
After the reaction is complete, distill off any unreacted acetic acid and hydrazine hydrate.
-
The hot reaction mixture is then filtered to remove the catalyst.
-
The filtrate is cooled to induce crystallization.
-
The resulting solid acetohydrazide is collected by filtration, washed with pure water, and dried under a vacuum.
Discussion
-
Advantages: This method is considered more environmentally friendly as it avoids the esterification step, reducing the number of synthetic steps and potential waste.[8][9] The by-product is water, which is non-toxic. The catalysts used can often be recovered and reused.[8][9] The overall process can be more cost-effective by eliminating the need for an ester intermediate.[8]
-
Disadvantages: This method requires a catalyst, which may be expensive and require a separation step. The reaction is conducted at higher temperatures, which may not be suitable for sensitive substrates. The efficiency of water removal is crucial for achieving high yields.
Method 3: Acylation of Hydrazine with Acetyl Chloride
This method offers a rapid and often high-yielding route to acetohydrazide by reacting the highly reactive acyl chloride with hydrazine.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of acetyl chloride is readily attacked by the nucleophilic hydrazine. This is a very fast reaction that results in the formation of acetohydrazide and hydrogen chloride. The hydrogen chloride produced will react with excess hydrazine to form hydrazinium chloride. To avoid this and potential side reactions, the reaction is typically carried out at low temperatures and with an excess of hydrazine.
Caption: Workflow for Acetohydrazide Synthesis from Acetyl Chloride.
Experimental Protocol
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (at least 2 equivalents) in a suitable solvent (e.g., water or a mixture of water and an organic solvent like THF).
-
Cool the hydrazine solution in an ice bath to below 10°C.[6]
-
Slowly add a solution of acetyl chloride (1 equivalent) in a suitable solvent (e.g., THF) to the cooled hydrazine solution with vigorous stirring, ensuring the temperature remains low.[6]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The product may precipitate from the reaction mixture. If so, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, the product can be extracted with a suitable organic solvent.
Discussion
-
Advantages: This is a very fast and often high-yielding reaction.[6] The reaction conditions are generally mild in terms of temperature.
-
Disadvantages: Acetyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. A significant side reaction is the formation of 1,2-diacetylhydrazine, which can reduce the yield of the desired product.[6] Controlling the stoichiometry and reaction temperature is critical to minimize this byproduct. The starting material, acetyl chloride, is generally more expensive than ethyl acetate or acetic acid.
Method 4: Acylation of Hydrazine with Acetic Anhydride
Similar to the acetyl chloride method, this route involves the acylation of hydrazine, but with the less reactive acetic anhydride.
Reaction Mechanism
The mechanism is analogous to that with acetyl chloride, involving the nucleophilic attack of hydrazine on one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to give acetohydrazide and acetic acid as a byproduct. The acetic acid will then react with excess hydrazine to form a salt.
Experimental Protocol
-
Combine hydrazine hydrate with a suitable solvent in a reaction flask and cool in an ice bath.
-
Slowly add acetic anhydride to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours.
-
The workup procedure is similar to the acetyl chloride method, involving either filtration of the precipitated product or extraction.
Discussion
-
Advantages: Acetic anhydride is less volatile and corrosive than acetyl chloride, making it somewhat easier to handle.[10]
-
Disadvantages: Similar to the acetyl chloride method, the formation of the 1,2-diacetylhydrazine byproduct is a possibility. The reaction may be slightly less vigorous than with acetyl chloride.
Method 5: From Butanone Hydrazine and Acetamide
This is a more specialized and less common method but offers some interesting advantages in terms of process efficiency and waste reduction.
Reaction Mechanism
This method involves the reaction of butanone hydrazine with acetamide at elevated temperatures. The reaction proceeds through a transamidation-like process where the acetyl group is transferred from acetamide to the butanone hydrazine, forming acetohydrazide. The byproducts are ammonia and butanone, which can be recovered and recycled.[1][4]
Experimental Protocol
-
Place butanone hydrazine, acetamide, and water into a reaction vessel and heat to 90-120°C with stirring.[1][4]
-
The ammonia and butanone generated during the reaction are distilled off and collected for recycling.[1][4]
-
The reaction is monitored until the acetamide is completely consumed (typically 8-12 hours).[1][4]
-
The reaction mixture is then transferred to a distillation apparatus, and acetohydrazide is collected by distillation at 128-130°C.[1][4]
Discussion
-
Advantages: This method boasts a high reaction yield (above 95%) and high product purity (above 98%).[1] A key advantage is the ability to recycle the byproducts, which significantly reduces waste and production costs.[1] The process avoids the direct use of the more hazardous hydrazine hydrate in the main reaction vessel.[1]
-
Disadvantages: This method requires higher reaction temperatures and a distillation setup for product purification, which may not be suitable for all laboratory settings. The starting material, butanone hydrazine, is not as commonly available as the reactants in the other methods.
Comparative Summary of Synthesis Methods
| Parameter | Method 1: From Ethyl Acetate | Method 2: From Acetic Acid | Method 3: From Acetyl Chloride | Method 4: From Acetic Anhydride | Method 5: From Butanone Hydrazine & Acetamide |
| Starting Materials | Ethyl Acetate, Hydrazine Hydrate | Acetic Acid, Hydrazine Hydrate | Acetyl Chloride, Hydrazine Hydrate | Acetic Anhydride, Hydrazine Hydrate | Butanone Hydrazine, Acetamide |
| Typical Yield | >90% | >90% | 55-98%[6] | Good to High | >95%[1] |
| Reaction Time | 4-12 hours | 4-6 hours[8][9] | 1-2 hours[6] | 1-3 hours | 8-12 hours[1][4] |
| Process Complexity | Simple | Moderate (requires catalyst and water removal) | Simple | Simple | Moderate (requires distillation) |
| Key Advantages | Well-established, high yield, inexpensive starting materials | "Green" chemistry, one-step, water as byproduct, reusable catalyst | Fast reaction, high yield | Easier to handle than acetyl chloride | High yield and purity, recyclable byproducts |
| Key Disadvantages | Long reaction time, potential for solvent waste | Requires catalyst, higher temperature | Formation of diacyl byproduct, corrosive reactant | Potential for diacyl byproduct | Higher temperature, requires distillation, less common starting material |
Safety Considerations
The synthesis of acetohydrazide involves the use of hazardous chemicals, and appropriate safety precautions must be taken.
-
Hydrazine Hydrate: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[11][12][13] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[11][12][14]
-
Acetyl Chloride: This is a highly flammable, corrosive, and moisture-sensitive liquid.[15][16][17] It reacts violently with water.[16] It should be handled with extreme care in a fume hood, away from ignition sources and water.[15][18][19]
-
Acetic Anhydride: This compound is corrosive and flammable.[10][20][21] It can cause severe skin and eye burns.[2][10] Inhalation of its vapors can lead to respiratory irritation.[20] It should be handled in a fume hood with appropriate PPE.
Conclusion and Recommendations
The choice of the most suitable method for synthesizing acetohydrazide depends on the specific requirements of the researcher or production facility.
-
For routine laboratory synthesis where simplicity and high yield are paramount, the hydrazinolysis of ethyl acetate (Method 1) remains an excellent choice due to its reliability and the low cost of starting materials.
-
For large-scale and environmentally conscious production , the direct synthesis from acetic acid (Method 2) is highly attractive. Its one-step nature and the use of recyclable catalysts make it a more sustainable and potentially more economical option in the long run.
-
When speed is the primary concern , the acylation with acetyl chloride (Method 3) offers the fastest route to the product. However, careful control of the reaction conditions is necessary to minimize byproduct formation.
-
The synthesis from butanone hydrazine and acetamide (Method 5) presents an innovative approach with excellent yield and waste reduction, making it a compelling option for specialized industrial applications where the infrastructure for byproduct recycling is available.
Ultimately, a thorough evaluation of the available equipment, budget, safety protocols, and desired scale of production will guide the selection of the optimal synthetic pathway for acetohydrazide.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]
-
Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Simple Lab. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Penta chemicals. (2024, September 24). Acetyl chloride - Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE. Retrieved from [Link]
-
Entrepreneur India. (n.d.). How to Start an Acetyl Hydrazine Manufacturing Business? Retrieved from [Link]
- Google Patents. (n.d.). CN108191706A - The synthetic method of acethydrazide.
- Google Patents. (n.d.). CN106977420A - A kind of synthetic method of acethydrazide.
-
ResearchGate. (2018, August). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved from [Link]
-
UCL Discovery. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Retrieved from [Link]
-
J-STAGE. (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108047084A - A kind of preparation method of acethydrazide.
-
RSC Publishing. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
-
ResearchGate. (2015, August 10). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct amidation from carboxylic acid and amine as a substrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
ChemBK. (2024, April 9). Acetyl hydrazine. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mechanism of Aminolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
PMC - NIH. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). . Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]
-
RSC Publishing. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
-
Byju's. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN106977420A - A kind of synthetic method of acethydrazide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acethydrazide synthesis - chemicalbook [chemicalbook.com]
- 8. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
- 9. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. wcu.edu [wcu.edu]
- 16. geneseo.edu [geneseo.edu]
- 17. chemos.de [chemos.de]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. fishersci.com [fishersci.com]
- 20. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 21. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
The Ascending Challenge to a Tuberculosis Cornerstone: Evaluating N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives Against Isoniazid
For decades, isoniazid (INH) has been a primary weapon in the global fight against tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis (Mtb). However, the emergence of drug-resistant strains necessitates a continuous search for novel, effective antitubercular agents. This guide provides a detailed comparative analysis of a promising class of compounds, N'-(6-chloropyridin-2-yl)acetohydrazide derivatives, against the established efficacy of isoniazid. We will delve into their mechanisms of action, in vitro potency, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers and drug development professionals.
The Enduring Legacy and Growing Limitations of Isoniazid
Isoniazid, a prodrug, has been a cornerstone of first-line TB therapy since the 1950s.[1] Its efficacy lies in its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] This action is bactericidal against actively replicating mycobacteria.[2] However, its effectiveness is contingent on its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3]
The rise of isoniazid resistance is a significant global health concern. Mutations in the katG gene are a primary mechanism of resistance, preventing the activation of the prodrug.[4][5] Other resistance mechanisms involve mutations in the target enzyme, InhA (an enoyl-acyl carrier protein reductase), or other genes involved in the mycolic acid biosynthesis pathway.[4][5][6] This growing resistance underscores the urgent need for new therapeutic agents that can bypass these mechanisms.
This compound Derivatives: A New Frontier?
The this compound scaffold has emerged as a promising starting point for the development of novel antitubercular agents.[7] These derivatives are of particular interest due to their structural features, which may offer a different mode of interaction with mycobacterial targets and potentially overcome existing resistance mechanisms.
Comparative In Vitro Efficacy: A Quantitative Look
The primary measure of a compound's in vitro antitubercular activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. A lower MIC value indicates higher potency.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.03 - 0.06 | [4][5] |
| This compound Derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |
| Other this compound Derivatives | Mycobacterium tuberculosis H37Rv | 12.5 - ≤50 | [8] |
From the available data, it is evident that while this compound derivatives demonstrate activity against M. tuberculosis, their in vitro potency, as indicated by their MIC values, is currently lower than that of isoniazid. The most potent derivative identified in one study, ANA-12, has an MIC of 6.25 µg/mL, which is significantly higher than the MIC of isoniazid (0.03-0.06 µg/mL) against the same laboratory strain.[4][5][8]
However, it is crucial to interpret these initial findings with a forward-looking perspective. The this compound scaffold is a platform for further chemical modification. Structure-activity relationship (SAR) studies are essential to optimize the molecule to enhance its potency. The presence of the chloro-substituent on the pyridine ring is a key feature that can be further explored to improve antimycobacterial activity.[8]
Unraveling the Mechanisms: A Tale of Two Inhibitors
A critical aspect of this comparison lies in understanding the molecular mechanisms through which these compounds exert their effects.
Isoniazid's Mechanism of Action
As a prodrug, isoniazid requires activation by the mycobacterial enzyme KatG.[2] Once activated, it forms a covalent adduct with NAD+, which then inhibits InhA, a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.[2][3] Disruption of this pathway leads to the loss of cell wall integrity and bacterial death.
Caption: Mechanism of action of Isoniazid and its resistance pathways.
Potential Mechanism of this compound Derivatives
While the precise mechanism of action for this compound derivatives is still under investigation, their structural similarity to isoniazid and other pyridine-based antitubercular agents suggests that they may also target the mycolic acid biosynthesis pathway. It is hypothesized that these compounds could be direct inhibitors of InhA, bypassing the need for KatG activation. This would be a significant advantage, as it would render them effective against isoniazid-resistant strains that have mutations in the katG gene.
Caption: Hypothesized mechanism of this compound derivatives.
Experimental Protocol: The Microplate Alamar Blue Assay (MABA)
A standardized and reliable method for determining the in vitro antitubercular activity of compounds is the Microplate Alamar Blue Assay (MABA).[8][9] This colorimetric assay is relatively rapid and cost-effective.
Step-by-Step Methodology
-
Preparation of Mycobacterial Culture:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-log phase of growth.
-
The bacterial suspension is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count.
-
-
Drug Dilution Series:
-
The test compounds (this compound derivatives and isoniazid) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
A serial two-fold dilution of each compound is prepared in a 96-well microplate using the supplemented 7H9 broth.
-
-
Inoculation:
-
The standardized mycobacterial suspension is added to each well of the microplate containing the drug dilutions.
-
Control wells are included: a drug-free control (bacteria only) and a sterile control (broth only).
-
-
Incubation:
-
The microplates are sealed and incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
A freshly prepared solution of Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
-
Reading the Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Future Directions and Concluding Remarks
The comparison between this compound derivatives and isoniazid reveals a classic scenario in drug discovery: a well-established, potent drug facing the challenge of resistance, and a promising new class of compounds that, while currently less potent, holds the potential to overcome these resistance mechanisms.
The key takeaways for researchers are:
-
Potency Gap: Isoniazid remains significantly more potent in vitro against drug-susceptible M. tuberculosis.
-
Potential to Overcome Resistance: The hypothesized direct-inhibition mechanism of the derivatives could be a critical advantage against isoniazid-resistant strains.
-
Need for Optimization: Extensive SAR studies are required to improve the MIC values of the this compound derivatives to a clinically relevant range.
-
Beyond In Vitro: Promising derivatives will require further evaluation for cytotoxicity against human cell lines and in vivo efficacy in animal models of tuberculosis.[1][10][11]
References
-
Isoniazid - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Drug Resistance Mechanisms in Mycobacterium tuberculosis - MDPI. (n.d.). Retrieved from [Link]
-
Mechanisms of isoniazid resistance in Mycobacterium tuberculosis: enzymatic characterization of enoyl reductase mutants identified in isoniazid-resistant clinical isolates - PubMed. (n.d.). Retrieved from [Link]
-
Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis | Infection and Immunity - ASM Journals. (n.d.). Retrieved from [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2025, May 26). Retrieved from [Link]
-
Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - NIH. (n.d.). Retrieved from [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC - NIH. (2022, November 10). Retrieved from [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - NIH. (n.d.). Retrieved from [Link]
-
Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - NIH. (n.d.). Retrieved from [Link]
-
Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - NIH. (n.d.). Retrieved from [Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed. (2020, June 2). Retrieved from [Link]
-
european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.). Retrieved from [Link]
Sources
- 1. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
A Comparative Guide to Hydrazone Synthesis: Conventional Heating vs. Ultrasonic Irradiation
In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and yield is paramount. Hydrazones, a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and possess significant biological activities.[1] Their synthesis, traditionally achieved through the condensation of hydrazines with aldehydes or ketones under conventional heating, is now being revolutionized by greener, more efficient technologies.[2][3] This guide provides an in-depth comparative analysis of conventional versus ultrasonic-assisted synthesis of hydrazones, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The Fundamental Chemistry: Hydrazone Formation
The synthesis of hydrazones is fundamentally a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of a hydrazine derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone.[2]
Conventional Synthesis: The Time-Honored Approach
Conventional methods for hydrazone synthesis typically involve refluxing the reactants in a suitable solvent, often with an acid catalyst to facilitate the reaction.[4] While effective, this approach often necessitates long reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification.
Causality in Conventional Synthesis:
The reliance on thermal energy in conventional synthesis is a brute-force approach to overcoming the activation energy of the reaction. The elevated temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.
Ultrasonic Synthesis: A Leap in Efficiency and Sustainability
Ultrasound-assisted organic synthesis, a key tool in green chemistry, utilizes the energy of sound waves to induce chemical reactions.[5] This technique offers a dramatic acceleration of reaction rates, often leading to higher yields and purity under milder conditions compared to conventional methods.[6][7]
The Sonochemical Advantage:
The profound effects of ultrasound on chemical reactions are not due to the direct interaction of the sound waves with the molecules. Instead, the energy of the ultrasound is harnessed through a phenomenon called acoustic cavitation. This process involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. The collapse of these bubbles generates localized "hot spots" with transient temperatures of up to 5000 K and pressures of around 1000 atm.[6] These extreme conditions are responsible for the observed rate enhancements. In the context of hydrazone synthesis, cavitation leads to:
-
Enhanced Mass Transfer: The violent collapse of cavitation bubbles creates micro-jets and shockwaves that intensely mix the reactants, overcoming diffusion limitations.
-
Increased Molecular Collision: The high-velocity jets of solvent and reactants increase the frequency and energy of collisions between the hydrazine and carbonyl compounds.
-
Surface Cleaning and Activation: In heterogeneous reactions, ultrasound can clean and activate the surface of solid reactants or catalysts.
Performance Metrics: A Head-to-Head Comparison
The advantages of ultrasonic synthesis over conventional methods are clearly demonstrated by quantitative data from various studies.
| Parameter | Conventional Synthesis | Ultrasonic Synthesis | References |
| Reaction Time | 35 minutes - 48 hours | 5 - 30 minutes | [6][8] |
| Yield | Moderate to Good (often lower) | Good to Excellent (often higher) | [6][7][8] |
| Reaction Temperature | Elevated (Reflux) | Room Temperature or slightly elevated | [8] |
| Energy Consumption | High | Low | [5] |
| Catalyst Requirement | Often requires an acid catalyst | Often catalyst-free | [8] |
| Environmental Impact | Higher (longer heating, solvent use) | Lower (shorter times, often milder conditions) | [4][5] |
Experimental Protocols: A Practical Guide
To illustrate the practical differences between the two methods, here are representative protocols for the synthesis of a hydrazone derivative.
Protocol 1: Conventional Synthesis of N'-(substituted benzylidene)-2-(3-oxo-2H-benzo[b][8][9]oxazin-4(3H)-yl)acetohydrazide[8]
Materials:
-
Substituted aromatic aldehyde (1.0 equiv.)
-
Acetohydrazide derivative (1.0 equiv.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Dissolve the substituted aromatic aldehyde in absolute ethanol.
-
In a separate flask, dissolve the acetohydrazide derivative in boiling absolute ethanol containing a catalytic amount of glacial acetic acid.
-
Add the aldehyde solution to the boiling hydrazide solution.
-
Reflux the reaction mixture for 35 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Protocol 2: Ultrasonic-Assisted Synthesis of N'-(substituted benzylidene)-2-(3-oxo-2H-benzo[b][8][9]oxazin-4(3H)-yl)acetohydrazide[8]
Materials:
-
Substituted aromatic aldehyde (1.0 equiv.)
-
Acetohydrazide derivative (1.0 equiv.)
-
Absolute ethanol
-
Ultrasonic bath (e.g., 40 kHz, 250 W)
-
Open glass tube
Procedure:
-
In an open glass tube, mix the substituted aromatic aldehyde and the acetohydrazide derivative in absolute ethanol at room temperature.
-
Place the glass tube in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 6-7 minutes, monitoring the reaction progress by TLC.
-
Upon completion, collect the resulting solid by filtration.
-
Wash the solid with a small amount of cold ethanol and dry.
-
If necessary, purify the product by recrystallization.
Visualizing the Workflows
The following diagrams illustrate the distinct workflows of conventional and ultrasonic hydrazone synthesis.
Caption: Workflow for conventional hydrazone synthesis.
Caption: Workflow for ultrasonic hydrazone synthesis.
Mechanistic Implications of Sonication
The following diagram illustrates the proposed mechanism of ultrasonic activation in hydrazone synthesis.
Caption: Mechanism of ultrasonic activation in synthesis.
Conclusion and Future Outlook
The comparative analysis unequivocally demonstrates the superiority of ultrasonic irradiation over conventional heating for the synthesis of hydrazones. The significant reduction in reaction times, improvement in yields, and milder, often catalyst-free, reaction conditions position sonochemistry as a cornerstone of green and efficient organic synthesis. For researchers and professionals in drug development, the adoption of ultrasonic methods can expedite the synthesis of novel hydrazone-based compounds, accelerating the discovery of new therapeutic agents. As the field continues to evolve, the integration of ultrasound with other green chemistry principles, such as the use of benign solvents and catalytic systems, will further enhance the sustainability and efficiency of hydrazone synthesis.
References
-
Belkheira, I., et al. (2018). ULTRASOUND-ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZINONYLHYDRAZONE DERIVATIVES. Revue Roumaine de Chimie, 63(5-6), 431-438. Available at: [Link]
-
Nenitzescu, C. D., & Solomonica, E. (n.d.). DIPHENYLDIAZOMETHANE. Organic Syntheses. Available at: [Link]
-
Pisk, J., et al. (2020). Synthetic procedures applied for the preparation of hydrazones, quinazolines, and hydrazine-Schiff bases. ResearchGate. Available at: [Link]
-
Stanković, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(63), 38459–38473. Available at: [Link]
-
Bremner, J. B., & Samosorn, S. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules (Basel, Switzerland), 26(16), 4946. Available at: [Link]
-
Pisk, J., et al. (2020). Comparative studies on conventional and solvent-free synthesis toward hydrazones: application of PXRD and chemometric data analysis in mechanochemical reaction monitoring. CrystEngComm, 22(3), 455-465. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. BioMed research international, 2022, 8871399. Available at: [Link]
-
Ajani, O. O., et al. (2009). Comparative study of microwave assisted and conventional synthesis of novel 2-quinoxalinone-3-hydrazone derivatives and its spectroscopic properties. ResearchGate. Available at: [Link]
-
Hassan, H. M., et al. (2021). Utilization of Ultrasonic as an Approach of Green Chemistry for Synthesis of Hydrazones and Bishydrazones as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kamal, A., et al. (2021). Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial. Journal of enzyme inhibition and medicinal chemistry, 37(1), 135–144. Available at: [Link]
-
Kamal, A., et al. (2022). Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial. Journal of enzyme inhibition and medicinal chemistry, 37(1), 135–144. Available at: [Link]
-
ResearchGate. (n.d.). Comparison Between Ultrasound and Conventional Method. ResearchGate. Available at: [Link]
-
Baran, A. U. (n.d.). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. TÜBİTAK Academic Journals. Available at: [Link]
-
Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-9. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]
-
Martinez, J., et al. (2022). Green Chemistry Metrics, A Review. Molecules (Basel, Switzerland), 27(13), 4153. Available at: [Link]
-
Moradi, H. (n.d.). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. ResearchGate. Available at: [Link]
-
El-Metwaly, N. M., et al. (2021). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 6(45), 30453–30465. Available at: [Link]
-
El-Metwaly, N. M., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Journal of Taibah University for Science, 15(1), 560-571. Available at: [Link]
-
Connected Papers. (n.d.). Hydrazone synthesis: Significance and symbolism. Connected Papers. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soeagra.com [soeagra.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
A Senior Application Scientist's Guide to Validated Analytical Methods for N'-(6-chloropyridin-2-yl)acetohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of N'-(6-chloropyridin-2-yl)acetohydrazide. As a key chemical intermediate in the synthesis of novel pyridine-based derivatives for medicinal chemistry, ensuring its purity and stability is paramount.[1] This document moves beyond mere protocols to explain the scientific rationale behind method selection and validation, empowering you to choose the most suitable approach for your research and development needs.
The Foundation: Principles of Analytical Method Validation
Before comparing techniques, it is crucial to understand the framework that ensures analytical data is reliable and fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global standard for validating analytical procedures.[2][3] The objective is to demonstrate, through empirical evidence, that a method is suitable for its intended use.[4] A properly validated method guarantees the integrity of your results, a non-negotiable requirement in drug development.
The core performance characteristics evaluated during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[5]
Caption: General workflow for analytical method validation based on ICH Q2(R2) guidelines.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
For the analysis of this compound, two techniques stand out for their applicability in a pharmaceutical development setting: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control and analytical development laboratories. Its robustness, cost-effectiveness, and reliability make it the primary choice for routine purity assessments and quantitative assays.
Causality Behind the Method: The choice of a reversed-phase (RP) C18 column is based on the non-polar nature of the pyridine ring and the overall molecular structure. A mobile phase consisting of acetonitrile and water provides good separation efficiency for a wide range of organic molecules.[8] The addition of a buffer like sulfuric or formic acid is crucial to control the ionization state of the molecule's basic nitrogen atoms, ensuring sharp, symmetrical peak shapes and reproducible retention times.[9][10] UV detection is suitable as the pyridine ring is a strong chromophore, providing excellent sensitivity at wavelengths around 254 nm.[8]
Experimental Protocol: HPLC-UV for Assay and Purity
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Test Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis.[11][12] It is indispensable for trace-level impurity identification and quantification, metabolite studies, and when dealing with complex matrices where UV detection lacks specificity.[13]
Causality Behind the Method: The LC conditions are often similar to HPLC-UV to achieve chromatographic separation. The key difference lies in the detector. A mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific to the molecule. Electrospray ionization (ESI) is the preferred source for polar, thermally labile molecules like the target analyte.[11] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion), effectively eliminating background noise.[7] This is critical for quantifying impurities at the parts-per-million (ppm) level.[7]
Experimental Protocol: LC-MS/MS for Trace Impurity Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: (Hypothetical) Precursor Ion m/z 186.0 → Product Ion m/z 128.0 (corresponding to the loss of the acetohydrazide side chain). Note: The exact m/z values must be determined experimentally by infusing a standard solution.
-
-
Sample Preparation:
-
Prepare stock solutions in a suitable organic solvent (e.g., methanol). Serially dilute to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the diluent. Prepare test samples similarly.
-
Performance Comparison: Head-to-Head Data
The following tables summarize the expected performance characteristics of each method based on illustrative data.
Table 1: Quantitative Performance Comparison (Illustrative Data)
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL (R² > 0.999) | 0.1 - 100 ng/mL (R² > 0.998) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% |
| LOD | ~50 ng/mL | ~0.05 ng/mL |
| LOQ | ~150 ng/mL | ~0.15 ng/mL |
Table 2: Qualitative Attributes and Application Scope
| Attribute | HPLC-UV | LC-MS/MS |
| Specificity | Good (relies on chromatographic separation) | Excellent (relies on mass and fragmentation) |
| Sensitivity | Moderate | Very High |
| Robustness | High | Moderate (more complex instrumentation) |
| Cost (Instrument) | Low | High |
| Cost (Per Sample) | Low | High |
| Speed/Throughput | Moderate | High (with modern UHPLC systems) |
| Typical Application | Assay, Purity, Content Uniformity, Release Testing | Impurity Identification, Genotoxic Impurity Analysis, Bioanalysis, Metabolite ID |
Making the Right Choice: A Decision Guide
Selecting the appropriate analytical method is contingent on the specific question you need to answer. The following decision tree can guide your choice.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of this compound, but they serve distinct purposes.
-
For routine quality control, assay determination, and purity analysis where impurity levels are above the 0.1% threshold, a validated HPLC-UV method is the most appropriate and cost-effective choice. Its robustness and simplicity are ideal for high-throughput environments.
-
For the detection and quantification of trace-level impurities (especially potential genotoxic impurities), structural elucidation, or analysis in complex biological matrices, a validated LC-MS/MS method is essential. Its unparalleled sensitivity and specificity provide the highest degree of confidence for these challenging applications.
Ultimately, a comprehensive analytical strategy in a drug development program will leverage both techniques: HPLC-UV for routine release testing and LC-MS/MS for in-depth characterization and troubleshooting, ensuring a complete and accurate understanding of your molecule.
References
- IntuitionLabs. ICH Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation.
- AMSbiopharma.
- Pharma Talks. Understanding ICH Q2(R2)
- Benchchem. This compound | High-Purity.
- Sigma-Aldrich. 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide.
- NIH PMC. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions.
- ResearchGate. LC-MS/MS spectra of m/z 141.1131 (C 6 H 13 N 4 ) for (a) tholins isomer (b) HMT, 51.
- MDPI.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- ResearchGate.
- Semantic Scholar. Synthesis of 2-amino-6-chloropyridine.
- Thermo Fisher Scientific.
- Juniper Publishers. Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
- NIH PMC. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Global Science Journals. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- NIH PMC.
- Journal of Applied Pharmaceutical Science. A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.
- SIELC Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Journal of Food and Drug Analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. japsonline.com [japsonline.com]
- 8. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, leading to off-target interactions, can result in unforeseen toxicities and a diminished therapeutic window, ultimately leading to late-stage attrition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of a versatile class of molecules: N'-(6-chloropyridin-2-yl)acetohydrazide derivatives.
While direct, comprehensive cross-reactivity data for this specific scaffold is not extensively published, this guide will leverage data from structurally related compounds to illuminate potential off-target liabilities and provide robust, field-proven methodologies for their assessment. The core this compound structure is a key building block in the synthesis of a diverse array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties[1]. This inherent biological promiscuity underscores the critical need for rigorous selectivity profiling.
The Kinase Family: A Likely Destination for Off-Target Interactions
The pyridine ring is a well-established pharmacophore in the realm of kinase inhibition. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a common feature in many approved and investigational kinase inhibitors. Therefore, it is highly probable that derivatives of this compound will exhibit some degree of kinase inhibitory activity, both on- and off-target.
For instance, studies on structurally related pyridine-based compounds have demonstrated potent inhibition of various kinases. A series of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivatives were synthesized and found to be potent inhibitors of PIM-1 kinase, with one compound exhibiting an IC50 of 14.3 nM[2]. Similarly, 6-aminopyrazolyl-pyridine-3-carbonitriles have been evaluated as JAK2 kinase inhibitors, demonstrating good kinase selectivity after optimization[3]. The discovery of 2,6-disubstituted pyrazines as potent and selective inhibitors of protein kinase CK2 further highlights the propensity of pyridine-containing scaffolds to interact with the kinome[4].
Table 1: Comparative Kinase Inhibitory Activity of Structurally Related Pyridine Derivatives
| Compound Class | Primary Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative | PIM-1 | 14.3 | Cyano-dimethylpyridine | [2] |
| 6-Aminopyrazolyl-pyridine-3-carbonitrile | JAK2 | Varies with substitution | Aminopyrazolyl-pyridine | [3] |
| 2,6-Disubstituted Pyrazine | CK2 | Varies with substitution | Disubstituted pyrazine | [4] |
| Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidine | Multiple Kinases | Varies with substitution | Fused pyridopyrazolopyrimidine | [5] |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | c-Src, Wee1 | 10-100 fold more potent on c-Src | Anilino-phenyl-pyridopyrimidinone | [6] |
This data strongly suggests that any newly synthesized this compound derivative should be subjected to a comprehensive kinase profiling screen early in the development process.
A Roadmap for Assessing Cross-Reactivity: Methodologies and Experimental Design
A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. Combining biochemical and cell-based assays provides a more complete picture of a molecule's behavior in a physiological context.
Tier 1: Broad Kinase Profiling
The initial step should involve screening the derivative against a large, diverse panel of kinases at a single high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's kinome-wide selectivity. Several commercial services offer panels of hundreds of kinases.
dot
Caption: A generalized workflow for in vitro kinase inhibition screening.
Tier 2: Cellular Target Engagement
Biochemical assays, while valuable, do not always reflect a compound's activity within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method relies on the principle that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
dot
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Broader Off-Target Screening
Beyond kinases, it is prudent to assess for interactions with other major target classes, particularly G-protein coupled receptors (GPCRs) and ion channels, as these are common sources of off-target effects. Commercial services offer broad panel screens for these target families, typically through radioligand binding assays.
Comparative Analysis with Alternative Scaffolds
To put the cross-reactivity profile of this compound derivatives into context, it is useful to compare them with alternative compounds targeting similar biological pathways. For example, if a derivative is found to be a potent inhibitor of an oncology-relevant kinase, its selectivity should be compared against established inhibitors for that target.
Table 2: Hypothetical Comparison of a this compound Derivative with an Existing Kinase Inhibitor
| Feature | "Compound X" (Hypothetical Derivative) | "Competitor Y" (Established Inhibitor) |
| Primary Target | Kinase A | Kinase A |
| IC50 (Kinase A) | 15 nM | 10 nM |
| Selectivity Score (S10 @ 1µM) | 0.05 | 0.02 |
| Key Off-Targets (>75% inhibition @ 1µM) | Kinase B, Kinase C | Kinase D, Kinase E |
| Cellular Potency (EC50) | 50 nM | 30 nM |
| Potential Liabilities | Inhibition of Kinase C (implicated in cardiotoxicity) | Inhibition of Kinase E (implicated in metabolic side effects) |
This type of comparative analysis is crucial for making informed decisions about which chemical scaffolds to advance in a drug discovery program.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for a radiometric kinase assay, a gold-standard method for quantifying kinase activity.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM DTT)
-
Test compound (this compound derivative)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compound to each well.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP in kinase reaction buffer.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting
This protocol outlines the basic steps for performing CETSA to assess target engagement in cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS containing the test compound or vehicle.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a thermal denaturation curve and determine the melting temperature (Tm) in the presence and absence of the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, its inherent potential for broad biological activity necessitates a thorough and early assessment of its cross-reactivity profile. By employing a tiered screening approach that combines broad biochemical profiling with cell-based target engagement assays, researchers can gain a comprehensive understanding of a compound's selectivity. This knowledge is paramount for guiding medicinal chemistry efforts to optimize potency and selectivity, ultimately increasing the probability of successfully advancing a safe and effective drug candidate to the clinic. As our understanding of off-target pharmacology grows, the systematic application of these principles will be indispensable in navigating the complex landscape of drug discovery.
References
-
ResearchGate. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Library of Medicine. Available at: [Link]
-
PubMed. (n.d.). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. National Library of Medicine. Available at: [Link]
-
EMBL-EBI. (n.d.). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ChEMBL. Available at: [Link]
-
MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
-
Science Translational Medicine. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]
-
bioRxiv. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. Available at: [Link]
-
PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. National Library of Medicine. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. National Library of Medicine. Available at: [Link]
-
PubMed. (2022). Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores. National Library of Medicine. Available at: [Link]
-
PubMed. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. National Library of Medicine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962) - ChEMBL [ebi.ac.uk]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Supramolecular Assembly of Chloropyridine Derivatives
This guide provides an in-depth comparison of the supramolecular assembly of different chloropyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state structures of these important chemical entities. We will explore the fundamental non-covalent interactions that govern their assembly, with a particular focus on how the isomeric position of the chlorine substituent dictates the resulting supramolecular architecture. This guide synthesizes data from peer-reviewed literature and provides field-proven insights into the experimental methodologies used to characterize these assemblies.
Introduction: The Role of Non-Covalent Interactions in Crystal Engineering
The precise arrangement of molecules in a crystalline solid, or its supramolecular assembly, is dictated by a delicate balance of non-covalent interactions.[1][2] In the realm of pharmaceutical sciences, controlling this assembly is paramount as it influences critical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability.[3][4] Crystal engineering is the discipline of designing and controlling these solid-state structures.[3] Chloropyridine derivatives are versatile building blocks in medicinal chemistry and materials science, and their supramolecular chemistry is rich and varied.[5]
The key non-covalent interactions that govern the assembly of chloropyridine derivatives include:
-
Halogen Bonding: A highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[6][7][8] The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).[9]
-
Hydrogen Bonding: A classic and powerful interaction involving a hydrogen atom donor and an acceptor (e.g., N, O).
-
π-π Stacking: Attractive interactions between aromatic rings.
-
van der Waals Forces: Weaker, non-specific attractive or repulsive forces.
This guide will comparatively analyze how the interplay of these forces, influenced by the position of the chlorine atom on the pyridine ring (2-, 3-, or 4-position), leads to distinct supramolecular synthons and, ultimately, different crystal packing arrangements.
The Influence of Chlorine Position on Supramolecular Assembly
The position of the chlorine atom on the pyridine ring significantly impacts the electronic distribution and steric hindrance around the molecule, thereby influencing the directionality and strength of non-covalent interactions. This leads to the formation of different supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.
2-Chloropyridine Derivatives
In 2-chloropyridine, the chlorine atom is adjacent to the nitrogen atom. This proximity can lead to intramolecular steric hindrance, which may influence the planarity of the molecule and its ability to participate in certain interactions. However, it can also lead to unique intermolecular interactions. For instance, in the crystal structure of 2-chloropyridine itself, C–H···N and C–H···Cl hydrogen bonds are observed. The presence of a halogen substituent can also polarize the pyridine ring, affecting its ability to participate in π-π stacking.
3-Chloropyridine Derivatives
3-Chloropyridine offers a different steric and electronic profile. The chlorine atom is further from the nitrogen, reducing direct intramolecular steric interactions. This can allow for more flexibility in the types of supramolecular synthons that can be formed. For example, in cocrystals with carboxylic acids, the pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding with a suitable donor.
4-Chloropyridine Derivatives
In 4-chloropyridine, the chlorine atom is para to the nitrogen atom. This positioning can lead to a more pronounced electronic effect on the pyridine ring. The σ-hole on the chlorine atom is well-defined and accessible, making 4-chloropyridine derivatives potent halogen bond donors.[10]
Comparative Analysis of Halogen Bonding Potential:
A database survey of halogenated pyridinium cations revealed that a positive charge on the pyridine ring enhances the probability of the halogen atom participating in a halogen bond. However, even in these activated systems, chloropyridines exhibit a lower propensity for halogen bonding compared to their bromo and iodo counterparts.[11][12] While iodopyridinium cations consistently form halogen bonds, chloropyridinium cations often form longer contacts or fail to form them altogether.[11][12] This underscores the weaker nature of chlorine as a halogen bond donor compared to heavier halogens.
Experimental Guide to Studying Supramolecular Assembly
The elucidation of supramolecular structures is primarily achieved through a combination of synthesis, crystallization, and characterization techniques. This section provides an overview of these experimental workflows.
Synthesis of Chloropyridine Derivatives
The starting chloropyridine isomers are commercially available or can be synthesized through various established methods.
-
2-Chloropyridine: Can be synthesized by the direct chlorination of pyridine or, more conveniently, from pyridine-N-oxide.[13][14] A common laboratory-scale preparation involves the reaction of pyridine-N-oxide with phosphorus oxychloride in the presence of triethylamine.[14][15]
-
3-Chloropyridine: Can be prepared by the direct chlorination of pyridine using a catalyst or through the Ciamician–Dennstedt rearrangement of pyrrole with chloroform.[16] Another route involves the chlorination of 2,6-dichloropyridine followed by selective dechlorination.[17][18]
-
4-Chloropyridine: Often synthesized from 4-hydroxypyridine using reagents like phosphorus pentachloride or from 4-aminopyridine via a diazotization reaction.[19][20] It can also be prepared from pyridine and a chlorinating agent such as sulfuryl chloride.[8]
Co-crystal Synthesis and Crystallization
The formation of co-crystals allows for the systematic study of intermolecular interactions. Several methods can be employed for co-crystal synthesis.
Experimental Workflow for Co-crystal Synthesis
Caption: Workflow for co-crystal synthesis and characterization.
Detailed Protocol: Co-crystallization by Slow Solvent Evaporation
This is a widely used and reliable method for obtaining high-quality single crystals.[21]
-
Solvent Selection: The choice of solvent is critical.[22] Ideally, both the chloropyridine derivative and the co-former should be moderately soluble in the chosen solvent.[22] A solvent screen with various polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate) is recommended. The use of solvent mixtures can also be beneficial to fine-tune solubility and suppress the formation of unwanted solvates.[23]
-
Preparation of the Solution: Dissolve stoichiometric amounts of the chloropyridine derivative and the co-former in a minimal amount of the selected solvent. Gentle heating may be required to achieve complete dissolution.
-
Crystallization: Loosely cap the vial or beaker containing the solution and allow the solvent to evaporate slowly and undisturbed at room temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.
Causality Behind Experimental Choices:
-
Slow Evaporation: Rapid evaporation leads to the formation of many small crystals, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation allows for the growth of larger, higher-quality crystals by maintaining a low level of supersaturation.[24]
-
Undisturbed Environment: Mechanical disturbances can induce nucleation, resulting in a larger number of smaller crystals.[22]
Characterization Techniques
SC-XRD is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystal.[25][26][27] It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions.
Detailed Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free of cracks and other defects.[28] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates and thermal parameters.
Data Presentation: Comparative Crystallographic Data
The following table presents a hypothetical comparison of key interaction parameters that could be extracted from SC-XRD data for cocrystals of different chloropyridine isomers with a generic carboxylic acid coformer.
| Chloropyridine Isomer | Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |
| 2-Chloropyridine | N···H–O | 2.75 | 175 |
| C–Cl···π | 3.50 | 160 | |
| 3-Chloropyridine | N···H–O | 2.72 | 178 |
| C–Cl···O | 3.10 | 165 | |
| 4-Chloropyridine | N···H–O | 2.70 | 179 |
| C–Cl···O | 3.05 | 170 |
Note: These are representative values and will vary depending on the specific co-former and crystal packing.
NMR spectroscopy is a powerful tool for studying supramolecular assemblies in both the solid state and in solution.[29]
-
Solution-State NMR: Can be used to study the interactions between the chloropyridine derivative and the co-former in solution, providing information on binding constants and the nature of the interactions.[30]
-
Solid-State NMR (ssNMR): Provides information about the local environment of atoms in the solid state and can be used to characterize the structure of materials that are not amenable to single-crystal X-ray diffraction.
Logical Relationship of Characterization Techniques
Caption: Interrelation of key characterization techniques.
Detailed Protocol: 1H NMR Titration for Solution-State Interaction Studies
-
Sample Preparation: Prepare a stock solution of the chloropyridine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Prepare a series of NMR tubes, each containing the same concentration of the chloropyridine derivative.
-
Titration: Add increasing stoichiometric equivalents of the co-former to each NMR tube.
-
Data Acquisition: Acquire a 1H NMR spectrum for each sample.
-
Data Analysis: Monitor the chemical shift changes of the protons on both the chloropyridine derivative and the co-former. Significant changes in chemical shifts upon addition of the binding partner are indicative of an interaction.
Causality Behind Experimental Choices:
-
Choice of Solvent: The solvent should not compete for the binding sites on the interacting molecules.
-
Monitoring Chemical Shifts: Changes in the electronic environment of a proton upon intermolecular interaction will cause a change in its chemical shift, providing direct evidence of binding.
Conclusion
The supramolecular assembly of chloropyridine derivatives is a fascinating area of study with significant implications for the design of new materials and pharmaceuticals. The position of the chlorine atom on the pyridine ring is a critical determinant of the resulting solid-state architecture. A thorough understanding of the interplay between halogen bonding, hydrogen bonding, and other non-covalent interactions, gained through systematic experimental investigation, is essential for the rational design of crystalline materials with desired properties. This guide has provided a framework for comparing the supramolecular behavior of chloropyridine isomers and has detailed the experimental protocols necessary for their synthesis and characterization.
References
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.
-
2-Chloropyridine. Wikipedia. [Link]
-
3-Chloropyridine. Wikipedia. [Link]
-
PREPARATION OF 2-CHLOROPYRIDINE. Taylor & Francis Online. [Link]
- Method for synthesizing 4-chloro-pyridine.
-
Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate. [Link]
-
PREPARATION OF 2-CHLOROPYRIDINE. Taylor & Francis. [Link]
-
2-Chloropyridine. National Toxicology Program. [Link]
- Preparation method of 3-chloropyridine.
-
Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science. [Link]
-
Structure determination of supra-molecular assemblies by solid-state NMR: Practical considerations. PubMed. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
-
Solid-state NMR spectroscopic trends for supramolecular assemblies and protein aggregates. PubMed. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ResearchGate. [Link]
-
Comparative insight into the halogen bonding of 4-chloropyridine and its metal [CuI,ZnII] coordinations with halide ions: A theoretical study on M–C–X⋯X. ResearchGate. [Link]
-
Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]
-
Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. ResearchGate. [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. International Union of Crystallography. [Link]
-
Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. National Institutes of Health. [Link]
-
NMR Spectroscopy of supramolecular chemistry on protein surfaces. National Institutes of Health. [Link]
-
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. National Institutes of Health. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. CiteDrive. [Link]
-
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. [Link]
-
Halogen bonds in 2,5-dihalopyridine-copper(ii) chloride complexes. Royal Society of Chemistry. [Link]
-
Cocrystal Formation from Solvent Mixtures. ResearchGate. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Institutes of Health. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. [Link]
-
Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Sci-Hub. [Link]
-
Steps for cocrystal design and preparation. ResearchGate. [Link]
-
Methods of preparation of co-crystals. ResearchGate. [Link]
-
Comparative Study on the Supramolecular Assemblies Formed by Calixpyridinium and Two Alginates With Different Viscosities. PubMed. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
2-Chloropyridine. Wikipedia. [Link]
-
Preparation of 4-chloropyridine. PrepChem. [Link]
-
Crystal engineering considerations for pharmaceutical co-crystals. Royal Society of Chemistry. [Link]
-
Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. PubMed. [Link]
Sources
- 1. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.ru [sci-hub.ru]
- 3. chempanda.com [chempanda.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 14. Page loading... [wap.guidechem.com]
- 15. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]
- 16. Page loading... [wap.guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How To [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. citedrive.com [citedrive.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 26. NMR Spectroscopy of supramolecular chemistry on protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Structure determination of supra-molecular assemblies by solid-state NMR: Practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Solid-state NMR spectroscopic trends for supramolecular assemblies and protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyridine-Based Hydrazones: A Comparative Guide to the Structure-Activity Relationship of N'-(6-chloropyridin-2-yl)acetohydrazide Analogs
In the relentless pursuit of novel therapeutic agents, the hydrazone scaffold has emerged as a privileged structure, lauded for its synthetic accessibility and diverse pharmacological profile. When integrated with a pyridine moiety, specifically the 6-chloropyridin-2-yl core, a class of compounds with significant potential in antimicrobial and anticancer applications is unlocked. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N'-(6-chloropyridin-2-yl)acetohydrazide analogs, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present comparative biological data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The this compound Scaffold: A Foundation for Diverse Bioactivity
This compound serves as a crucial intermediate in the synthesis of a wide array of hydrazone derivatives.[1] Its inherent structural features, including the reactive hydrazide group and the electron-deficient chloropyridine ring, make it an ideal starting point for creating extensive compound libraries for biological screening.[1] The resulting hydrazones, characterized by the azomethine (–NH–N=CH–) linkage, have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3]
The rationale for focusing on this scaffold lies in the synergistic contribution of its components. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, while the hydrazone linker offers conformational flexibility and hydrogen bonding capabilities, crucial for interacting with biological targets. The chloro-substituent on the pyridine ring can further influence the electronic properties and metabolic stability of the analogs.
Synthesis of this compound Analogs: A Step-by-Step Workflow
The synthesis of this compound analogs is a well-established and versatile process, typically involving a two-step reaction sequence. This straightforward approach allows for the facile generation of a diverse library of compounds for SAR studies.
Synthetic pathway for this compound analogs.
Experimental Protocol: General Synthesis of N'-(Substituted-benzylidene)-N-(6-chloropyridin-2-yl)acetohydrazide Analogs
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective substituted aldehyde (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
The mixture is then refluxed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure hydrazone derivative.[4]
Comparative Biological Evaluation: Unraveling the Structure-Activity Relationship
The therapeutic potential of this compound analogs has been primarily explored in the realms of antimicrobial and anticancer activities. The following sections present a comparative analysis of the biological data from various studies.
Antimicrobial Activity
Hydrazone derivatives of the 6-chloropyridin-2-yl scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | R-Substituent | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| 1a | 4-Chlorophenyl | 12.5 | 25 | 50 | 100 | [Hypothetical Data based on related studies] |
| 1b | 4-Nitrophenyl | 6.25 | 12.5 | 25 | 50 | [Hypothetical Data based on related studies] |
| 1c | 4-Methoxyphenyl | 50 | 100 | >100 | >100 | [Hypothetical Data based on related studies] |
| 1d | 2,4-Dichlorophenyl | 6.25 | 6.25 | 12.5 | 25 | [Hypothetical Data based on related studies] |
| Ciprofloxacin | (Standard) | 1.56 | 0.78 | 0.39 | NA | [Standard Reference] |
| Fluconazole | (Standard) | NA | NA | NA | 8 | [Standard Reference] |
Note: The data in this table is representative and synthesized from findings on structurally related hydrazone classes to illustrate SAR principles. Specific values for direct analogs may vary.
Structure-Activity Relationship Insights (Antimicrobial):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring generally enhances antimicrobial activity. This is exemplified by the lower MIC values of compounds 1a , 1b , and 1d compared to the electron-donating methoxy group in 1c . This suggests that a more electron-deficient aromatic ring may favor binding to the target enzyme.
-
Substitution Pattern: The position and number of substituents on the phenyl ring are critical. The di-substituted analog 1d (2,4-dichloro) exhibits potent activity, indicating that multiple points of interaction can improve binding affinity.
-
Lipophilicity: While not explicitly quantified here, an optimal level of lipophilicity is crucial for cell membrane penetration. Highly polar or nonpolar analogs may exhibit reduced activity.
Anticancer Activity
The cytotoxic effects of hydrazone derivatives against various cancer cell lines are a significant area of investigation. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation and signaling pathways, such as cyclooxygenase (COX) enzymes.[2][5]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of this compound Analogs
| Compound ID | R-Substituent | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 2a | 4-Hydroxyphenyl | 15.2 | 20.5 | 18.9 | [Hypothetical Data based on related studies] |
| 2b | 4-Nitrophenyl | 5.8 | 8.1 | 7.5 | [Hypothetical Data based on related studies] |
| 2c | 3,4-Dimethoxyphenyl | 25.6 | 30.1 | 28.4 | [Hypothetical Data based on related studies] |
| 2d | Naphthyl | 10.1 | 12.3 | 11.7 | [Hypothetical Data based on related studies] |
| Doxorubicin | (Standard) | 0.9 | 1.1 | 0.8 | [Standard Reference] |
Note: The data in this table is representative and synthesized from findings on structurally related hydrazone classes to illustrate SAR principles. Specific values for direct analogs may vary.
Structure-Activity Relationship Insights (Anticancer):
-
Aromatic System: The nature of the aromatic ring introduced via the aldehyde significantly influences cytotoxicity. Electron-withdrawing groups like the nitro group in 2b lead to enhanced potency compared to electron-donating groups as seen in 2c .
-
Hydrogen Bonding: The presence of a hydroxyl group (2a ) can contribute to activity, potentially through hydrogen bonding interactions with the target protein.
-
Steric Factors: The larger aromatic system of the naphthyl group in 2d also confers good activity, suggesting that the size and shape of the substituent are important for fitting into the binding pocket of the target.
Mechanistic Insights: How Do These Analogs Exert Their Effects?
The biological activities of this compound analogs are underpinned by their interactions with specific molecular targets. While the exact mechanisms can vary depending on the analog and the biological system, some common pathways have been proposed.
Inhibition of Bacterial DNA Gyrase
A key mechanism for the antibacterial action of many hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair.[2] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.
Inhibition of DNA gyrase by hydrazone analogs.
Induction of Apoptosis in Cancer Cells
In the context of anticancer activity, many hydrazone derivatives have been shown to induce apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.
Induction of apoptosis by hydrazone analogs.
Standardized Experimental Protocols for Reliable Data Generation
To ensure the generation of robust and comparable data in SAR studies, the use of standardized and well-validated experimental protocols is paramount.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6]
Materials:
-
Synthesized hydrazone analogs
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4][7]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Synthesized hydrazone analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[8]
Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic structural modifications in optimizing the biological activity of these analogs. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models for designing more potent and selective analogs.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo evaluation: To assess the efficacy and safety of the most promising analogs in animal models.
By leveraging the insights provided in this guide, researchers can more effectively navigate the chemical space of pyridine-based hydrazones and accelerate the development of new drugs to combat infectious diseases and cancer.
References
-
MDPI. (2023). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
AWS. (n.d.). 43 Synthesis, Characterization, In Vitro And In Silico Antimicrobial Screening of A Novel Hydrazone Compound. [Link]
-
PubMed. (2019). Antimicrobial assesment of aroylhydrazone derivatives in vitro. [Link]
-
Oxford Academic. (n.d.). Hydrazone analogues with promising antibacterial profiles: Synthesis, morphology, in vitro and in silico approaches. [Link]
-
Protocols.io. (2023). MTT assay. [Link]
-
MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]
-
ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1, and (c) SW-620...[Link]
-
ResearchGate. (n.d.). MTT‐determined cytotoxicity of the studied compounds in HCT116 (A),...[Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. [Link]
-
National Center for Biotechnology Information. (2024). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis, antimicrobial evaluation and QSAR studies of N'- benzylidene/(1-phenylethylidene)undec-10-enehydrazides. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]
-
Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of aryldiazenyl/arylhydrazono pyrazoles. [Link]
-
ResearchGate. (n.d.). Reversible Modes of Inhibitor Interactions with Enzymes. [Link]
-
MDPI. (n.d.). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. [Link]
-
Pioneer Publisher. (n.d.). Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N'-(6-chloropyridin-2-yl)acetohydrazide
Navigating the lifecycle of a chemical intermediate from benchtop to disposal requires a protocol grounded in safety, regulatory awareness, and chemical reactivity. This guide provides a comprehensive framework for the proper disposal of N'-(6-chloropyridin-2-yl)acetohydrazide, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined herein are synthesized from established safety data, regulatory guidelines, and an understanding of the compound's constituent functional groups: a halogenated pyridine ring and a hydrazide moiety.
Hazard Profile and Inherent Risks
This compound is a specialized chemical intermediate used in the synthesis of novel compounds for biological screening and materials science.[1] Its structure presents a dual-hazard profile that must be understood to manage its disposal effectively.
-
Halogenated Pyridine Core: Chlorinated pyridines are a class of halogenated organic compounds. Such compounds are often persistent in the environment and can generate hazardous combustion byproducts like hydrogen chloride gas and phosgene if not incinerated correctly.[2][3] Waste streams containing halogenated compounds require specific disposal routes, typically high-temperature incineration, and must be segregated from non-halogenated waste.[4][5]
-
Hydrazide Moiety: Hydrazines and their derivatives are recognized for their potential toxicity and reactivity.[6] They can be corrosive, and some are considered potential carcinogens.[7][8] Hydrazine itself is a powerful reducing agent and can react violently with oxidizing agents.[9]
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous structures provide critical safety insights. For instance, the related compound 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide is associated with Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[10]
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statement | Precautionary Statement Reference |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Acute Toxicity (Dermal) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin | P280, P302+P352+P312 |
| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled | P261, P271, P304+P340+P312 |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |
Note: This table is based on data for structurally similar compounds and should be used as a precautionary guide.[11]
Laboratory Safety and Engineering Controls
Given the inferred hazards, all handling and preparation for disposal must occur under strict safety protocols.
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation exposure.[12] Ensure that an emergency eyewash station and safety shower are readily accessible.[8][13]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[14]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile. Always consult the glove manufacturer's resistance chart.
-
Body Protection: A flame-retardant laboratory coat. For larger quantities or spill cleanup, a chemically impervious apron or suit may be necessary.
-
Waste Management: Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. The primary directive is to prevent the mixing of incompatible waste streams.
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste." Polyethylene or glass containers are typically appropriate.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[4] The label must include:
-
The full chemical name: "this compound" and any solvents used.
-
The words "Hazardous Waste."
-
The primary hazard(s): "Toxic," "Irritant."
-
The date of accumulation.
-
-
Segregation:
-
DO NOT mix with non-halogenated organic waste. This complicates disposal and significantly increases costs.[4]
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the reactive hydrazide group.[2][9]
-
DO NOT mix with strong acids or bases unless part of a specific neutralization protocol.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a cool, dry, well-ventilated location away from heat sources and direct sunlight.[12] Ensure secondary containment is used to capture any potential leaks.[4]
Caption: Decision Tree for Disposal Pathway Selection.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies wastes from the production of chlorinated aliphatic hydrocarbons as potentially hazardous under the Resource Conservation and Recovery Act (RCRA). [15]Your institution's EHS department is the definitive resource for ensuring compliance with all applicable regulations.
By adhering to this guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
HYDRAZINE. Occupational Safety and Health Administration (OSHA). [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. Reddit r/chemhelp. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reed.edu [reed.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. arxada.com [arxada.com]
- 10. 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | 66999-54-0 [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. Hydrazine - Wikipedia [en.wikipedia.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling N'-(6-chloropyridin-2-yl)acetohydrazide
Essential Safety and Handling Guide for N'-(6-chloropyridin-2-yl)acetohydrazide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a valuable chemical intermediate, primarily utilized as a precursor in the synthesis of novel pyridine-based hydrazone derivatives.[1] Its molecular structure, featuring both reactive hydrazide and chloropyridine moieties, allows for the creation of a diverse range of compounds for biological screening and materials science applications.[1] However, the inherent reactivity of this compound, coupled with the known hazards of its constituent chemical classes—hydrazides and chlorinated pyridines—necessitates a robust and well-defined safety protocol for its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Synthesis of Structural Analogs
Due to the limited availability of specific toxicological data for this compound, a conservative approach to hazard assessment is imperative. By examining the safety profiles of structurally related compounds, we can infer the potential risks and establish appropriate safety measures.
A closely related compound, 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide, is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). This suggests that our target compound likely shares similar toxicological properties.
Furthermore, the presence of the hydrazide functional group warrants significant caution. Hydrazine and its derivatives are known to be toxic, corrosive, and potential carcinogens.[2][3] Exposure can cause severe skin and eye damage, as well as adverse effects on the nervous system, liver, and kidneys.[2][4] The chlorinated pyridine component also contributes to the overall hazard profile, with pyridines being potentially harmful if inhaled, swallowed, or in contact with skin.[5][6]
Inferred Hazard Profile for this compound:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[7] |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[7] |
| Carcinogenicity | Suspected carcinogen based on the hazards of hydrazine derivatives.[2][8] |
| Organ Toxicity | Potential for damage to the liver, kidneys, and central nervous system.[2][4] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles.[2] | Nitrile or neoprene gloves (double-gloving recommended).[2] | Fire/flame resistant lab coat, full-length pants, and closed-toe shoes.[2][9] | Work within a certified chemical fume hood.[3] |
| Dissolving and Solution Preparation | Tightly fitting safety goggles and a face shield.[2] | Nitrile or neoprene gloves (double-gloving recommended).[2] | Fire/flame resistant lab coat, full-length pants, and closed-toe shoes.[2][9] | Work within a certified chemical fume hood.[3] |
| Running Reactions and Work-up | Tightly fitting safety goggles and a face shield.[2] | Nitrile or neoprene gloves (double-gloving recommended).[2] | Fire/flame resistant lab coat, full-length pants, and closed-toe shoes.[2][9] | Work within a certified chemical fume hood.[3] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[2] | Heavy-duty nitrile or neoprene gloves.[2] | Chemical-resistant apron over a fire/flame resistant lab coat, full-length pants, and closed-toe shoes.[2][9] | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary for large spills.[2] |
Diagram of PPE Selection Workflow:
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.
3.1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and reactions, must be conducted in a certified chemical fume hood.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
-
Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate work area.[2]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents and place them in the chemical fume hood.
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood. Minimize the creation of dust.
-
Dissolving: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process carefully.
-
Reaction: Conduct the reaction in a closed or contained system within the fume hood.
-
Post-Reaction: After the reaction is complete, quench and work up the reaction mixture within the fume hood.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[3]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[11] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11] |
| Large Spill | Evacuate the immediate area. Alert others and your supervisor. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without specialized training and equipment. Contact your institution's emergency response team.[3] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., reaction residues, washings) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[11]
-
Labeling: Waste containers must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5][11]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[5] Never pour chemical waste down the drain.[5]
By adhering to these comprehensive safety and handling guidelines, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
-
Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). The University of New Mexico. Retrieved from [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube. (2022, December 12). Retrieved from [Link]
-
Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
